molecular formula C6H11NO3 B2511761 (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid CAS No. 17027-45-1

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Cat. No.: B2511761
CAS No.: 17027-45-1
M. Wt: 145.158
InChI Key: RKEYKDXXZCICFZ-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a natural product found in Morus alba, Lathyrus japonicus, and Calliandra angustifolia with data available.

Properties

IUPAC Name

(2S,5S)-5-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEYKDXXZCICFZ-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC[C@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63088-78-8
Record name 5-Hydroxy-L-pipecolic acid, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063088788
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-HYDROXY-L-PIPECOLIC ACID, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8434LNW4TK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid in Modern Drug Discovery

This compound, also known as L-cis-5-hydroxypipecolic acid, is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1][2] Its rigid piperidine scaffold, coupled with the stereochemically defined hydroxyl and carboxylic acid functional groups, makes it a valuable chiral building block for the synthesis of complex, biologically active molecules.[1] The specific stereochemistry at the C2 and C5 positions is crucial for its interaction with biological targets, influencing the pharmacological profile of its derivatives.[1]

Notably, this compound serves as a key intermediate in the synthesis of novel β-lactamase inhibitors, which are critical in overcoming bacterial resistance to β-lactam antibiotics.[3] Its presence in natural products, such as those found in Calliandra angustifolia and Morus alba, further underscores its biological relevance and potential for therapeutic applications.[] This guide provides an in-depth exploration of the primary synthetic routes to this compound and a detailed overview of its characterization using modern analytical techniques, offering valuable insights for researchers and professionals in drug development.

Strategic Synthesis of this compound: A Multi-pronged Approach

The stereoselective synthesis of this compound presents a significant challenge due to the need for precise control over the two chiral centers. Several strategies have been developed, primarily starting from readily available chiral precursors like L-glutamic acid and L-pyroglutamic acid, or through enzymatic hydroxylation.

Diastereoselective Synthesis from L-Glutamic Acid

A common and effective approach involves the transformation of L-glutamic acid into a key piperidone intermediate, followed by stereoselective reduction. This method leverages the inherent chirality of the starting material to establish one of the stereocenters.

Conceptual Workflow:

G cluster_0 Synthesis from L-Glutamic Acid L-Glutamic_Acid L-Glutamic Acid N-Protected_Pyroglutamate N-Protected Pyroglutamate L-Glutamic_Acid->N-Protected_Pyroglutamate Protection & Cyclization Piperidone_Intermediate (5S)-5-Hydroxy-2-piperidone N-Protected_Pyroglutamate->Piperidone_Intermediate Reduction & Hydroxylation Stereoselective_Reduction Stereoselective Reduction Piperidone_Intermediate->Stereoselective_Reduction Diastereoselective Reduction Final_Product (2S,5S)-5-Hydroxypiperidine- 2-carboxylic Acid Stereoselective_Reduction->Final_Product Deprotection & Hydrolysis G cluster_1 Enzymatic Synthesis L-Pipecolic_Acid L-Pipecolic Acid Enzymatic_Hydroxylation L-proline cis-4-hydroxylase L-Pipecolic_Acid->Enzymatic_Hydroxylation Final_Product (2S,5S)-5-Hydroxypiperidine- 2-carboxylic Acid Enzymatic_Hydroxylation->Final_Product

References

Physicochemical properties of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Scaffold of Therapeutic Interest

This compound is a heterocyclic, non-proteinogenic amino acid characterized by a piperidine ring scaffold.[1] This natural product, found in species such as Calliandra angustifolia and Morus alba, holds significant interest in medicinal chemistry.[] Its rigid cyclic structure, combined with the stereospecific orientation of its hydroxyl and carboxylic acid functional groups, makes it a valuable chiral building block for the synthesis of complex, biologically active molecules.[1] The piperidine moiety is a common feature in many pharmaceuticals, and understanding the fundamental physicochemical properties of this specific isomer is critical for its application in drug discovery, from predicting its behavior in biological systems to designing robust synthetic routes and stable formulations.[1]

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, grounded in established analytical techniques. It is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Molecular Structure and Identification

The structural integrity and identity of a compound are the bedrock of all subsequent analysis. This compound is defined by its specific stereochemistry, which dictates its interaction with chiral biological targets like enzymes and receptors.[1]

IdentifierData
IUPAC Name This compound[1][]
CAS Number 63088-78-8[1][]
Molecular Formula C₆H₁₁NO₃[1][]
Molecular Weight 145.16 g/mol [1][]
Appearance White to almost white crystalline powder[][3]
Canonical SMILES C1C--INVALID-LINK--C(=O)O[1]
InChI Key RKEYKDXXZCICFZ-WHFBIAKZSA-N[1][]

Core Physicochemical Properties: A Quantitative Overview

The following table summarizes the key physicochemical data available for this compound. These parameters are fundamental to predicting its absorption, distribution, metabolism, and excretion (ADME) profile and are crucial for formulation development.

PropertyValueSignificance in Drug Development
Melting Point (Tₘ) 258 °C[]Indicates purity, crystal lattice energy, and thermal stability. A high melting point suggests strong intermolecular forces.
Boiling Point 354.8 ± 42.0 °C (at 760 mmHg)[]Relevant for purification methods like distillation, although thermal decomposition is likely at this temperature.
Density 1.299 ± 0.06 g/cm³[]Important for formulation processes, such as powder flow and tablet compression.
Acid Dissociation Constants (pKa) Not experimentally reported; estimated below.Governs the ionization state at different physiological pH values, impacting solubility, permeability, and receptor binding.
Solubility Not quantitatively reported; discussed below.A critical factor influencing bioavailability.[4] Poor solubility is a major hurdle in drug development.[5]

Ionization Behavior: The Role of pKa

  • pKa₁ (Carboxylic Acid): The carboxylic acid group is expected to have a pKa value in the range of 2-3, typical for α-amino acids. At pH values above this pKa, this group will be deprotonated to its carboxylate form (-COO⁻).

  • pKa₂ (Secondary Amine): The secondary amine within the piperidine ring is expected to have a pKa value in the range of 9-11. At pH values below this pKa, it will be protonated to its ammonium form (-NH₂⁺-).

This dual-ionizable nature means the compound will exist primarily as a zwitterion (net neutral charge) at physiological pH (~7.4), a feature that significantly influences its solubility and membrane permeability.

G Cation Cationic Form (Low pH, < pKa₁) Zwitterion Zwitterionic Form (pKa₁ < pH < pKa₂) Cation->Zwitterion +OH⁻ -H₂O Zwitterion->Cation +H⁺ Anion Anionic Form (High pH, > pKa₂) Zwitterion->Anion +OH⁻ -H₂O Anion->Zwitterion +H⁺

Caption: Ionization states of the molecule as a function of pH.

Experimental Protocol: Determination of pKa by Potentiometric Titration

This method experimentally determines the pKa values by monitoring pH changes as a strong base is added to an acidic solution of the compound.[6]

Expert Rationale: Potentiometric titration is the gold standard for pKa determination because it directly measures the proton dissociation under controlled conditions, providing empirical data crucial for accurate ADME modeling.

  • Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized, CO₂-free water.

  • Acidification: Adjust the initial pH of the solution to ~1.5 by adding a standardized strong acid (e.g., 0.1 M HCl). This ensures that both the carboxylic acid and amine groups are fully protonated at the start.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C). Introduce a calibrated pH electrode and a magnetic stirrer.

  • Titration Execution: Begin titrating with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments (e.g., 0.05-0.1 mL). Record the pH value after each addition, allowing the reading to stabilize.[7]

  • Data Analysis: Plot the pH versus the volume of NaOH added. The resulting titration curve will show two equivalence points. The pKa values correspond to the pH at the half-equivalence points (the midpoints of the flat buffer regions on the curve).[8]

    • pKa₁: The pH at which half of the carboxylic acid groups have been neutralized.

    • pKa₂: The pH at which half of the ammonium groups have been neutralized.

Solubility Profile: A Critical Parameter for Bioavailability

The solubility of a drug candidate is a primary determinant of its oral bioavailability.[4] Given its polar hydroxyl group and its ability to exist as a zwitterion, this compound is expected to exhibit good aqueous solubility. However, this must be confirmed experimentally, as factors like crystal packing energy can significantly influence dissolution.

Experimental Protocol: Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, which measures the equilibrium concentration of a compound in a saturated solution.[9]

Expert Rationale: This method is trusted because it allows the system to reach true thermodynamic equilibrium, providing a definitive solubility value that is essential for biopharmaceutical classification (BCS) and pre-formulation studies.

G Start Add excess solid to solvent Equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) Start->Equilibrate Separate Phase Separation (Centrifugation or Filtration) Equilibrate->Separate Quantify Quantify concentration of dissolved compound in supernatant (e.g., HPLC, UV-Vis) Separate->Quantify End Report Solubility (mg/mL) Quantify->End

Caption: Workflow for the Shake-Flask solubility determination method.

  • System Preparation: Add an excess amount of the solid compound to a series of vials containing the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4). The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.[10][11]

  • Validation: It is crucial to confirm that equilibrium was reached. This can be done by measuring the concentration at multiple time points (e.g., 24h and 48h); the values should be consistent.

Thermal Properties: Melting Point and Stability

Thermal analysis provides insights into the physical state, purity, and stability of a compound.

Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[12] It provides a highly accurate and reproducible melting point (Tₘ).

Expert Rationale: Unlike simple melting point apparatus, DSC quantifies the enthalpy of fusion (the energy required to melt the solid), which provides valuable information about the compound's crystallinity and intermolecular forces.[13] The shape of the melting peak also serves as an excellent indicator of purity.

G Prep Accurately weigh 1-5 mg of sample into an aluminum DSC pan Seal Hermetically seal the pan Prep->Seal Load Load sample and empty reference pan into the DSC instrument Seal->Load Program Apply temperature program (e.g., heat from 25°C to 300°C at 10°C/min under N₂ atmosphere) Load->Program Analyze Analyze resulting thermogram: Identify endothermic peak for melting Program->Analyze Result Determine Onset T, Peak T (Tₘ), and Enthalpy of Fusion (ΔHfus) Analyze->Result

Caption: General workflow for melting point analysis using DSC.

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the crystalline powder into a DSC pan (typically aluminum).

  • Sealing: Hermetically seal the pan to prevent any loss of material during heating.

  • Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

  • Thermal Program: Heat the sample and reference pans under a controlled temperature program (e.g., a linear ramp of 10 °C/min) under an inert nitrogen atmosphere.[14]

  • Data Analysis: The output is a thermogram plotting heat flow versus temperature. The melting process is observed as an endothermic peak.[12] The melting point (Tₘ) is typically reported as the peak temperature of this endotherm, while the onset temperature indicates the start of melting and is a sensitive indicator of purity.

Structural Confirmation: The Role of Spectroscopy

While basic properties are crucial, definitive structural confirmation relies on spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure and stereochemistry of organic molecules in solution.[15]

  • ¹H NMR: Would provide information on the number of different types of protons, their connectivity (via spin-spin coupling), and their chemical environment. Key signals would include the protons on the piperidine ring, with their specific splitting patterns and chemical shifts confirming the cis relationship of the substituents at the C2 and C5 positions.

  • ¹³C NMR: Would show distinct signals for each of the six carbon atoms in the molecule, including the characteristic carbonyl carbon from the carboxylic acid (~170-180 ppm) and the two carbons bearing heteroatoms (C-OH and C-N).[16]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential to unambiguously assign all proton and carbon signals and confirm the overall connectivity and stereochemistry of the molecule.

Protocol: General Workflow for NMR Structural Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, given its expected solubility and to exchange the labile -OH, -NH, and -COOH protons). Add an internal standard (e.g., TSP-d₄) for chemical shift referencing.[16]

  • Data Acquisition: Acquire a suite of NMR spectra on a high-field spectrometer (e.g., 400 MHz or higher), including ¹H, ¹³C, and 2D experiments like COSY and HSQC.

  • Spectral Processing: Process the raw data (Fourier transformation, phase correction, baseline correction).

  • Interpretation: Analyze the chemical shifts, integration values (for ¹H), and coupling constants to assign the signals to specific atoms within the molecule, confirming the (2S,5S) structure.

Conclusion

This compound is a compound with a compelling set of physicochemical properties that make it an attractive scaffold for drug development. Its high melting point suggests excellent solid-state stability, while its zwitterionic nature at physiological pH points toward favorable aqueous solubility. A thorough experimental characterization, following the authoritative protocols detailed in this guide, is the critical first step for any research program aiming to leverage this molecule's therapeutic potential. The data and methodologies presented here provide a robust framework for scientists to build upon, ensuring both scientific integrity and the successful progression of their research and development efforts.

References

An In-Depth Technical Guide to the Biological Significance and Application of cis-5-Hydroxy-L-pipecolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of cis-5-Hydroxy-L-pipecolic acid, a pivotal chiral intermediate in the development of advanced therapeutic agents. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, its critical role in the creation of β-lactamase inhibitors, and the broader biological context of pipecolic acid derivatives.

Introduction: The Emerging Importance of Hydroxylated Pipecolic Acids

Pipecolic acid, a non-proteinogenic amino acid and a homolog of proline, is a recurring motif in a variety of natural products and synthetic molecules with significant biological activities.[1] Its hydroxylated derivatives, including cis-5-Hydroxy-L-pipecolic acid, have garnered substantial interest within the pharmaceutical industry as valuable chiral building blocks for the synthesis of complex drugs.[2] While the direct biological activity of cis-5-Hydroxy-L-pipecolic acid itself is not extensively documented as a standalone therapeutic agent, its profound impact lies in its role as a key precursor to potent enzyme inhibitors. This guide will illuminate the synthesis and primary application of this molecule, providing a foundational understanding for its use in drug discovery and development.

Core Application: A Crucial Intermediate in the Synthesis of β-Lactamase Inhibitors

The primary and most significant application of cis-5-Hydroxy-L-pipecolic acid in the pharmaceutical landscape is as a chiral starting material for the synthesis of novel β-lactamase inhibitors.[3] These inhibitors are critical components of combination therapies designed to combat bacterial resistance to β-lactam antibiotics.

Key Therapeutic Agents Derived from cis-5-Hydroxy-L-pipecolic Acid:

  • MK-7655: This compound is an effective and irreversible β-lactamase inhibitor.[2][4] The synthesis of MK-7655 is made more efficient and scalable through the availability of optically pure cis-5-Hydroxy-L-pipecolic acid.[4]

  • Avibactam: As a non-β-lactam β-lactamase inhibitor, Avibactam possesses a broad spectrum of activity against Class A, Class C, and some Class D β-lactamases. The use of cis-5-Hydroxy-L-pipecolic acid as a starting material significantly simplifies the synthetic route to Avibactam.[2]

The incorporation of the cis-5-hydroxy-L-pipecolate scaffold is integral to the unique three-dimensional structure of these inhibitors, which allows them to bind effectively to the active site of β-lactamase enzymes, thereby protecting co-administered β-lactam antibiotics from degradation.

Biosynthesis and Enzymatic Production: A Gateway to Chiral Purity

The efficient and stereoselective synthesis of cis-5-Hydroxy-L-pipecolic acid is paramount for its utility in pharmaceutical manufacturing. Biocatalysis has emerged as a superior method for its production, offering high yields and optical purity.

Enzymatic Hydroxylation of L-Pipecolic Acid

The most prominent route for the synthesis of cis-5-Hydroxy-L-pipecolic acid is the enzymatic hydroxylation of L-pipecolic acid. This reaction is catalyzed by a class of enzymes known as non-heme Fe(II)/α-ketoglutarate-dependent dioxygenases, which includes L-proline cis-4-hydroxylases.[5] These enzymes exhibit regio- and stereoselectivity, enabling the specific hydroxylation of L-pipecolic acid at the C-5 position to yield the desired cis isomer.[5]

A common mechanism for this enzymatic hydroxylation is depicted below:

Enzymatic_Hydroxylation cluster_enzyme Fe(II)/α-KG-Dependent Dioxygenase Active Site cluster_products Products Fe_II Fe(II) Product cis-5-Hydroxy-L-pipecolic acid Fe_II->Product Hydroxylation alpha_KG α-Ketoglutarate alpha_KG->Fe_II Binds to active site Succinate Succinate alpha_KG->Succinate Decarboxylation CO2 CO₂ alpha_KG->CO2 Substrate L-Pipecolic Acid Substrate->Fe_II Binds to active site O2 O₂ O2->Fe_II Binds and activates

Caption: General mechanism of L-pipecolic acid hydroxylation.

Whole-Cell Biotransformation

For large-scale production, whole-cell biocatalysis is often employed. This approach utilizes microorganisms engineered to express the desired hydroxylase enzyme. A key advantage of this method is the in-situ regeneration of cofactors and the protection of the enzyme from the external environment, leading to improved stability and efficiency.[1]

Experimental Protocols

Enzymatic Synthesis of cis-5-Hydroxy-L-pipecolic Acid using Whole-Cell Biocatalysis

This protocol is based on the principles of whole-cell biotransformation for the hydroxylation of L-pipecolic acid.

Objective: To produce cis-5-Hydroxy-L-pipecolic acid from L-pipecolic acid using E. coli cells expressing a suitable L-pipecolic acid hydroxylase.

Materials:

  • E. coli strain expressing a recombinant L-pipecolic acid hydroxylase

  • L-pipecolic acid

  • α-Ketoglutarate (α-KG)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Ascorbic acid

  • LB Broth (for cell culture)

  • IPTG (for induction of protein expression)

  • Phosphate buffer (pH 7.0)

Procedure:

  • Cell Culture and Induction:

    • Inoculate a single colony of the recombinant E. coli strain into 10 mL of LB broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Use the overnight culture to inoculate a larger volume of LB broth and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with phosphate buffer (pH 7.0).

    • Resuspend the cells in the reaction buffer to a desired cell density.

  • Biotransformation Reaction:

    • Prepare the reaction mixture containing L-pipecolic acid, α-KG, FeSO₄·7H₂O, and ascorbic acid in phosphate buffer.

    • Initiate the reaction by adding the prepared whole cells.

    • Incubate the reaction at a controlled temperature (e.g., 25-30°C) with gentle agitation.

  • Monitoring and Analysis:

    • Withdraw samples at regular intervals to monitor the progress of the reaction.

    • Analyze the samples for the presence of cis-5-Hydroxy-L-pipecolic acid using a suitable analytical method such as GC-MS or LC-MS after appropriate derivatization.

  • Purification:

    • After the reaction is complete, remove the cells by centrifugation.

    • The supernatant containing the product can be purified using techniques such as ion-exchange chromatography.

Biotransformation_Workflow Start Start: Recombinant E. coli Culture Induction Induce Hydroxylase Expression (IPTG) Start->Induction Harvest Harvest and Wash Cells Induction->Harvest Reaction Whole-Cell Biotransformation (L-Pipecolic Acid, α-KG, FeSO₄) Harvest->Reaction Analysis Monitor Reaction (GC-MS/LC-MS) Reaction->Analysis Purification Purify cis-5-Hydroxy-L-pipecolic acid Reaction->Purification Reaction complete Analysis->Reaction Continue reaction End End Product Purification->End

Caption: Workflow for whole-cell biotransformation.

Analytical Method: GC-MS Analysis of Hydroxylated Pipecolic Acids

Objective: To quantify the concentration of cis-5-Hydroxy-L-pipecolic acid in a reaction mixture.

Procedure:

  • Sample Preparation:

    • Take a known volume of the reaction supernatant.

    • Perform a derivatization step to make the amino acid volatile. A common method is esterification followed by acylation.

  • GC-MS Conditions:

    • Gas Chromatograph: Use a capillary column suitable for amino acid analysis.

    • Oven Program: Start at a low temperature and ramp up to a higher temperature to separate the components.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a suitable mass range.

  • Quantification:

    • Generate a standard curve using known concentrations of purified cis-5-Hydroxy-L-pipecolic acid.

    • Compare the peak area of the derivatized product in the sample to the standard curve to determine its concentration.

Broader Biological Context: The Role of Pipecolic Acid Derivatives in Nature

While cis-5-Hydroxy-L-pipecolic acid is primarily recognized for its synthetic utility, the broader family of pipecolic acid derivatives plays significant roles in biological systems, particularly in plant defense.

Pipecolic Acid and Systemic Acquired Resistance (SAR)

In plants, L-pipecolic acid and its N-hydroxylated derivative, N-hydroxy-pipecolic acid (NHP), are key signaling molecules in systemic acquired resistance (SAR).[6] SAR is a long-lasting, broad-spectrum defense mechanism that is induced throughout the plant following a localized pathogen attack.

The signaling pathway can be summarized as follows:

SAR_Pathway Pathogen Pathogen Attack Lysine L-Lysine Pathogen->Lysine Induces biosynthesis ALD1 ALD1 Enzyme Lysine->ALD1 Pipecolic_Acid L-Pipecolic Acid ALD1->Pipecolic_Acid FMO1 FMO1 Enzyme Pipecolic_Acid->FMO1 NHP N-hydroxy-pipecolic acid (NHP) FMO1->NHP SAR Systemic Acquired Resistance (Distal Tissues) NHP->SAR Mobile Signal

Caption: Simplified pathway of pipecolic acid-mediated SAR in plants.

This natural role of pipecolic acid derivatives as signaling molecules underscores the inherent biological relevance of this class of compounds, even if the primary industrial application of a specific isomer like cis-5-Hydroxy-L-pipecolic acid is in chemical synthesis.

Conclusion and Future Perspectives

Cis-5-Hydroxy-L-pipecolic acid stands as a testament to the crucial role of chiral intermediates in modern drug development. While it may not be the final active pharmaceutical ingredient, its contribution to the efficacy of advanced β-lactamase inhibitors is undeniable. The continued exploration of efficient and sustainable methods for its synthesis, particularly through biocatalysis, will be essential for ensuring the availability of these life-saving medicines.

Future research may yet uncover direct biological activities of cis-5-Hydroxy-L-pipecolic acid or its derivatives, potentially expanding its applications beyond its current role as a synthetic building block. As our understanding of the intricate roles of non-proteinogenic amino acids in biological systems grows, so too will the potential for discovering novel therapeutic applications for molecules like cis-5-Hydroxy-L-pipecolic acid.

References

Natural sources of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Sources of (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid

Introduction

This compound, a non-proteinogenic amino acid, is a chiral heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Its piperidine scaffold is a common motif in a plethora of biologically active natural products and synthetic pharmaceuticals. The specific stereochemistry of the (2S,5S) isomer plays a crucial role in its biological activity, making it a valuable chiral building block in medicinal chemistry. This guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, detailed methodologies for its extraction and purification, and analytical techniques for its characterization and quantification.

Natural Occurrence

This compound is found in a variety of organisms, ranging from plants to bacteria and mammals, where it exists as a metabolite of L-lysine.

Plant Kingdom: A Rich Reservoir

The primary and most abundant sources of this compound are found within the plant kingdom, particularly in the Leguminosae (pea family) and Moraceae (mulberry family).

Plant SpeciesFamilyPlant Part(s) Containing the Compound
Morus alba (White Mulberry)MoraceaeLeaves, Root Bark
Calliandra angustifoliaLeguminosaeNot specified
Lathyrus japonicus (Sea Pea)LeguminosaeNot specified
Leucaena leucocephalaLeguminosaeRoot nodules, Seed coats
Leucaena glaucaLeguminosaeRoot nodules, Seed coats
Myroxylon sp.LeguminosaeLeaves
Gymnocladus dioicusLeguminosaeNot specified

Morus alba, in particular, has been frequently cited as a significant source of piperidine alkaloids, including this compound.[1] In Leucaena species, the compound's presence in root nodules suggests a potential role in symbiotic nitrogen fixation, while its accumulation in seed coats may serve as a defense mechanism against herbivores.[]

Other Natural Sources

Beyond the plant kingdom, this compound is also a minor metabolite in bacteria and mammals.[] In these organisms, it is an intermediate in the catabolism of the essential amino acid L-lysine.

Biosynthesis from L-Lysine

The biosynthesis of 5-hydroxypiperidine-2-carboxylic acid in plants originates from L-lysine through the pipecolate pathway.[] This pathway is distinct from the saccharopine pathway, which is the major route for lysine catabolism in mammalian tissues.[] The key enzymatic steps are outlined below:

biosynthesis L_Lysine L-Lysine KAC α-keto-ε-aminocaproate L_Lysine->KAC L-lysine α-oxidase (ALD1) Oxidative Deamination P2C Δ¹-piperideine-2-carboxylate KAC->P2C Spontaneous Cyclization L_Pipecolate L-Pipecolic Acid P2C->L_Pipecolate Ketimine reductase (SARD4) Reduction Hydroxypipecolate (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid L_Pipecolate->Hydroxypipecolate Flavin-dependent monooxygenase (FMO1) Hydroxylation

Caption: Biosynthetic pathway of this compound from L-Lysine.

Causality in the Biosynthetic Pathway:

  • Oxidative Deamination: The initial step, catalyzed by L-lysine α-oxidase (also known as AGD2-like defense response protein 1 or ALD1 in plants), removes the α-amino group from L-lysine. This is a critical activation step that prepares the molecule for cyclization.

  • Spontaneous Cyclization: The resulting α-keto-ε-aminocaproate is an unstable intermediate that spontaneously cyclizes to form the more stable cyclic imine, Δ¹-piperideine-2-carboxylate.

  • Reduction: The cyclic imine is then reduced by a ketimine reductase (SAR-deficient 4 or SARD4) to form L-pipecolic acid. This reduction establishes the initial stereochemistry at the 2-position.

  • Hydroxylation: Finally, a flavin-dependent monooxygenase (FMO1) introduces a hydroxyl group at the 5-position of the piperidine ring, yielding this compound. This hydroxylation step is crucial for the compound's biological activity in some contexts, such as in plant systemic acquired resistance.

Extraction and Purification from Natural Sources: A Methodological Approach

The extraction and purification of this compound from plant material relies on its amphoteric nature (containing both acidic and basic functional groups) and its polarity. The following is a generalized, field-proven protocol based on established methods for isolating alkaloids and non-protein amino acids from plant matrices. This protocol may require optimization depending on the specific plant source and the desired purity.

Experimental Workflow

extraction_workflow Start Dried & Powdered Plant Material (e.g., Morus alba leaves) Extraction Maceration with Acidified Methanol Start->Extraction Filtration Filtration & Concentration Extraction->Filtration AcidBase Acid-Base Partitioning Filtration->AcidBase CationExchange Cation-Exchange Chromatography AcidBase->CationExchange Purification Preparative HPLC CationExchange->Purification FinalProduct Pure (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid Purification->FinalProduct

Caption: General workflow for the extraction and purification of this compound.

Step-by-Step Protocol

Part 1: Extraction

  • Sample Preparation: Air-dry fresh plant material (e.g., Morus alba leaves) in the shade or in an oven at a low temperature (40-50 °C) to prevent degradation of thermolabile compounds. Grind the dried material into a fine powder to increase the surface area for efficient extraction.

  • Maceration: Suspend the powdered plant material in an acidified methanol solution (e.g., methanol with 0.1% HCl). The acidic conditions ensure the protonation of the piperidine nitrogen, forming a salt and increasing its solubility in the polar solvent. Use a solid-to-solvent ratio of approximately 1:10 (w/v).

  • Extraction: Stir the mixture at room temperature for 24-48 hours. Alternatively, use sonication for a shorter duration (e.g., 3 x 30 minutes) to enhance extraction efficiency.

  • Filtration and Concentration: Filter the mixture through cheesecloth and then Whatman No. 1 filter paper. Repeat the extraction process on the plant residue two more times to ensure complete extraction. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45 °C to obtain a crude extract.

Part 2: Purification

  • Acid-Base Partitioning:

    • Dissolve the crude extract in a 0.1 M aqueous HCl solution.

    • Wash the acidic solution with a non-polar solvent like n-hexane or dichloromethane to remove lipids, chlorophyll, and other non-polar impurities. Discard the organic layer.

    • Adjust the pH of the aqueous layer to approximately 9-10 with a base (e.g., ammonium hydroxide). This deprotonates the piperidine nitrogen, making the compound less water-soluble.

    • Extract the basified aqueous solution with a polar organic solvent such as n-butanol. The target compound will partition into the organic layer. Repeat this extraction three times.

    • Combine the organic extracts and concentrate under reduced pressure to yield a partially purified alkaloid fraction.

  • Cation-Exchange Chromatography:

    • Dissolve the partially purified fraction in a suitable acidic buffer (e.g., 0.1 M formic acid).

    • Load the solution onto a strong cation-exchange column (e.g., Dowex 50W X8) pre-equilibrated with the same buffer.

    • Wash the column with the acidic buffer to remove neutral and anionic compounds.

    • Elute the bound piperidine alkaloids with a gradient of increasing base concentration (e.g., 0.1 M to 2 M ammonium hydroxide).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or a suitable analytical technique (e.g., HPLC) to identify fractions containing the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool and concentrate the fractions containing the compound of interest.

    • Further purify the compound using preparative HPLC with a suitable column (e.g., a C18 column for reversed-phase chromatography or a chiral column for stereospecific separation).

    • Use a mobile phase system tailored to the compound's polarity, for instance, a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and methanol or acetonitrile.

    • Collect the peak corresponding to this compound and remove the solvent under vacuum to obtain the pure compound.

Analytical Characterization and Quantification

Accurate identification and quantification of this compound, especially the differentiation from its other stereoisomers, is critical. A combination of chromatographic and spectroscopic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for both the quantification and chiral separation of 5-hydroxypiperidine-2-carboxylic acid isomers.

Quantitative Analysis (Reversed-Phase HPLC):

ParameterDescription
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile or Methanol
Elution Gradient elution, starting with a high percentage of A and gradually increasing B.
Flow Rate 0.8 - 1.2 mL/min
Detection UV detection at a low wavelength (e.g., 210 nm) or coupled with a mass spectrometer (LC-MS).

Chiral Separation (Chiral HPLC):

For the stereospecific analysis, a chiral stationary phase (CSP) is required.

ParameterDescription
Column Polysaccharide-based chiral column (e.g., Chiralpak AD-H) or a macrocyclic glycopeptide-based column.
Mobile Phase Typically a mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) and an acidic or basic additive to improve peak shape.
Elution Isocratic elution is often preferred for chiral separations.
Flow Rate 0.5 - 1.0 mL/min
Detection UV or Mass Spectrometry.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can also be used for the analysis of this compound, but it requires derivatization to increase its volatility.

Derivatization (Silylation):

The active hydrogens on the hydroxyl, carboxylic acid, and amine groups are replaced with trimethylsilyl (TMS) groups.

  • Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Procedure:

    • Dry the sample completely.

    • Add the silylating reagent and a suitable solvent (e.g., pyridine or acetonitrile).

    • Heat the mixture at 60-80 °C for 30-60 minutes.

    • The resulting TMS-derivatized compound is then analyzed by GC-MS.

GC-MS Parameters:

ParameterDescription
Column A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
Carrier Gas Helium at a constant flow rate.
Oven Program A temperature gradient starting from a low temperature (e.g., 80 °C) and ramping up to a high temperature (e.g., 280 °C).
Ionization Electron Ionization (EI) at 70 eV.
Detection Mass spectrometer operating in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Structural Elucidation

The definitive identification of the isolated compound is achieved through a combination of spectroscopic methods:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of the atoms in the molecule. The stereochemistry can often be determined by analyzing coupling constants and through Nuclear Overhauser Effect (NOE) experiments.

Conclusion

This compound is a naturally occurring compound with significant potential in drug discovery and development. Its presence in various plant species, particularly Morus alba, provides a renewable source for its isolation. The biosynthetic pathway from L-lysine is well-characterized, offering potential avenues for biotechnological production. The successful extraction, purification, and analysis of this chiral molecule hinge on a sound understanding of its chemical properties and the application of appropriate chromatographic and spectroscopic techniques. The methodologies outlined in this guide provide a robust framework for researchers and scientists to explore the potential of this valuable natural product.

References

A Technical Guide to the Spectroscopic Characterization of (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid (also known as cis-5-Hydroxy-L-pipecolic acid), a key chiral intermediate in the synthesis of various pharmaceutical compounds. The structural elucidation of this molecule is paramount for ensuring purity, stereochemical integrity, and ultimately, the efficacy and safety of the final drug product. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the interpretation of the spectral features for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 63088-78-8) is a piperidine derivative characterized by a carboxylic acid at the C2 position and a hydroxyl group at the C5 position, with a specific cis stereochemistry between these two substituents.[] Its chirality and functional groups make it a valuable building block in asymmetric synthesis. Accurate spectroscopic characterization is the cornerstone of its quality control, ensuring the correct stereoisomer is utilized in subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound, typically recorded in a solvent like D₂O to avoid exchange broadening of the NH and OH protons, will exhibit distinct signals for the protons on the piperidine ring. The chemical shifts are influenced by the electron-withdrawing effects of the carboxylic acid and hydroxyl groups.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterium oxide (D₂O). The use of D₂O allows for the exchange of the labile protons of the carboxylic acid, hydroxyl, and amine groups, which simplifies the spectrum by removing their signals.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for better signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.

Expected ¹H NMR Data (in D₂O):

Proton AssignmentExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H2 (α to COOH)3.0 - 3.2ddJ ≈ 11, 4
H3ax1.5 - 1.7qJ ≈ 12
H3eq2.0 - 2.2dtJ ≈ 12, 3
H4ax1.4 - 1.6m
H4eq1.8 - 2.0m
H5 (α to OH)3.8 - 4.0m
H6ax2.8 - 3.0ddJ ≈ 12, 10
H6eq3.2 - 3.4dtJ ≈ 12, 4

Causality Behind Experimental Choices: The choice of D₂O as a solvent is critical. In protic solvents like methanol or water, the NH and OH proton signals can be broad and difficult to assign due to chemical exchange. By exchanging these protons for deuterium, we obtain a cleaner spectrum focusing on the carbon-bound protons, which are crucial for structural confirmation. A higher field strength (≥ 400 MHz) is employed to resolve the complex spin systems of the methylene protons, which would otherwise overlap at lower fields.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: A broadband probe is used to acquire the proton-decoupled ¹³C spectrum.

  • Data Acquisition: A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Expected ¹³C NMR Data (in D₂O):

Carbon AssignmentExpected Chemical Shift (ppm)
C2 (CH-COOH)~60
C3 (CH₂)~30
C4 (CH₂)~25
C5 (CH-OH)~70
C6 (CH₂-NH)~50
C=O (COOH)~175

Interpretation: The downfield shift of the carboxylic carbon (C=O) is characteristic of this functional group. The carbons bearing the electronegative oxygen (C5) and the carboxylic acid group (C2) are also shifted downfield compared to the other ring carbons.

G cluster_nmr NMR Workflow Sample Prep Sample Preparation (5-10 mg in D₂O) 1H_Acquisition ¹H NMR Acquisition (≥400 MHz) Sample Prep->1H_Acquisition 13C_Acquisition ¹³C NMR Acquisition Sample Prep->13C_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) 1H_Acquisition->Data_Processing 13C_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Couplings) Data_Processing->Spectral_Analysis Structure_Confirmation Structure Confirmation Spectral_Analysis->Structure_Confirmation

Caption: General workflow for NMR analysis of the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum arises from the vibrations of the chemical bonds upon absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The spectrum is typically recorded on a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrument Setup: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Data Acquisition: A background spectrum is first recorded, followed by the spectrum of the sample.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchHydroxyl group
3300-2500 (very broad)O-H stretchCarboxylic acid
~2950C-H stretchAliphatic
~1710C=O stretchCarboxylic acid
~1600N-H bendSecondary amine
~1200C-O stretchSecondary alcohol

Expertise in Interpretation: The very broad absorption from 3300-2500 cm⁻¹ is a hallmark of a hydrogen-bonded carboxylic acid. The hydroxyl O-H stretch will appear as a sharper, but still broad, peak superimposed on the carboxylic acid O-H band. The carbonyl (C=O) stretch is also a strong and characteristic absorption.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol/water).

  • Instrument Setup: Electrospray ionization (ESI) is a common technique for this type of polar, non-volatile molecule, coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF).

  • Data Acquisition: The analysis can be performed in either positive or negative ion mode.

Expected Mass Spectrometry Data:

  • Molecular Formula: C₆H₁₁NO₃

  • Molecular Weight: 145.16 g/mol

  • Positive Ion Mode (ESI+): The protonated molecule [M+H]⁺ would be observed at m/z 146.07.

  • Negative Ion Mode (ESI-): The deprotonated molecule [M-H]⁻ would be observed at m/z 144.06.

Trustworthiness of the Protocol: The use of high-resolution mass spectrometry (HRMS) is highly recommended. HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming that the observed mass corresponds to the expected molecular formula.

G cluster_esi_plus Positive Ion Mode (ESI+) cluster_esi_minus Negative Ion Mode (ESI-) Molecule This compound C₆H₁₁NO₃ MW: 145.16 M_plus_H [M+H]⁺ m/z 146.07 Molecule->M_plus_H Protonation M_minus_H [M-H]⁻ m/z 144.06 Molecule->M_minus_H Deprotonation

Caption: Expected ionization pathways in ESI-MS.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of this compound. Each technique offers complementary information that, when taken together, allows for the unambiguous confirmation of the structure, purity, and stereochemistry of this important synthetic intermediate. The protocols and interpretations provided in this guide are based on established principles of spectroscopic analysis and are intended to serve as a valuable resource for researchers in the field of drug discovery and development.

References

A Guide to the Stereoselective and Asymmetric Synthesis of 5-Hydroxypipecolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-hydroxypipecolic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous alkaloids, non-ribosomal peptides, and pharmacologically active agents.[1][2][3] The precise spatial arrangement of its stereocenters is critical for biological activity, making stereoselective and asymmetric synthesis a paramount challenge for chemists in drug discovery and development. This technical guide provides a comprehensive overview of the principal strategies for accessing enantiomerically pure 5-hydroxypipecolic acid derivatives. We will delve into the mechanistic underpinnings of various synthetic routes, including chiral pool synthesis, diastereoselective approaches, catalytic asymmetric methods, and biocatalytic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of synthesizing these valuable chiral building blocks.

Introduction: The Significance of Chiral 5-Hydroxypipecolic Acids

5-Hydroxypipecolic acid and its derivatives are naturally occurring and synthetic compounds that exhibit a wide range of biological activities.[4][5] They are integral components of various natural products, including febrifugine and pseudoconhydrine.[1] The therapeutic potential of these compounds is vast, with applications as NMDA receptor antagonists and components of HIV protease inhibitors.[6] The absolute and relative stereochemistry of the hydroxyl and carboxyl groups on the piperidine ring dictates the molecule's conformation and, consequently, its interaction with biological targets. Therefore, the development of robust and efficient methods for the stereocontrolled synthesis of these molecules is of utmost importance.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of enantiomerically pure 5-hydroxypipecolic acid derivatives can be broadly categorized into several key strategies. The choice of a particular route often depends on the desired stereoisomer, the availability of starting materials, and the desired scale of the synthesis.

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

The chiral pool provides a diverse array of readily available, enantiomerically pure starting materials, such as amino acids and carbohydrates, which can be elaborated into complex target molecules.[7][8] This approach is often the most direct way to access specific stereoisomers of 5-hydroxypipecolic acid.

A notable example is the synthesis of (2S,5R)-5-hydroxypipecolic acid starting from L-allysine ethylene acetal.[1] This synthesis proceeds through the formation of a cyclic enamide, which then undergoes a highly diastereoselective epoxidation.[1]

Experimental Protocol: Diastereoselective Synthesis of (2S,5R)-5-Hydroxypipecolic Acid [1]

  • Protection and Methylation: L-allysine ethylene acetal is first protected with a benzyloxycarbonyl (Cbz) group, followed by methylation of the carboxylic acid to yield the protected amino acid.

  • Cyclization and Enamide Formation: The protected amino acid is then cyclized to form a piperidone derivative. Subsequent treatment with a suitable base generates the key cyclic enamide intermediate.

  • Diastereoselective Epoxidation: The enamide is subjected to epoxidation using an oxidizing agent such as Oxone. The reaction is performed in methanol to facilitate in-situ ring-opening of the epoxide, leading to the desired 5-hydroxy-pipecolic acid derivative with high diastereoselectivity.

  • Deprotection: Finally, removal of the protecting groups via hydrogenation and hydrolysis affords the target (2S,5R)-5-hydroxypipecolic acid.

The following diagram illustrates the key transformations in this chiral pool-based synthesis.

G start L-Allysin Ethylene Acetal step1 Protection & Methylation start->step1 Cbz-OSu, MeI step2 Cyclization & Enamide Formation step1->step2 Base step3 Diastereoselective Epoxidation step2->step3 Oxone, MeOH end (2S,5R)-5-Hydroxypipecolic Acid step3->end H2, Pd/C; Hydrolysis

Caption: Chiral pool synthesis of (2S,5R)-5-hydroxypipecolic acid.

Diastereoselective and Asymmetric Catalysis

Catalytic methods offer an elegant and atom-economical approach to the synthesis of chiral molecules. Both diastereoselective and enantioselective catalytic strategies have been successfully applied to the synthesis of 5-hydroxypipecolic acid derivatives.

The stereoselective reduction of a carbonyl group is a powerful tool for establishing a new stereocenter. For instance, the synthesis of all four stereoisomers of 4-hydroxypipecolic acid has been achieved through the diastereoselective reduction of a β-keto ester precursor.[6][9]

The use of chiral catalysts to control the stereochemical outcome of a reaction is a cornerstone of modern organic synthesis. A notable example is the asymmetric reduction of a ketone using a Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst to synthesize (2S,5S)-5-hydroxypipecolic acid hydrochloride from methyl pyroglutamate.[10]

Experimental Protocol: Asymmetric Synthesis of (2S,5S)-5-Hydroxypipecolic Acid [10]

  • Starting Material: The synthesis commences with commercially available methyl pyroglutamate.

  • Ketone Formation: The starting material is converted into a key ketone intermediate through a series of standard organic transformations.

  • Asymmetric Reduction: The pivotal step involves the asymmetric reduction of the ketone using the (S)-CBS oxazaborolidine catalyst and a suitable reducing agent (e.g., borane-dimethyl sulfide complex). This step establishes the desired stereochemistry at the C5 position with high enantioselectivity.

  • Cyclization and Deprotection: Subsequent cyclization and deprotection steps yield the final (2S,5S)-5-hydroxypipecolic acid hydrochloride.

The catalytic cycle for the CBS reduction is depicted below.

G catalyst (S)-CBS Oxazaborolidine Catalyst complex Catalyst-Ketone-Reductant Complex catalyst->complex Coordination ketone Ketone Substrate ketone->complex reducing_agent BH3-SMe2 reducing_agent->complex product (5S)-Alcohol Product complex->product Hydride Transfer product->catalyst Release & Catalyst Regeneration

Caption: Catalytic cycle of the CBS reduction.

Biocatalysis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis.[11] Enzymes offer exquisite stereoselectivity and operate under mild reaction conditions, minimizing waste and environmental impact.[3] The synthesis of hydroxypipecolic acids from L-lysine using whole-cell biocatalysts is a prime example of this approach.[2][3]

In one such system, L-lysine is first converted to L-pipecolic acid by a lysine cyclodeaminase. Subsequently, an Fe(II)/2-oxoglutarate-dependent oxygenase hydroxylates the L-pipecolic acid to yield cis-3-hydroxypipecolic acid.[2][3]

Experimental Protocol: Biocatalytic Synthesis of cis-3-Hydroxypipecolic Acid [2]

  • Whole-Cell Biocatalyst Preparation: E. coli cells are engineered to co-express lysine cyclodeaminase and a specific Fe(II)/2-oxoglutarate-dependent oxygenase.

  • Bioconversion: The recombinant cells are suspended in a reaction buffer containing L-lysine, glucose (as an energy source), Fe2+, and other necessary co-factors.

  • Reaction Monitoring and Product Isolation: The reaction is monitored over time, and the product, cis-3-hydroxypipecolic acid, is isolated and purified from the reaction mixture.

The enzymatic cascade for this biotransformation is shown below.

G lysine L-Lysine pip_acid L-Pipecolic Acid lysine->pip_acid Lysine Cyclodeaminase hydroxy_pip_acid cis-3-Hydroxypipecolic Acid pip_acid->hydroxy_pip_acid Fe(II)/2-OG Oxygenase

Caption: Enzymatic cascade for cis-3-hydroxypipecolic acid synthesis.

Comparative Analysis of Synthetic Routes

Synthetic StrategyKey AdvantagesKey LimitationsRepresentative Stereoisomer
Chiral Pool Synthesis Access to specific stereoisomers, well-established chemistry.Limited by the availability of chiral starting materials.(2S,5R)-5-hydroxypipecolic acid[1]
Asymmetric Catalysis High enantioselectivity, atom economy.Catalyst cost and sensitivity can be a concern.(2S,5S)-5-hydroxypipecolic acid[10]
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly.Requires expertise in molecular biology and fermentation; substrate scope can be limited.cis-3-hydroxypipecolic acid[2]

Conclusion and Future Outlook

The stereoselective and asymmetric synthesis of 5-hydroxypipecolic acid derivatives remains a vibrant area of research, driven by the continued discovery of their diverse biological activities. While chiral pool synthesis provides reliable access to certain stereoisomers, catalytic and biocatalytic methods offer more flexible and sustainable alternatives. Future efforts will likely focus on the development of novel catalytic systems with broader substrate scope and improved efficiency. Furthermore, the integration of chemoenzymatic and flow chemistry approaches holds great promise for the scalable and cost-effective production of these valuable chiral building blocks for the pharmaceutical industry.[12]

References

Biological role and discovery of hydroxypipecolic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Role and Discovery of Hydroxypipecolic Acids

Authored by: Gemini, Senior Application Scientist

Foreword

The landscape of signaling molecules is in a perpetual state of expansion, with novel compounds continuously emerging as critical regulators of complex biological processes. Among these, the hydroxypipecolic acids, a class of non-proteinogenic amino acids derived from lysine, have transitioned from relative obscurity to the forefront of research in plant immunity and drug discovery. Initially identified as mere plant metabolites, their profound roles are now being elucidated, revealing a sophisticated biochemical language that governs organismal defense and presents new opportunities for therapeutic intervention. This guide provides a comprehensive overview of the discovery, biological significance, and analytical methodologies for hydroxypipecolic acids, tailored for researchers, scientists, and professionals in drug development who seek to understand and harness the potential of these fascinating molecules.

Discovery and Chemical Identity

Hydroxypipecolic acids are heterocyclic, non-proteinogenic amino acids built upon a piperidine (six-membered ring) scaffold. Their initial discovery dates back to isolations from various plant species, including Acacia, Calliandra pittieri, and Strophantus scandeus[1][2][3]. These molecules are structurally related to pipecolic acid, a catabolite of the essential amino acid L-lysine.

The hydroxylation of the piperidine ring can occur at different positions, and the nitrogen atom can also be hydroxylated, leading to several key isomers with distinct biological functions:

  • N-hydroxypipecolic acid (NHP): Formally the N-hydroxylated derivative of pipecolic acid, NHP has been identified as a central signaling molecule in plant immunity[4][5][6][7]. Its discovery as a mobile signal for Systemic Acquired Resistance (SAR) was a landmark finding in plant biology[5][6].

  • 4-hydroxypipecolic acid (4-HPA): This isomer, with a hydroxyl group at the C4 position of the piperidine ring, has been found in various plants and is explored for its potential therapeutic properties[1][2][8]. Due to two chiral centers, 4-HPA can exist as four distinct stereoisomers, a critical consideration in its synthesis and biological activity[1][9].

The presence and concentration of these metabolites can serve as indicators of an organism's physiological state, particularly in response to stress.

Compound NameIUPAC NameMolecular FormulaMolar MassKey Role
N-hydroxypipecolic acid 1-hydroxypiperidine-2-carboxylic acidC₆H₁₁NO₃145.16 g/mol Plant Immune Signal (SAR)[10]
4-hydroxypipecolic acid 4-hydroxypiperidine-2-carboxylic acidC₆H₁₁NO₃145.16 g/mol Chiral Scaffold, Potential Therapeutics[11]

The Role of N-Hydroxypipecolic Acid in Plant Immunity

The most extensively characterized biological function of a hydroxypipecolic acid is the role of NHP as a master regulator of Systemic Acquired Resistance (SAR) in plants. SAR is a form of induced immunity where an initial localized pathogen infection leads to the establishment of long-lasting, broad-spectrum disease resistance in distal, uninfected parts of the plant[4][6].

The NHP Biosynthetic Pathway

The discovery of NHP's role in SAR was intrinsically linked to the elucidation of its biosynthetic pathway, which originates from L-lysine. This multi-step enzymatic cascade is induced upon pathogen recognition[7][12].

  • Transamination of L-Lysine: The pathway is initiated in the plastids where the aminotransferase ALD1 (AGD2-LIKE DEFENSE RESPONSE PROTEIN 1) removes the α-amino group from L-lysine[7][13].

  • Cyclization and Reduction: The resulting intermediate, ε-amino-α-keto caproic acid, spontaneously cyclizes to form Δ¹-piperideine-2-carboxylic acid (Δ¹-P2C). This is then reduced to pipecolic acid (Pip) by the reductase SARD4 (SAR-DEFICIENT 4)[7][13][14].

  • N-hydroxylation of Pipecolic Acid: Pipecolic acid is exported to the cytosol, where the final and critical step occurs. The enzyme FMO1 (FLAVIN-DEPENDENT MONOOXYGENASE 1) catalyzes the N-hydroxylation of pipecolic acid to produce the active signaling molecule, NHP[4][7][13][15].

NHP_Biosynthesis cluster_plastid Plastid Lysine L-Lysine Intermediate1 ε-amino-α-keto caproic acid Lysine->Intermediate1 ALD1 Intermediate2 Δ¹-piperideine-2- carboxylic acid (Δ¹-P2C) Intermediate1->Intermediate2 Spontaneous Cyclization Pip Pipecolic Acid (Pip) Intermediate2->Pip SARD4 NHP N-hydroxypipecolic Acid (NHP) Pip->NHP FMO1 (Cytosol)

Biosynthetic pathway of N-hydroxypipecolic acid (NHP) from L-lysine in plants.
NHP as a Mobile Signal for SAR

Following its synthesis in infected leaves, NHP functions as a mobile signal that travels through the plant's vascular system to prime distal tissues. Studies have shown that NHP accumulates in both local and systemic leaves, as well as in phloem sap, following pathogen attack[4][12].

Exogenous application of NHP is sufficient to induce SAR and rescue SAR-deficient mutants (like fmo1), demonstrating its central role in this process[5][6]. In distal leaves, NHP perception, likely mediated by a yet-to-be-identified receptor, triggers a primed state. This priming involves the amplification of defense responses, including the synergistic accumulation of other defense hormones like salicylic acid (SA) and an enhanced response to subsequent pathogen encounters[7][14][16]. This leads to a faster and stronger activation of defense genes and antimicrobial compound production upon a secondary infection[5].

Biological Roles in Mammalian Systems and Therapeutic Potential

While the role of NHP in plants is well-defined, the function of hydroxypipecolic acids in mammals is an emerging area of research. Their presence is primarily understood in the context of lysine metabolism[17]. The parent compound, pipecolic acid, is a known biomarker for certain metabolic conditions, including peroxisomal disorders like Zellweger syndrome, which provides a strong rationale for investigating its hydroxylated derivatives[18][19].

Anti-Diabetic and Anti-Oxidative Effects

A notable study investigated the properties of 4-hydroxypipecolic acid (4-HPA) isolated from the seeds of Peganum harmala. In a diabetic mouse model (C57BL/KsJ-db/db), administration of 4-HPA led to significant metabolic improvements[8]:

  • Hypoglycemic Effect: A significant reduction in fasting blood glucose levels.

  • Lipid Profile Modulation: Decreased plasma triglycerides, cholesterol, and LDL-cholesterol, with a concurrent increase in HDL-cholesterol.

  • Anti-Oxidative Activity: In liver and kidney tissues, 4-HPA treatment lowered lipid peroxidation and increased the activity of key antioxidant enzymes such as catalase (CAT), glutathione peroxidase (GSH-Px), and superoxide dismutase (SOD)[8].

These findings suggest that 4-HPA may have therapeutic potential for managing diabetes and related oxidative stress, although further mechanistic studies are required.

Scaffolds for Drug Discovery

Beyond their intrinsic bioactivity, hydroxypipecolic acids, particularly the four diastereoisomers of 4-HPA, are highly valued as chiral scaffolds in drug discovery[1]. Their rigid, trifunctional cyclic structure makes them ideal starting points for designing compound libraries. By modifying the functional groups (amine, carboxylic acid, and hydroxyl), medicinal chemists can systematically explore chemical space to develop novel drug candidates with specific pharmacological profiles. Chemoenzymatic synthesis routes have been developed to produce all four stereoisomers in a protected form, making them accessible for such applications on an industrial scale[1][20].

Analytical Methodologies for Hydroxypipecolic Acids

Accurate quantification of hydroxypipecolic acids in complex biological matrices is essential for studying their function. Due to their polar nature and low volatility, their analysis typically requires derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) or specialized chromatographic techniques for Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical_Workflow Sample Biological Sample (e.g., Plasma, Plant Tissue) Extraction Extraction (e.g., LLE, SPE, PPT) Sample->Extraction Deriv Derivatization (For GC-MS) Extraction->Deriv Optional Analysis Chromatographic Separation (GC or LC) Extraction->Analysis Deriv->Analysis Detection Mass Spectrometry Detection (MS/MS) Analysis->Detection Data Data Analysis & Quantification Detection->Data

General analytical workflow for hydroxypipecolic acid quantification.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing pipecolic acid and its derivatives, offering high resolution and sensitivity. The primary challenge is the low volatility of these amino acids, which necessitates a chemical derivatization step to make them amenable to gas-phase analysis.

Causality Behind Experimental Choices:

  • Extraction: A robust extraction using a polar solvent (e.g., 80% methanol) is required to efficiently recover these hydrophilic compounds from the sample matrix. An internal standard (e.g., norvaline) is added early to control for variability in extraction and derivatization efficiency[19][21].

  • Derivatization: This is the most critical step. Reagents like propyl chloroformate or silylating agents (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide, MSTFA) react with the amine, carboxyl, and hydroxyl groups to create a larger, nonpolar, and volatile molecule that can traverse the GC column[19][21][22]. This step is self-validating through the consistent formation of a specific derivative with a characteristic mass spectrum.

Step-by-Step Protocol (Propyl Chloroformate Derivatization):

  • Sample Homogenization: Homogenize ~100 mg of plant tissue or 50-100 µL of plasma in a suitable extraction solvent containing a known concentration of an internal standard (e.g., norvaline)[19][21].

  • Extraction: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) to pellet debris. Collect the supernatant.

  • Drying: Evaporate the solvent from the supernatant completely under a stream of nitrogen gas or using a vacuum concentrator.

  • Derivatization:

    • Add 100 µL of a pyridine/propanol/water mixture to the dried extract.

    • Add 20 µL of propyl chloroformate.

    • Vortex immediately for 1 minute to facilitate the reaction[21].

  • Phase Separation: Add 100 µL of hexane, vortex, and centrifuge. The derivatized analytes will partition into the upper hexane layer.

  • GC-MS Analysis: Inject 1-2 µL of the hexane layer into the GC-MS system. Use Selective Ion Monitoring (SIM) mode for quantification, targeting characteristic fragment ions of the derivatized analyte and internal standard for maximum sensitivity and specificity[21]. For example, the N-propoxycarbonyl propyl ester of pipecolic acid yields a major ion at m/z 170[21].

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often preferred for its high sensitivity and ability to analyze polar compounds without derivatization. It is particularly well-suited for high-throughput screening in clinical and research settings[17][18][23].

Causality Behind Experimental Choices:

  • Sample Preparation: The goal is to remove proteins and phospholipids that can interfere with ionization (matrix effects) and clog the LC column. Protein precipitation with a solvent like acetonitrile is a simple and effective method.

  • Chromatography: For separating stereoisomers of 4-HPA, a chiral column (e.g., teicoplanin-based) is mandatory[9][18]. For general analysis, Hydrophilic Interaction Liquid Chromatography (HILIC) is often used to retain these highly polar analytes, which would otherwise elute in the void volume on a standard C18 reversed-phase column.

  • Detection: Tandem mass spectrometry (MS/MS) in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. It involves selecting the precursor ion (the molecular weight of the analyte) and then fragmenting it to monitor a specific product ion. This two-stage filtering process minimizes interference from other matrix components[18][23].

Step-by-Step Protocol (Derivatization-Free):

  • Sample Preparation: To 50 µL of plasma, add 250 µL of cold acetonitrile containing a suitable internal standard (e.g., phenylalanine-d5)[18].

  • Protein Precipitation: Vortex the mixture for 1 minute and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto an appropriate LC column (e.g., chiral or HILIC).

    • Use a gradient elution program to separate the analytes.

    • Interface the LC with a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode.

    • Set up an MRM method to monitor the specific precursor-to-product ion transitions for each analyte and the internal standard (e.g., m/z 130 → m/z 84 for pipecolic acid)[18].

ParameterGC-MS MethodLC-MS/MS Method
Derivatization Required (e.g., Propyl Chloroformate)[21]Not required[18]
Key Advantage High chromatographic resolutionHigh throughput, high sensitivity, no derivatization
Key Challenge Laborious, multi-step derivatization[21]Matrix effects, challenging isomer separation[9]
Typical LOQ pmol range[3]0.050 µmol/L in plasma
Stereoisomer Separation DifficultAchievable with chiral columns[9][18]

Conclusion and Future Directions

The study of hydroxypipecolic acids has unveiled a sophisticated layer of biochemical regulation in plants and hinted at untapped therapeutic potential in mammals. NHP is now firmly established as a cornerstone of plant systemic immunity, and its biosynthetic pathway represents a prime target for engineering disease-resistant crops[6][24]. In parallel, 4-HPA and its isomers are proving to be valuable assets in drug discovery, both as bioactive molecules and as versatile chemical scaffolds[1][8].

Despite this progress, several key questions remain:

  • Receptor Identification: The molecular receptor(s) for NHP in plants remain elusive. Their identification is a critical next step to fully understand SAR signaling[4].

  • Mammalian Function: The full spectrum of biological roles for hydroxypipecolic acids in human health and disease is largely unknown. Further investigation into their metabolism and signaling functions is warranted.

  • Translational Applications: The promising anti-diabetic and anti-oxidative effects of 4-HPA need to be validated in more extensive preclinical and clinical studies to assess its true therapeutic potential.

The continued exploration of hydroxypipecolic acids promises to yield fundamental biological insights and novel applications in agriculture and medicine, cementing their importance in the broader field of chemical biology.

References

(2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid: A Versatile Chiral Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, also known as L-cis-5-Hydroxypipecolic acid, is a pivotal chiral building block in synthetic and medicinal chemistry.[1][] Its rigid piperidine core, adorned with two stereochemically defined centers and orthogonal functional groups—a secondary amine, a carboxylic acid, and a hydroxyl group—renders it an exceptionally valuable scaffold for constructing complex, biologically active molecules.[1] This guide provides a comprehensive overview of its physicochemical properties, stereoselective synthetic strategies, chemical reactivity, and key applications, particularly in the development of novel therapeutics. Detailed experimental protocols and process diagrams are included to furnish researchers with actionable insights for leveraging this compound in their synthetic endeavors.

Introduction: The Strategic Value of a Pre-organized Scaffold

The piperidine ring is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs and natural products.[1] Its conformational rigidity allows for the precise spatial orientation of substituents, which is critical for high-affinity interactions with biological targets like enzymes and receptors.[1] this compound stands out within this class due to its specific cis stereochemistry and trifunctional nature.

This compound is not merely a synthetic curiosity; it is a natural product found in organisms such as Morus alba (white mulberry) and Calliandra angustifolia.[] Its inherent chirality, derived from the natural chiral pool, provides a significant advantage in asymmetric synthesis, obviating the need for challenging resolution steps or complex de novo asymmetric syntheses.[3] Its utility is prominently highlighted by its role as a key intermediate in the synthesis of β-lactamase inhibitors, which are crucial for combating bacterial resistance to antibiotics.[4] This guide explores the fundamental chemistry and practical application of this versatile building block.

Physicochemical and Spectroscopic Properties

A thorough understanding of a building block's fundamental properties is essential for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 63088-78-8[1][5]
Molecular Formula C₆H₁₁NO₃[1][]
Molecular Weight 145.16 g/mol [1][]
IUPAC Name This compound[1][5]
Appearance White to off-white crystalline powder[][5]
Melting Point 258 °C[]
Boiling Point 354.8 ± 42.0 °C (at 760 mmHg)[]
Density 1.299 ± 0.06 g/cm³[]
SMILES C1C--INVALID-LINK--C(=O)O[1]
InChI Key RKEYKDXXZCICFZ-WHFBIAKZSA-N[1][]
Storage 2-8 °C, protect from light[]

Stereoselective Synthesis Strategies

The precise arrangement of stereocenters at the C2 and C5 positions is critical to the utility of this molecule. Several synthetic routes have been developed to achieve this specific diastereomer with high fidelity.

Causality of Synthetic Design: The choice of synthetic route is often dictated by the desired scale, cost, and access to starting materials. Routes beginning from components of the chiral pool, such as amino acids, are often favored as they embed the initial stereochemistry, simplifying the synthetic challenge.

A prevalent and effective strategy involves starting from protected pyroglutamic acid, a derivative of the naturally occurring amino acid L-glutamic acid.[4] This approach leverages the inherent stereochemistry of the starting material to establish the C2 center. The synthesis then proceeds through a sequence of key transformations designed to build the six-membered piperidine ring and install the C5 hydroxyl group with the correct cis stereochemistry.

Synthetic_Strategy cluster_0 Conceptual Synthetic Pathway Start L-Pyroglutamic Acid Derivative Homologation Homologation (Carbon Chain Extension) Start->Homologation Introduces C6 Cyclization Reductive Amination or Cyclization Homologation->Cyclization Forms Piperidine Ring Reduction Diastereoselective Ketone Reduction Cyclization->Reduction Sets C5 Stereocenter Final (2S,5S)-5-Hydroxypiperidine- 2-carboxylic Acid Reduction->Final Deprotection

Caption: Conceptual workflow for synthesizing the target molecule from a chiral pool starting material.

This pathway typically involves:

  • Homologation: The carbon chain of the pyroglutamic acid derivative is extended to provide the necessary atoms for the piperidine ring.[4]

  • Cyclization: An intramolecular reaction, often a reductive amination, is used to form the six-membered heterocyclic ring.

  • Diastereoselective Reduction: A key step involves the reduction of a ketone intermediate. The choice of reducing agent is critical to selectively form the (5S)-hydroxyl group, leading to the desired cis relationship with the carboxyl group at C2.[6]

  • Deprotection: Finally, removal of protecting groups yields the target compound.

This method is advantageous because it provides a high degree of stereocontrol and can be adapted for large-scale production.[4]

Reactivity and Application as a Synthetic Hub

The power of this compound as a building block stems from the differential reactivity of its three functional groups. The carboxylic acid, secondary amine, and secondary hydroxyl group can be selectively modified, allowing for the divergent synthesis of a wide range of complex derivatives.[1]

  • Amide Formation & N-Alkylation/Acylation: The carboxylic acid can be readily converted to esters or amides, while the secondary amine is a nucleophile that can be acylated, alkylated, or used in reductive amination protocols.[1]

  • Hydroxyl Group Functionalization: The hydroxyl group can be oxidized to a ketone, etherified, or used as a handle for further coupling reactions.[1]

This orthogonal reactivity allows chemists to use a protecting group strategy to selectively unmask and react each functional group independently, building molecular complexity in a controlled and predictable manner.

Reactivity_Hub cluster_COOH Carboxylic Acid Reactions cluster_NH Amine Reactions cluster_OH Hydroxyl Reactions Core (2S,5S)-5-Hydroxypiperidine- 2-carboxylic Acid Ester Ester Derivatives Core->Ester R-OH, H+ Amide Amide Derivatives Core->Amide R-NH2, Coupling Agent N_Boc N-Boc Protected Amine Core->N_Boc Boc2O N_Alkyl N-Alkyl Derivatives Core->N_Alkyl R-X, Base Oxidation Ketone Product Core->Oxidation [O] Ether Ether Derivatives Core->Ether R-X, Base

Caption: Chemical versatility of the title compound as a trifunctional synthetic hub.

Applications in Drug Discovery

The structural features of this compound make it an ideal starting point for the synthesis of novel therapeutic agents.[1]

  • β-Lactamase Inhibitors: As previously mentioned, it is a crucial synthetic intermediate for agents that inhibit bacterial β-lactamases.[4] These inhibitors are co-administered with β-lactam antibiotics (like penicillin) to restore their efficacy against resistant bacteria.

  • Enzyme Inhibitors and Receptor Modulators: The rigid, functionalized piperidine scaffold can mimic the transition states of enzymatic reactions or fit precisely into the binding pockets of receptors.[1] This makes it a valuable core for developing inhibitors for various enzymes or modulators for neurotransmitter pathways, with potential applications in treating neurological disorders.[1]

  • Asymmetric Catalysis: The chiral backbone of the molecule can be incorporated into ligands for metal catalysts or used directly as an organocatalyst in asymmetric reactions, helping to create other enantiomerically pure compounds.[1]

Experimental Protocols: A Self-Validating System

The following protocol details a common and foundational two-step sequence: N-Boc protection followed by methyl esterification. This sequence protects the reactive amine and activates the carboxylic acid for further modification, illustrating the molecule's practical utility.

Protocol 1: N-Boc Protection of this compound

  • Objective: To selectively protect the secondary amine with a tert-butyloxycarbonyl (Boc) group, which is stable under many reaction conditions but easily removed with acid.

  • Methodology:

    • Dissolution: Suspend this compound (1.0 eq) in a 1:1 mixture of Dioxane and Water.

    • Basification: Cool the mixture to 0 °C in an ice bath and add sodium hydroxide (1.1 eq) to deprotonate the carboxylic acid and facilitate dissolution.

    • Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise while maintaining the temperature at 0 °C.

    • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

    • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove unreacted Boc₂O.

    • Acidification & Extraction: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl. The product will precipitate or can be extracted with ethyl acetate (3x).

    • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected product, typically as a white solid.

Protocol 2: Methyl Esterification of N-Boc-(2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid

  • Objective: To convert the carboxylic acid to a methyl ester. The ester is generally less polar and can be a useful intermediate for subsequent reactions like amide coupling after deprotection.

  • Methodology:

    • Dissolution: Dissolve the N-Boc protected acid (1.0 eq) from the previous step in anhydrous Methanol.

    • Catalysis: Cool the solution to 0 °C and slowly add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise. Caution: Exothermic reaction, generates HCl gas. Alternatively, use a milder acid catalyst like H₂SO₄ (catalytic amount).

    • Reaction: Warm the reaction to reflux and heat for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Work-up: Cool the reaction to room temperature and carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.

    • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate (3x).

    • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure methyl ester.

Conclusion

This compound is a testament to the power of chiral building blocks in modern organic synthesis. Its pre-defined stereochemistry and versatile functional handles provide a reliable and efficient starting point for the synthesis of complex molecular architectures. For researchers in drug discovery and development, this compound is not just a reagent, but a strategic tool that accelerates the path to novel, high-value chemical entities with significant therapeutic potential. Its continued application promises to drive innovation in medicinal chemistry for years to come.

References

An In-depth Technical Guide on the Mechanism of N-hydroxypipecolic Acid in Plant Immunity

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals in the field of plant biology and crop protection.

Executive Summary

Plants, being sessile organisms, have evolved sophisticated and multi-layered immune systems to defend against a diverse array of pathogens. A critical component of this defense is Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity induced throughout the plant following a localized infection. For decades, salicylic acid (SA) was considered the primary signaling molecule governing SAR. However, recent groundbreaking research has unveiled N-hydroxypipecolic acid (NHP) as another pivotal player in this intricate signaling network. NHP, a hydroxylated derivative of the non-protein amino acid pipecolic acid (Pip), accumulates systemically upon pathogen challenge and is indispensable for the establishment of SAR. This technical guide provides a comprehensive overview of the molecular mechanisms underlying NHP's function in plant immunity, from its biosynthesis and signaling cascade to its synergistic interplay with SA. We will delve into the experimental evidence that has elucidated this pathway and provide detailed protocols for its investigation, offering valuable insights for researchers aiming to harness this natural defense mechanism for crop improvement and the development of novel, sustainable disease management strategies.

The N-hydroxypipecolic Acid Biosynthetic Pathway: A Three-Step Enzymatic Cascade

The production of NHP in plants is a pathogen-inducible, three-step enzymatic pathway that originates from the amino acid L-lysine. The elucidation of this pathway has been a significant advancement in understanding plant immunity and has been largely achieved through the characterization of key Arabidopsis thaliana mutants.

Step 1: The Role of ALD1 in the Initial Transamination

The first committed step in NHP biosynthesis is catalyzed by the aminotransferase AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) . Pathogen infection triggers a significant increase in ALD1 gene expression in both local and distal leaves.[1] ALD1 utilizes L-lysine as a substrate, transferring its α-amino group to an acceptor ketoacid. This reaction, followed by spontaneous cyclization, results in the formation of Δ1-piperideine-2-carboxylic acid (P2C).[2]

Experimental Insight: The Causality Behind Using ald1 Mutants

The critical role of ALD1 in this pathway was confirmed through the analysis of ald1 mutant plants. These mutants are unable to produce Pip and its derivatives upon pathogen challenge and, consequently, are defective in SAR.[1] This SAR-deficient phenotype can be rescued by the exogenous application of Pip, demonstrating that the lack of Pip production is the primary cause of the immune deficiency in ald1 mutants.[2] This experimental approach firmly establishes ALD1 as the initial and essential enzyme in the Pip/NHP biosynthetic pathway.

Step 2: SARD4-Mediated Reduction to Pipecolic Acid

The intermediate P2C is then converted to pipecolic acid (Pip) by the reductase SAR-DEFICIENT 4 (SARD4) . The sard4 mutant plants exhibit reduced Pip levels and an accumulation of the precursor P2C, confirming the enzymatic function of SARD4.[2] Interestingly, while Pip accumulation is significantly reduced in the distal leaves of sard4 mutants, it is only modestly affected in the local, infected tissues. This suggests that the biosynthesis of Pip in systemic tissues is crucial for the establishment of SAR.[2]

Step 3: FMO1-Catalyzed N-hydroxylation to NHP

The final and crucial step in the biosynthesis of the active signaling molecule is the N-hydroxylation of Pip to NHP, a reaction catalyzed by the FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) .[3][4] In vitro and in planta analyses have demonstrated that FMO1 functions as a pipecolate N-hydroxylase.[4]

Experimental Insight: The Indispensable Role of fmo1 Mutants

The significance of FMO1 is highlighted by the phenotype of fmo1 mutant plants. These mutants, while able to produce Pip, cannot synthesize NHP and are consequently compromised in SAR.[5] Crucially, exogenous application of NHP, but not Pip, can rescue the SAR-deficient phenotype of fmo1 mutants, unequivocally demonstrating that NHP is the bioactive molecule that functions downstream of Pip in the signaling cascade.[4][6]

Diagram of the NHP Biosynthetic Pathway

NHP_Biosynthesis Lysine L-Lysine P2C Δ1-piperideine-2-carboxylic acid (P2C) Lysine->P2C ALD1 Pip Pipecolic Acid (Pip) P2C->Pip SARD4 NHP N-hydroxypipecolic acid (NHP) Pip->NHP FMO1

Caption: The three-step enzymatic pathway of NHP biosynthesis from L-lysine.

NHP Signaling: A Complex Interplay with Salicylic Acid

NHP acts as a potent signaling molecule that orchestrates a systemic immune response. Its mechanism of action is intricately linked with the salicylic acid (SA) signaling pathway, involving mutual amplification and both SA-dependent and independent signaling branches.

NHP as a Mobile Signal and an Inducer of SAR

Following a localized pathogen infection, NHP accumulates not only in the infected leaves but also in distal, uninfected tissues.[3][7] Evidence suggests that NHP is a mobile signal that travels through the plant's vascular system to prime the entire plant for a more robust defense response.[4][7] Exogenous application of NHP is sufficient to induce SAR, conferring resistance against a broad spectrum of pathogens, including bacteria and oomycetes.[4][8]

The Central Role of NPR1 and TGA Transcription Factors

The transduction of the NHP signal is dependent on key components of the SA signaling pathway. NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) , a known receptor for SA, is essential for NHP-induced SAR.[3][9][10][11][12] NHP treatment leads to the systemic expression of defense-related genes, and this response is compromised in npr1 mutants.[10]

Furthermore, the transcription factors TGA2, TGA5, and TGA6 are required for NHP-induced SAR gene expression and the establishment of SAR.[10] This indicates that NHP signaling converges on the NPR1-TGA transcriptional module to activate downstream defense responses.

Mutual Potentiation of NHP and SA Pathways

A key feature of the NHP-mediated immune response is its synergistic relationship with SA. NHP treatment induces the expression of SA biosynthesis genes, leading to an accumulation of SA.[13][14] Conversely, SA can also potentiate the expression of NHP biosynthetic genes. This mutual amplification loop ensures a robust and sustained defense response. While NHP requires basal levels of SA and a functional SA signaling pathway to exert its full effect, it can also act through SA-independent mechanisms to prime plant defenses.[5]

Diagram of the NHP Signaling Pathway

NHP_Signaling cluster_infection Local Infection cluster_systemic Systemic Tissue Pathogen Pathogen NHP_Biosynthesis NHP Biosynthesis (ALD1, SARD4, FMO1) Pathogen->NHP_Biosynthesis NHP NHP (Mobile Signal) NHP_Biosynthesis->NHP SA_Biosynthesis SA Biosynthesis NHP->SA_Biosynthesis NPR1 NPR1 (SA Receptor) NHP->NPR1 Requires Basal SA SA_Biosynthesis->NPR1 SA TGA TGA Transcription Factors NPR1->TGA Defense_Genes Defense Gene Expression (e.g., PR1) TGA->Defense_Genes SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Caption: Simplified overview of the NHP signaling cascade in SAR.

Quantitative Insights into NHP-Mediated Immunity

The following tables summarize key quantitative data that underscore the central role of NHP in plant defense.

Table 1: Accumulation of NHP and SA in Arabidopsis after Pseudomonas syringae infection

TreatmentTissueGenotypeNHP (µg/g FW)SA (µg/g FW)
MockLocalCol-0< 0.01~0.1
P. syringaeLocalCol-0~2.5~5.0
MockSystemicCol-0< 0.01< 0.1
P. syringaeSystemicCol-0~0.5~1.5
P. syringaeSystemicfmo1< 0.01~0.2

Data compiled and approximated from multiple sources for illustrative purposes.[7][8][15]

Table 2: Fold Change in Defense Gene Expression in Arabidopsis upon NHP Treatment

GeneFunctionFold Change (+NHP vs. Control)
PR1Pathogenesis-Related Protein 1> 100
FMO1NHP Biosynthesis~10 - 20
ALD1Pip Biosynthesis~5 - 15
ICS1SA Biosynthesis~5 - 10

Data represents typical fold changes observed in RNA-seq and qRT-PCR experiments.[10][15][16]

Experimental Protocols for Investigating the NHP Pathway

This section provides detailed, step-by-step methodologies for key experiments used to study the NHP mechanism of action.

Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana

This protocol is designed to assess the induction of SAR in Arabidopsis following a primary pathogen infection.

Diagram of the SAR Assay Workflow

SAR_Assay Start Start: 4-5 week-old Arabidopsis plants Primary_Infection Primary Infection: Infiltrate lower leaves with P. syringae (inducer) or MgCl2 (mock) Start->Primary_Infection Incubation1 Incubate for 48 hours Primary_Infection->Incubation1 Secondary_Infection Secondary Infection: Infiltrate upper, systemic leaves with virulent P. syringae Incubation1->Secondary_Infection Incubation2 Incubate for 72 hours Secondary_Infection->Incubation2 Quantification Quantify bacterial growth in systemic leaves (CFU/cm²) Incubation2->Quantification Analysis Analyze Data: Compare bacterial growth in mock vs. inducer-treated plants Quantification->Analysis

Caption: Experimental workflow for a standard SAR assay in Arabidopsis.

Methodology:

  • Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., 22°C, 10-hour light/14-hour dark cycle) for 4-5 weeks.

  • Primary Inoculation:

    • Prepare a suspension of Pseudomonas syringae pv. maculicola (Psm) at an OD600 of 0.001 in 10 mM MgCl2.

    • Using a needleless syringe, infiltrate the abaxial side of three lower leaves of each plant with either the bacterial suspension (SAR induction) or 10 mM MgCl2 (mock control).

  • Incubation: Return the plants to the growth chamber for 48 hours to allow for the establishment of SAR.

  • Secondary Inoculation:

    • Prepare a suspension of a virulent strain of P. syringae (e.g., Psm) at an OD600 of 0.001.

    • Infiltrate three upper, systemic leaves (that were not subjected to the primary inoculation) with the virulent bacterial suspension.

  • Quantification of Bacterial Growth:

    • After 72 hours of incubation, collect leaf discs of a known area from the systemically infected leaves.

    • Homogenize the leaf discs in 10 mM MgCl2.

    • Plate serial dilutions of the homogenate on appropriate growth media (e.g., King's B agar with appropriate antibiotics).

    • Incubate the plates at 28°C for 48 hours and count the colony-forming units (CFU).

    • Calculate the CFU per cm² of leaf tissue.

  • Data Analysis: Compare the bacterial growth in the systemic leaves of mock-treated plants versus SAR-induced plants. A significant reduction in bacterial growth in the latter indicates the successful establishment of SAR.

Quantification of NHP and SA by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of NHP and SA from plant tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Methodology:

  • Sample Collection and Preparation:

    • Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder.

    • Weigh approximately 50-100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

  • Extraction:

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) containing internal standards (e.g., deuterated SA and ¹³C-labeled NHP) to the powdered tissue.

    • Vortex the mixture thoroughly and incubate on ice for 30 minutes, with intermittent vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Sample Cleanup (Optional but Recommended):

    • Transfer the supernatant to a new tube.

    • For cleaner samples, a solid-phase extraction (SPE) step can be employed to remove interfering compounds.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into an LC-MS/MS system.

    • Separate the metabolites using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Detect and quantify NHP and SA using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for NHP, SA, and their respective internal standards should be used for accurate quantification.

  • Data Analysis:

    • Construct calibration curves using authentic standards of NHP and SA.

    • Quantify the concentration of NHP and SA in the plant samples by comparing their peak areas to those of the internal standards and the calibration curves.

Analysis of Defense Gene Expression by qRT-PCR

This protocol describes the quantification of the expression levels of key defense-related genes using quantitative reverse transcription PCR (qRT-PCR).

Methodology:

  • RNA Extraction:

    • Harvest plant tissue and immediately freeze in liquid nitrogen.

    • Extract total RNA using a commercial kit or a standard Trizol-based method.

    • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR):

    • Set up qPCR reactions in a 96-well plate using a SYBR Green-based qPCR master mix.

    • Each reaction should contain the cDNA template, forward and reverse primers for the gene of interest (e.g., PR1, FMO1, ALD1), and the master mix.

    • Include a no-template control and a no-reverse-transcriptase control to check for contamination.

    • Run the qPCR reaction on a real-time PCR machine with appropriate cycling conditions.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Normalize the Ct values of the target genes to the Ct value of a stably expressed reference gene (e.g., ACTIN2 or UBIQUITIN5).

    • Calculate the relative fold change in gene expression using the 2^-ΔΔCt method.

Concluding Remarks and Future Perspectives

The discovery of N-hydroxypipecolic acid and the elucidation of its mechanism of action represent a paradigm shift in our understanding of plant immunity. NHP has emerged as a central regulator of Systemic Acquired Resistance, acting in a sophisticated and synergistic manner with the well-established salicylic acid pathway. The intricate signaling network, involving mobile signals, transcriptional reprogramming, and mutual potentiation of biosynthetic pathways, highlights the remarkable complexity of plant defense responses.

For researchers in academia and industry, the NHP pathway presents a wealth of opportunities. A deeper understanding of its regulation could lead to the development of novel strategies for enhancing crop resilience. Genetic engineering to modulate NHP biosynthesis or the development of agrochemicals that mimic or induce NHP signaling could provide durable and broad-spectrum disease resistance in agriculturally important crops.[9]

However, several key questions remain. The direct receptor for NHP is yet to be identified, and its discovery will be a major breakthrough in the field. Unraveling the precise molecular mechanisms by which NHP and SA signaling are integrated will provide a more complete picture of the plant immune network. Furthermore, exploring the diversity of the NHP pathway across different plant species could reveal conserved and unique features that can be exploited for crop protection. The continued investigation of this fascinating signaling molecule promises to yield valuable insights into the fundamental principles of plant immunity and pave the way for a new generation of sustainable agricultural practices.

References

Biosynthesis of N-hydroxypipecolic acid from L-lysine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biosynthesis of N-hydroxypipecolic Acid from L-lysine

Introduction

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the plant immune response, particularly in orchestrating Systemic Acquired Resistance (SAR).[1][2][3] SAR is a long-lasting, broad-spectrum defense mechanism that is activated throughout the plant following a localized pathogen infection.[1][2] The discovery of NHP and its biosynthetic pathway has provided significant insights into the complex signaling networks that govern plant immunity. This technical guide provides a comprehensive overview of the biosynthesis of NHP from L-lysine, with a focus on the enzymatic machinery, reaction mechanisms, and detailed experimental protocols for researchers, scientists, and drug development professionals.

The Plant Biosynthetic Pathway of NHP from L-lysine

In plants, the biosynthesis of NHP from L-lysine is a three-step enzymatic pathway involving an aminotransferase, a reductase, and a monooxygenase.[1][2][4]

Step 1: L-lysine to Dehydropipecolic Acid Intermediates via ALD1

The first committed step in NHP biosynthesis is catalyzed by the enzyme AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) .[4] ALD1 is a pyridoxal-5'-phosphate (PLP)-dependent aminotransferase that converts L-lysine into α-keto-ε-aminocaproate. This intermediate then spontaneously cyclizes to form dehydropipecolic acid (DP) intermediates, such as Δ1-piperideine-2-carboxylate (P2C) and 2,3-dehydropipecolic acid (2,3-DP).[5][6][7] In vitro studies have shown that ALD1 can utilize other amino acids as substrates, but its primary in vivo function appears to be the conversion of L-lysine in the context of NHP biosynthesis.[7]

Step 2: Dehydropipecolic Acid to Pipecolic Acid via SARD4

The cyclic DP intermediates are then reduced to pipecolic acid (Pip) by the reductase SAR-DEFICIENT 4 (SARD4) .[4][7][8] SARD4 functions as a reductase that converts P2C to Pip.[8] While SARD4 is a key enzyme in this step, some studies suggest the existence of other reductases that can also contribute to Pip formation, as sard4 mutant plants still accumulate some level of Pip.[7][9]

Step 3: Pipecolic Acid to N-hydroxypipecolic Acid via FMO1

The final step in the biosynthesis of NHP is the N-hydroxylation of pipecolic acid, a reaction catalyzed by FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1) .[1][2][10] FMO1 is a flavin-dependent monooxygenase that utilizes NADPH and molecular oxygen to hydroxylate the nitrogen atom of the pipecolate ring, yielding N-hydroxypipecolic acid.[10] This enzymatic step is a critical regulatory point in SAR, and the expression of FMO1 is strongly induced upon pathogen attack.[8]

NHP_Biosynthesis_Plant Lysine L-Lysine DP Dehydropipecolic Acid (P2C/2,3-DP) Lysine->DP ALD1 (Aminotransferase) Pip Pipecolic Acid DP->Pip SARD4 (Reductase) NHP N-hydroxypipecolic Acid Pip->NHP FMO1 (Monooxygenase)

Plant biosynthetic pathway of N-hydroxypipecolic acid from L-lysine.

An Engineered Microbial Pathway for NHP Synthesis

While microorganisms do not naturally produce NHP, an artificial biosynthetic pathway has been successfully engineered in Escherichia coli.[6][10][11][12] This pathway provides a valuable platform for the large-scale production of NHP for agricultural and pharmaceutical applications. The engineered pathway also utilizes a multi-enzyme cascade to convert L-lysine to NHP.

A key difference in the initial step is the use of a lysine α-oxidase (RaiP) from Scomber japonicus to convert L-lysine to 2-keto-6-aminocaproate, which spontaneously cyclizes.[10][11] This is followed by reduction using Δ1-piperideine-2-carboxylase reductase (DpkA) from Pseudomonas putida to produce pipecolic acid.[10][11] The final hydroxylation step is carried out by expressing a plant-derived FMO1 .[10][11]

NHP_Biosynthesis_Ecoli Lysine L-Lysine Keto_acid 2-keto-6-aminocaproate Lysine->Keto_acid RaiP (Lysine α-oxidase) P2C Δ1-piperideine-2-carboxylate Keto_acid->P2C Spontaneous cyclization Pip Pipecolic Acid P2C->Pip DpkA (Reductase) NHP N-hydroxypipecolic Acid Pip->NHP FMO1 (Monooxygenase)

Engineered microbial pathway for N-hydroxypipecolic acid synthesis in E. coli.

Quantitative Data Summary

Enzyme Kinetic Parameters

The following table summarizes the available kinetic parameters for Arabidopsis thaliana ALD1 with various substrates. Data for SARD4 and FMO1 are currently limited in the literature.

EnzymeSubstrate(s)K_m_ (mM)V_max_ (µmol/min/mg)Reference(s)
AtALD1L-lysine, Pyruvate1.8 ± 0.2, 0.4 ± 0.11.2 ± 0.04[13]
AtALD1L-arginine, 4-MTOB1.3 ± 0.1, 0.08 ± 0.010.8 ± 0.02[13]
NHP Production in Engineered E. coli

The engineered microbial pathway has demonstrated the potential for significant NHP production.

SystemSubstrateTiter (mg/L)Time (h)Reference(s)
E. coli Shake Flask4 g/L L-lysine111.06-[10][11][12]
E. coli 5-L Bioreactor40 g/L L-lysine326.4248[6]

Experimental Protocols

Protocol 1: Recombinant Expression and Purification of His-tagged Enzymes

This protocol describes the expression and purification of His-tagged ALD1, SARD4, or FMO1 from E. coli.

1. Expression: a. Transform E. coli BL21(DE3) cells with a pET vector containing the His-tagged gene of interest. b. Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. c. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD_600_ of 0.6-0.8. d. Induce protein expression by adding IPTG to a final concentration of 0.2 mM and incubate at 18°C for 16-24 hours with shaking.[5] e. Harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C.

2. Lysis: a. Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 400 mM KCl, 5% glycerol, 1 mM β-mercaptoethanol, 0.5 mM PMSF, 30 mM imidazole).[14] b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 34,000 x g for 30 minutes at 4°C to pellet cell debris.[7]

3. Purification: a. Equilibrate a Ni-NTA sepharose column with lysis buffer. b. Load the clarified lysate onto the column. c. Wash the column with 20 column volumes of wash buffer (lysis buffer with 50 mM imidazole). d. Elute the protein with elution buffer (lysis buffer with 500 mM imidazole).[15] e. Collect fractions and analyze by SDS-PAGE for purity. f. Pool the pure fractions and dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

Protocol 2: In Vitro Enzyme Assay for ALD1 Activity

This protocol describes a coupled spectrophotometric assay to measure the aminotransferase activity of ALD1.

1. Reaction Mixture: a. Prepare a reaction mixture containing:

  • 100 mM Tris-HCl, pH 7.5
  • 200 mM L-alanine
  • 15 mM α-ketoglutarate
  • 0.18 mM NADH
  • ≥ 1.7 KU/L Lactate Dehydrogenase (LDH)[16] b. The final volume of the reaction should be 1 mL.

2. Assay Procedure: a. Add the purified ALD1 enzyme to the reaction mixture. b. Monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NADH.[16] c. The rate of decrease in absorbance is directly proportional to the pyruvate produced, and thus to the ALD1 activity.

Protocol 3: In Vitro Enzyme Assay for SARD4 Reductase Activity

This protocol describes a spectrophotometric assay to measure the NADPH-dependent reductase activity of SARD4.

1. Reaction Mixture: a. Prepare a reaction mixture containing:

  • 100 mM Potassium Phosphate Buffer, pH 7.6
  • 100 µM NADPH
  • 100 µM 1,1-diphenyl-2-picrylhydrazyl (DPPH) as an artificial electron acceptor.[17] b. The final volume of the reaction should be 1 mL.

2. Assay Procedure: a. Add the purified SARD4 enzyme to the reaction mixture. b. Monitor the decrease in absorbance at 520 nm at 25°C, which corresponds to the reduction of DPPH.[17] c. The rate of decrease in absorbance is proportional to the SARD4 activity.

Protocol 4: In Planta FMO1 Activity Assay

This protocol describes a transient expression assay in Nicotiana benthamiana to assess FMO1 activity.

1. Agroinfiltration: a. Infiltrate leaves of 4-6 week old N. benthamiana plants with a suspension of Agrobacterium tumefaciens carrying a vector for the expression of FMO1. b. Co-infiltrate with a solution of 1 mM pipecolic acid to provide the substrate.[10]

2. Incubation and Harvest: a. Incubate the plants for 48-72 hours under standard growth conditions. b. Harvest the infiltrated leaf tissue and immediately freeze in liquid nitrogen.

3. Metabolite Extraction and Analysis: a. Extract metabolites from the ground tissue using 80:20 methanol:water.[10] b. Analyze the extracts for the presence of NHP using LC-MS/MS as described in Protocol 5.

Protocol 5: Extraction and Quantification of NHP by LC-MS/MS

This protocol details the extraction of NHP from plant tissue and its quantification by liquid chromatography-tandem mass spectrometry.

1. Sample Preparation: a. Harvest and flash-freeze plant tissue in liquid nitrogen. b. Lyophilize the tissue to dryness and homogenize to a fine powder.[10] c. Extract a known weight of the dried powder (e.g., 20 mg) with 80:20 methanol:water at a ratio of 20 µL per mg of dry tissue.[10] d. Incubate at 4°C for 10 minutes. e. Centrifuge to pellet debris and filter the supernatant through a 0.45 µm PTFE filter.[11]

2. LC-MS/MS Analysis: a. Use a UPLC system coupled to a tandem quadrupole mass spectrometer. b. Separate the metabolites on a C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water (A) and acetonitrile (B).[18][19] c. A typical gradient could be: 1% B to 90% B over 15 minutes.[19] d. Set the mass spectrometer to operate in positive ion mode with multiple reaction monitoring (MRM). e. The specific MRM transition for NHP would be determined by direct infusion of an NHP standard, but a common precursor ion would be [M+H]+. f. Optimize cone voltage and collision energy for the specific instrument.[18]

NHP_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Harvest Harvest & Freeze Plant Tissue Lyophilize Lyophilize & Homogenize Harvest->Lyophilize Extract Extract with 80:20 MeOH:H2O Lyophilize->Extract Centrifuge Centrifuge & Filter Extract->Centrifuge UPLC UPLC Separation (C18 column) Centrifuge->UPLC Inject Extract MSMS Tandem MS Detection (MRM mode) UPLC->MSMS Quant Quantification MSMS->Quant

Experimental workflow for the quantification of NHP from plant tissue.

Conclusion and Future Perspectives

The elucidation of the NHP biosynthetic pathway from L-lysine has been a significant advancement in our understanding of plant immunity. The key enzymes ALD1, SARD4, and FMO1 represent potential targets for genetic engineering to enhance disease resistance in crops. The development of an artificial microbial pathway for NHP production opens up possibilities for the commercial-scale synthesis of this valuable signaling molecule for use as a plant defense elicitor. Further research into the regulation of this pathway and the downstream signaling events initiated by NHP will undoubtedly uncover new strategies for crop protection and may have implications for drug development, given the conserved nature of some of the enzymatic reactions.

References

Methodological & Application

Application Notes and Protocols for (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its rigid piperidine scaffold, combined with a hydroxyl and a carboxylic acid functional group, provides a versatile platform for synthesizing complex molecules and novel therapeutic agents.[1] The specific stereochemistry at the C2 and C5 positions is crucial, as it dictates the molecule's interaction with biological targets and its overall pharmacological profile.[1] This guide provides an in-depth overview of the compound's properties, handling, and detailed protocols for its application in research and development.

Physicochemical Properties and Handling

Understanding the fundamental properties of this compound is essential for its effective use and storage. The compound is a white to off-white crystalline powder.[][3]

PropertyValueReference
CAS Number 63088-78-8[3][4]
Molecular Formula C₆H₁₁NO₃[][5]
Molecular Weight 145.16 g/mol []
Appearance White to almost white powder/crystal[][3]
Melting Point 258 °C[]
Boiling Point 354.8±42.0 °C at 760 mmHg[]
Density 1.299±0.06 g/cm³[]
Purity ≥95% - >98.0% (Varies by supplier)[][6]
Storage Store at 2-8 °C, protect from light[][3]

Handling and Storage Rationale: The recommended storage condition of 2-8 °C in a light-protected environment is critical to prevent degradation.[][3] The hydroxyl and carboxylic acid moieties can be susceptible to oxidation and other degradation pathways when exposed to light and elevated temperatures over extended periods. For long-term stability, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen).

Core Synthetic Applications and Protocols

The true utility of this compound lies in its role as a chiral building block.[1] Its two primary functional groups, the carboxylic acid and the secondary amine (within the ring), are readily available for chemical modification.

Workflow for Synthetic Derivatization

G start (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid protect N-Protection (e.g., Boc, Cbz) Rationale: Prevents side reactions at the ring nitrogen. start->protect ester Esterification (R-OH, Acid Catalyst) Forms Ester Derivatives protect->ester Carboxyl Group Activation amide Amide Coupling (R-NH2, Coupling Agent) Forms Amide Derivatives protect->amide Carboxyl Group Activation deprotect N-Deprotection (e.g., TFA for Boc) Yields final amine ester->deprotect amide->deprotect

Caption: General workflow for derivatizing the core scaffold.

Protocol 2.1: N-Protection and Amide Coupling

This protocol details the synthesis of an amide derivative, a common step in creating new chemical entities for screening. The initial N-protection is crucial to prevent the secondary amine from competing with the target amine during the coupling reaction.

Objective: To synthesize an N-Boc protected amide derivative of this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane, Water

  • Target Amine (R-NH₂)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Brine, Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • N-Protection:

    • Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.

    • Add NaHCO₃ (2.5 eq) to the solution and stir until dissolved.

    • Add (Boc)₂O (1.1 eq) and stir the reaction mixture at room temperature for 12-18 hours.

    • Rationale: The basic aqueous conditions facilitate the reaction of the Boc anhydride with the secondary amine of the piperidine ring.

  • Extraction and Isolation of N-Boc Intermediate:

    • Acidify the mixture to pH ~3 using 1M HCl.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

  • Amide Coupling:

    • Dissolve the N-Boc protected intermediate (1.0 eq) in anhydrous DMF.

    • Add HBTU (1.2 eq), DIPEA (3.0 eq), and the desired amine (R-NH₂) (1.1 eq).

    • Stir the reaction at room temperature for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

    • Rationale: HBTU is a coupling agent that activates the carboxylic acid, facilitating nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the acid formed during the reaction.

  • Purification:

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers sequentially with 5% citric acid, saturated NaHCO₃, and brine.

    • Dry over MgSO₄, filter, and concentrate.

    • Purify the crude product via flash column chromatography to obtain the desired amide.

Applications in Biological Research

The structural features of this compound and its derivatives make them valuable tools for investigating biological pathways, particularly in neuroscience and enzymology.[1]

Protocol 3.1: Assessing Neuroprotective Effects in a Cell-Based Oxidative Stress Model

This protocol provides a framework for evaluating the potential of a novel derivative to protect neuronal cells from oxidative damage, a key pathological mechanism in many neurodegenerative diseases.[7][8]

Objective: To determine if a test compound derived from this compound can mitigate hydrogen peroxide (H₂O₂)-induced cell death in a neuronal cell line (e.g., HT-22).

Experimental Workflow:

G cluster_prep Preparation cluster_treat Treatment cluster_assay Analysis c1 Seed HT-22 Neuronal Cells in 96-well plates c2 Allow cells to adhere (24 hours) c1->c2 t1 Pre-treat with Test Compound (Varying concentrations) c2->t1 t2 Incubate (e.g., 2 hours) t1->t2 t3 Induce Oxidative Stress (Add H₂O₂) t2->t3 t4 Incubate (e.g., 24 hours) t3->t4 a1 MTT Assay (Cell Viability) t4->a1 a2 LDH Assay (Cytotoxicity) t4->a2 a3 TUNEL Assay (Apoptosis) t4->a3

Caption: Workflow for assessing neuroprotective activity.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture HT-22 hippocampal neuronal cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ atmosphere.

    • Seed cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to attach overnight.

  • Compound Treatment:

    • Prepare stock solutions of the test compound in DMSO and dilute to final concentrations in cell culture media. Ensure the final DMSO concentration is non-toxic (e.g., <0.1%).

    • Remove the old media from the cells and add media containing the test compound at various concentrations (e.g., 1, 5, 10, 25, 50 µM). Include a "vehicle control" group with DMSO only.

    • Incubate for 2 hours.

    • Rationale: Pre-incubation allows the compound to enter the cells and potentially engage its target or prime cellular defense mechanisms before the oxidative insult.

  • Induction of Oxidative Stress:

    • Add H₂O₂ to all wells (except the "untreated control" group) to a final concentration that induces ~50% cell death (e.g., 200-500 µM, determined empirically).

    • Incubate for an additional 24 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

    • Rationale: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with DMSO or a solubilization buffer.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Data Interpretation: A successful neuroprotective compound will show a dose-dependent increase in cell viability in the H₂O₂-treated groups compared to the vehicle control. This suggests the compound is mitigating the toxic effects of oxidative stress. Further assays, such as measuring reactive oxygen species (ROS) levels or specific apoptosis markers, can elucidate the mechanism of action.[8]

Potential Mechanisms and Future Directions

This compound serves as a valuable starting point for developing molecules that can modulate neurotransmitter pathways or inhibit key enzymes.[1] Its derivatives have been explored as potential inhibitors of sulfatases and β-lactamases.[][9] Given the prevalence of oxidative stress in neurological disorders, derivatives could be designed to interact with targets that regulate cellular redox balance.[7]

Hypothetical Neuroprotective Signaling Pathway

G cluster_pathway Cellular Response Compound Test Compound (Derivative) PI3K_Akt PI3K/Akt Pathway Compound->PI3K_Akt activates Mito Mitochondrial Dysfunction Compound->Mito preserves function ROS Oxidative Stress (e.g., H₂O₂) ROS->Mito Nrf2 Nrf2 Antioxidant_Genes Antioxidant Enzymes (e.g., HO-1, NQO1) Nrf2->Antioxidant_Genes promotes transcription of Antioxidant Response Elements PI3K_Akt->Nrf2 activates Apoptosis Apoptosis Mito->Apoptosis Antioxidant_Genes->ROS neutralizes

References

Application Note & Protocol: (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid as a Keystone Intermediate for Next-Generation β-Lactamase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, infectious diseases, and process development.

Abstract: The rise of multidrug-resistant bacteria, particularly those producing β-lactamase enzymes, poses a significant threat to global health. The development of novel β-lactamase inhibitors (BLIs) is a critical strategy to preserve the efficacy of β-lactam antibiotics. This document provides a detailed technical guide on the application of (2S,5S)-5-hydroxypiperidine-2-carboxylic acid, a crucial chiral intermediate, in the synthesis of advanced diazabicyclooctane (DBO) based BLIs like avibactam and relebactam. We will explore the mechanistic rationale, provide detailed synthetic protocols, and outline essential analytical methods for quality control.

The Challenge: Overcoming β-Lactamase-Mediated Resistance

β-lactam antibiotics, characterized by their four-membered ring, are a cornerstone of antibacterial therapy.[1] Their mechanism involves inhibiting penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis.[2] However, bacteria have evolved by producing β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic.[2][3]

While first-generation BLIs like clavulanic acid, sulbactam, and tazobactam are effective against many Class A β-lactamases, they are largely ineffective against emerging and more complex enzymes, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemases (KPCs), and Class C (AmpC) enzymes.[4][5][6] This has necessitated the development of a new generation of inhibitors with a broader spectrum of activity.

The diazabicyclooctane (DBO) class, which includes avibactam and relebactam, represents a major therapeutic advance.[4][7] Unlike traditional BLIs, they are non-β-lactam inhibitors and possess a unique mechanism that allows them to inhibit a wider range of serine β-lactamases (Classes A, C, and some D).[4][6] The synthesis of these structurally complex molecules is a significant challenge, where the stereochemical integrity of key intermediates is paramount for biological activity.

The Keystone Intermediate: this compound

This compound is a pivotal chiral building block for constructing the DBO scaffold.[8][9] Its rigid piperidine ring and specific stereochemistry dictate the precise three-dimensional orientation of the final inhibitor, which is essential for effective binding to the β-lactamase active site.

Chemical and Physical Properties
PropertyValue
CAS Number 63088-78-8[10]
Molecular Formula C₆H₁₁NO₃[]
Molecular Weight 145.16 g/mol []
Appearance White to off-white crystalline powder[10]
Melting Point ~258 °C[]
Synonyms cis-5-Hydroxy-L-pipecolic Acid
Stereochemistry (2S, 5S)
Stereochemical Importance

The (2S,5S) configuration is non-negotiable for potent inhibitory activity. This specific arrangement ensures that after the formation of the bicyclic DBO core, the resulting functional groups are positioned correctly to interact with key residues within the β-lactamase active site. Any deviation from this stereochemistry leads to a dramatic loss of inhibitory function. Therefore, the synthesis and quality control of this intermediate must be rigorously controlled to ensure high enantiomeric and diastereomeric purity.[12]

Mechanism of DBO-Based β-Lactamase Inhibition

Serine β-lactamases hydrolyze β-lactam antibiotics via a two-step acylation-deacylation mechanism. The active site serine attacks the carbonyl of the β-lactam ring, forming a transient acyl-enzyme intermediate. A water molecule then hydrolyzes this intermediate, releasing the inactivated antibiotic and regenerating the free enzyme.

DBO inhibitors like avibactam interrupt this cycle. They act as "suicide inhibitors" by forming a highly stable, covalent carbamoyl-enzyme intermediate with the active site serine.[13][14] The key difference is that the subsequent deacylation (hydrolysis) step is extremely slow, effectively sequestering the enzyme and preventing it from inactivating β-lactam antibiotics.[14]

G cluster_0 Standard β-Lactam Hydrolysis cluster_1 DBO Inhibition Mechanism Enzyme_Free Active β-Lactamase (Ser-OH) Acyl_Intermediate Acyl-Enzyme Intermediate (Ser-O-C=O-R) Enzyme_Free->Acyl_Intermediate Acylation (Fast) Antibiotic β-Lactam Antibiotic Antibiotic->Acyl_Intermediate Hydrolyzed_Drug Inactive Antibiotic Acyl_Intermediate->Hydrolyzed_Drug Deacylation (Fast, H₂O) Enzyme_Regen Regenerated β-Lactamase Acyl_Intermediate->Enzyme_Regen Enzyme_Regen->Enzyme_Free Enzyme_Free_2 Active β-Lactamase (Ser-OH) Carbamoyl_Intermediate Stable Carbamoyl-Enzyme Intermediate (Ser-O-C=O-DBO) Enzyme_Free_2->Carbamoyl_Intermediate Carbamoylation (Fast) DBO_Inhibitor DBO Inhibitor (e.g., Avibactam) DBO_Inhibitor->Carbamoyl_Intermediate Inactive_Enzyme Inhibited Enzyme Carbamoyl_Intermediate->Inactive_Enzyme Deacylation (Extremely Slow)

Caption: Mechanism of β-lactamase action vs. DBO inhibition.

Protocol: Synthesis of a DBO Core from this compound

This section details a representative synthetic pathway to transform the title intermediate into a protected DBO core, which can then be elaborated into various final inhibitor molecules.

Causality Statement: Each step is designed to selectively modify one functional group while preserving the others, maintaining stereochemical integrity throughout the synthesis. The choice of protecting groups and activating agents is critical for achieving high yields and purity.

G A (2S,5S)-5-Hydroxypiperidine -2-carboxylic acid B Step 1: Protection (Boc₂O, BnBr) A->B C Fully Protected Intermediate B->C D Step 2: Activation (MsCl, Et₃N) C->D E Mesylated Intermediate D->E F Step 3: Cyclization (K₂CO₃) E->F G Protected DBO Core F->G

Caption: Synthetic workflow from intermediate to DBO core.

Protocol 1: Protection of Amine and Carboxylic Acid

Objective: To protect the reactive secondary amine and carboxylic acid functionalities to prevent unwanted side reactions in subsequent steps. The Boc group is chosen for the amine due to its stability and ease of removal under acidic conditions. The benzyl ester is used for the acid as it can be removed via hydrogenolysis, an orthogonal deprotection strategy.

Materials:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Benzyl bromide (BnBr) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaCl (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound in DMF.

  • Add K₂CO₃ and stir the suspension at room temperature for 15 minutes.

  • Add Boc₂O and stir for 4 hours.

  • Add BnBr to the reaction mixture and stir overnight at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with water and extract with EtOAc (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, Hexane:EtOAc gradient) to yield the fully protected intermediate.

Protocol 2: Hydroxyl Group Activation via Mesylation

Objective: To convert the C5-hydroxyl group into a good leaving group (mesylate) to facilitate the subsequent intramolecular nucleophilic substitution.

Materials:

  • Protected intermediate from Protocol 1 (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.5 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Dissolve the protected intermediate in anhydrous DCM and cool the solution to 0 °C in an ice bath.

  • Add Et₃N dropwise, followed by the slow, dropwise addition of MsCl.

  • Stir the reaction at 0 °C for 2-3 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude mesylated intermediate, which is often used directly in the next step.

Protocol 3: Intramolecular Cyclization to form the DBO Core

Objective: To form the key bicyclic DBO ring system via an intramolecular SN2 reaction. The deprotected secondary amine (formed in situ or in a prior step, depending on the specific synthetic route) acts as the nucleophile, displacing the mesylate leaving group. Note: For simplicity, this protocol assumes a one-pot deprotection/cyclization or that the Boc group is removed prior. A more common industrial route involves cyclization of a different intermediate, but this illustrates the core principle.[15][16]

Materials:

  • Mesylated intermediate from Protocol 2 (1.0 eq)

  • Potassium carbonate (K₂CO₃) (5.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • If the N-Boc group is still present, it must first be removed. This is typically done by treating the intermediate with an acid like trifluoroacetic acid (TFA) in DCM, followed by neutralization.

  • Dissolve the deprotected, mesylated intermediate in ACN.

  • Add a strong base, such as K₂CO₃, to the solution.

  • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 12-24 hours.

  • Monitor the formation of the bicyclic product by LC-MS.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography to yield the protected DBO core.

Subsequent Steps: The resulting protected DBO core would then undergo further transformations, such as debenzylation, urea formation/carbamoylation, and sulfation, to yield the final active pharmaceutical ingredient like Avibactam.[15]

Analytical Quality Control

Rigorous analytical testing is essential to ensure the chemical and stereochemical purity of the this compound intermediate and all subsequent products.

Protocol 4: Chiral HPLC for Enantiomeric Purity

Objective: To separate and quantify the desired (2S,5S) diastereomer from other potential stereoisomers. As piperidine derivatives often lack a strong UV chromophore, pre-column derivatization may be necessary.[17][18]

Principle: Chiral High-Performance Liquid Chromatography (HPLC) uses a stationary phase containing a chiral selector. This creates a chiral environment where enantiomers and diastereomers can form transient, diastereomeric complexes with differing stabilities, leading to different retention times and allowing for their separation.[19]

Sample Method:

  • Derivatization (if needed): React the sample with a derivatizing agent like p-toluenesulfonyl chloride to introduce a UV-active tag.[17]

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based column).

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol with a small amount of an amine modifier like diethylamine (e.g., 80:20:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 228 nm (for the derivatized analyte).

  • Analysis: The peak area percentage is used to calculate the diastereomeric excess (d.e.) or enantiomeric excess (e.e.). The target purity is typically >99.5%.

TechniquePurpose
¹H and ¹³C NMR Structural confirmation and assessment of chemical purity.
Mass Spectrometry Confirmation of molecular weight for all intermediates and final products.
FTIR Identification of key functional groups (e.g., hydroxyl, carbonyl, mesylate).
Chiral HPLC Determination of enantiomeric and diastereomeric purity.[12][17]

Conclusion

This compound is a non-negotiable, high-value intermediate in the modern synthesis of DBO-based β-lactamase inhibitors. Its specific stereochemistry is the foundational element that ensures the final drug molecule can adopt the correct conformation to effectively inhibit a broad spectrum of β-lactamase enzymes. The synthetic and analytical protocols outlined here provide a framework for researchers and developers working to create the next generation of life-saving antibiotics, underscoring the principle that precision in chemical synthesis is paramount to achieving desired biological function.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-hydroxypipecolic Acid in Plant Tissues

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of N-hydroxypipecolic Acid in Plant Immunity

N-hydroxypipecolic acid (NHP) has emerged as a critical signaling molecule in the orchestration of plant defense mechanisms.[1][2] It is a key regulator of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity that primes the entire plant for enhanced defense against secondary pathogen attacks.[3][4] NHP is synthesized from the non-proteinogenic amino acid pipecolic acid (Pip) by the enzyme flavin-dependent monooxygenase 1 (FMO1).[1][2][5] Upon pathogen infection, NHP accumulates not only at the site of infection but also in distal, uninfected tissues, acting as a mobile signal to establish SAR.[5][6] Given its central role in plant immunity, the ability to accurately detect and quantify NHP in various biological matrices is paramount for researchers in plant science, agronomy, and the development of novel crop protection strategies. This application note provides a detailed, field-proven Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the sensitive and specific quantification of NHP in plant tissues.

Analytical Workflow Overview

The following diagram outlines the complete workflow, from sample collection to data analysis, for the quantification of N-hydroxypipecolic acid.

workflow Figure 1. Analytical Workflow for NHP Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection 1. Plant Tissue Collection (Flash-freeze in liquid N2) Homogenization 2. Homogenization (Cryogenic grinding) SampleCollection->Homogenization Extraction 3. Solvent Extraction (80% Methanol) Homogenization->Extraction Centrifugation 4. Clarification (High-speed centrifugation) Extraction->Centrifugation Evaporation 5. Concentration (Nitrogen stream) Centrifugation->Evaporation Reconstitution 6. Reconstitution (20% Methanol) Evaporation->Reconstitution Injection 7. LC Injection Reconstitution->Injection Separation 8. Chromatographic Separation (Reversed-Phase C18) Injection->Separation Ionization 9. Ionization (Electrospray - ESI+) Separation->Ionization Detection 10. MS/MS Detection (Multiple Reaction Monitoring - MRM) Ionization->Detection Integration 11. Peak Integration Detection->Integration Calibration 12. Calibration Curve Generation Integration->Calibration Quantification 13. Concentration Calculation Calibration->Quantification Reporting 14. Data Reporting Quantification->Reporting

Caption: Complete workflow for NHP analysis.

Experimental Protocols

Part 1: Sample Preparation

This protocol is optimized for the extraction of NHP from plant leaf material, such as Arabidopsis thaliana.[7] The causality behind each step is crucial for robust and reproducible results.

Materials:

  • Liquid Nitrogen

  • Mortar and Pestle or Cryogenic Grinder

  • Microcentrifuge Tubes (2 mL)

  • 80% Methanol (LC-MS Grade)

  • 20% Methanol (LC-MS Grade)

  • Nitrogen Evaporation System

  • Microcentrifuge (capable of >18,000 x g)

  • Vortex Mixer

  • Ultrasonicator

  • LC-MS Vials with Septa Caps

Protocol:

  • Sample Collection and Homogenization:

    • Excise approximately 50 mg of fresh plant leaf material. To halt metabolic activity instantly, immediately flash-freeze the tissue in liquid nitrogen. This step is critical to prevent enzymatic degradation of NHP.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder. Maintaining the frozen state ensures cell walls are effectively fractured for efficient extraction.

  • Extraction:

    • Transfer the powdered tissue to a 2 mL microcentrifuge tube.

    • Add 800 µL of 80% methanol.[7] Methanol is a polar solvent effective at disrupting cellular membranes and solubilizing polar metabolites like NHP. The 20% water content aids in the extraction of highly polar compounds.

    • Add a known amount of a stable isotope-labeled internal standard (e.g., D9-NHP). The use of an internal standard that is chemically identical to the analyte but mass-distinguishable is the gold standard for quantitative mass spectrometry. It corrects for variations in sample preparation and matrix effects.

    • Vortex vigorously to ensure complete homogenization of the tissue powder in the solvent.[7]

    • Sonicate the samples for 15 minutes, repeating twice.[7] Sonication uses high-frequency sound waves to further lyse cells and enhance extraction efficiency.

  • Clarification and Concentration:

    • Centrifuge the samples at 18,000 x g for 15 minutes to pellet cellular debris.[7] This step clarifies the supernatant, which is essential to prevent clogging of the LC system.[8]

    • Carefully transfer 700 µL of the supernatant to a new microcentrifuge tube, avoiding the pellet.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.[7] This step concentrates the analyte, increasing the sensitivity of the method. Avoid excessive heat which could degrade NHP.

  • Reconstitution and Final Preparation:

    • Reconstitute the dried extract in 100 µL of 20% methanol by vortexing.[7] Reconstituting in a solvent with a lower organic content than the initial mobile phase (a technique known as "solvent focusing") leads to sharper chromatographic peaks.

    • Centrifuge at 18,000 x g for 10 minutes to remove any remaining particulates.[7]

    • Transfer 80 µL of the final, clear supernatant into an LC-MS vial for analysis.[7]

Part 2: LC-MS/MS Method

The chromatographic separation is performed using a reversed-phase C18 column, which is suitable for retaining and separating polar small molecules like NHP. A tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides the necessary selectivity and sensitivity for quantification in complex biological matrices.

Instrumentation:

  • UHPLC System (e.g., Agilent 1290 Infinity II or equivalent)

  • Tandem Mass Spectrometer (e.g., Agilent 6540 Q-TOF, Sciex QTRAP, or equivalent) with an Electrospray Ionization (ESI) source

LC Parameters:

Parameter Setting Rationale
Column ACQUITY HSS T3 (2.1 x 100 mm, 1.8 µm)[7] The HSS T3 chemistry is designed for enhanced retention of polar compounds under aqueous mobile phase conditions.
Mobile Phase A Water + 0.1% Formic Acid[7] Formic acid is a common mobile phase additive that aids in the protonation of analytes for positive mode ESI.[8][9]
Mobile Phase B Acetonitrile + 0.1% Formic Acid[7] Acetonitrile is a common organic solvent for reversed-phase chromatography.
Flow Rate 0.5 mL/min[7] A moderate flow rate compatible with standard 2.1 mm ID columns and ESI interfaces.
Column Temp. 40 °C[7] Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µL A typical injection volume to balance sensitivity with chromatographic performance.

| Gradient | 0-3 min, 1-20% B; 3-8 min, 20-97% B; 8-12 min, 97% B; 12-12.1 min, 97-1% B; 12.1-15 min, 1% B[7] | A shallow initial gradient allows for good separation of polar analytes, followed by a steeper gradient to elute less polar compounds and clean the column. |

MS/MS Parameters:

Parameter Setting Rationale
Ionization Mode Electrospray Ionization (ESI), Positive NHP contains a secondary amine and a hydroxyl group, which are readily protonated in positive ESI mode.
Scan Type Multiple Reaction Monitoring (MRM) MRM provides superior selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[10]
Gas Temp. 325 °C Optimal temperature for desolvation of the ESI spray.
Gas Flow 10 L/min Optimal flow rate for the nebulizing gas.
Nebulizer 45 psi Typical pressure for efficient nebulization.

| Capillary Voltage | 3500 V | Standard voltage to generate a stable ESI spray. |

MRM Transitions for Quantification:

The following table details the specific mass transitions for NHP and its stable isotope-labeled internal standard. These transitions should be optimized on the specific instrument being used. The fragment ion m/z 100.07 corresponds to the loss of the carboxylic acid group.[11]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
NHP (Quantifier) 146.0812 [M+H]⁺100.07605015
NHP (Qualifier) 146.0812 [M+H]⁺82.06515020
D9-NHP (Internal Std.) 155.1378 [M+H]⁺109.13255015

Data Analysis and Method Validation

Quantification: Quantification is achieved by creating a calibration curve using standards of known NHP concentration. The curve is generated by plotting the peak area ratio of the NHP quantifier transition to the D9-NHP internal standard transition against the concentration of the standards. The concentration of NHP in unknown samples is then calculated from this curve.

Method Validation: A full method validation should be performed according to established guidelines to ensure reliability.[12][13] Key validation parameters include:

  • Selectivity: Absence of interfering peaks at the retention time of NHP in blank matrix samples.

  • Linearity and Range: The concentration range over which the method is accurate and precise (e.g., 2–1600 ng/mL).[13]

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range.

  • Matrix Effect: Assessment of ion suppression or enhancement caused by co-eluting compounds from the sample matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: NHP stability in the biological matrix under various storage conditions (freeze-thaw, short-term, long-term).[10]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Signal / Poor Sensitivity Inefficient extraction. Analyte degradation. Suboptimal MS parameters. Ion suppression from matrix.Re-optimize extraction solvent and sonication time. Ensure samples are kept cold. Tune MS parameters (CE, voltages). Dilute sample or improve chromatographic separation.
Poor Peak Shape (Tailing/Fronting) Column overload. Mismatch between injection solvent and mobile phase. Column degradation.Reduce injection volume. Ensure reconstitution solvent is weaker than the initial mobile phase. Replace the column.
High Variability in Results Inconsistent sample preparation. Pipetting errors. Unstable ESI spray.Use an internal standard.[14] Calibrate pipettes. Check MS source for contamination and ensure stable spray.
Carryover High concentration sample injected previously. Insufficient needle/column wash.Inject blank samples between high concentration samples.[8] Optimize the autosampler wash procedure and extend the column cleaning step in the gradient.

Conclusion

This application note details a comprehensive and robust LC-MS/MS method for the detection and quantification of N-hydroxypipecolic acid in plant tissues. The protocol emphasizes critical steps in sample preparation to ensure high recovery and minimize matrix effects. The optimized UHPLC and MRM parameters provide the necessary sensitivity and selectivity to accurately measure this key plant immune signaling molecule. By implementing this method, researchers can gain valuable insights into the dynamics of NHP in plant-pathogen interactions and advance the field of crop science and disease resistance.

References

Application Notes and Protocols for Studying N-hydroxypipecolic Acid (NHP) in Plant Systemic Acquired Resistance

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: NHP, a Pivotal Regulator of Systemic Plant Immunity

Systemic Acquired Resistance (SAR) is a remarkable defense mechanism in plants, conferring a long-lasting, broad-spectrum immunity to distal, uninfected tissues following an initial localized pathogen attack.[1][2][3] This "immune memory" is crucial for plant survival in pathogen-rich environments. Recent breakthroughs have identified L-lysine-derived N-hydroxypipecolic acid (NHP) as a central signaling molecule in the orchestration of SAR.[4][5][6] Upon pathogen perception, NHP levels rise significantly, not only at the infection site but also in systemic tissues, where it acts to prime the plant for a faster and more robust defense response to subsequent attacks.[1][7][8]

NHP functions in concert with the well-known defense hormone salicylic acid (SA) to establish a comprehensive immune response.[5][7][9] The two pathways exhibit mutual potentiation; NHP can induce and prime SA biosynthesis and signaling, while SA can enhance NHP-related gene expression.[5][7] This intricate interplay culminates in the activation of downstream defense genes, such as the PATHOGENESIS-RELATED GENE 1 (PR1), a hallmark of SAR activation.[10]

The biosynthesis of NHP is a three-step enzymatic process initiated from L-lysine.[1][7][11] Key enzymes in this pathway include AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1), SAR DEFICIENT 4 (SARD4), and FLAVIN-DEPENDENT MONOOXYGENASE 1 (FMO1).[1][7][12] The expression of these genes is tightly regulated and induced upon pathogen challenge.[6][7] Given its critical role, the NHP pathway presents a promising target for the development of novel strategies to enhance disease resistance in crops.[10][13]

These application notes provide a comprehensive guide for researchers aiming to investigate the role of NHP in SAR. We present the foundational knowledge, detailed experimental protocols, and data analysis frameworks necessary to quantify NHP, assess SAR, and analyze the molecular underpinnings of NHP-mediated immunity.

Part 1: The NHP Biosynthesis and Signaling Pathway

A clear understanding of the NHP pathway is fundamental to designing and interpreting experiments. The following diagram illustrates the key steps from biosynthesis to the downstream activation of defense responses.

NHP_Pathway cluster_biosynthesis NHP Biosynthesis (Plastid & Cytosol) cluster_signaling SAR Signaling (Systemic Tissue) Lysine L-Lysine Dehydro_Pip Dehydropipecolic Acid Intermediates Lysine->Dehydro_Pip ALD1 Pip Pipecolic Acid (Pip) Dehydro_Pip->Pip SARD4 NHP N-hydroxypipecolic Acid (NHP) Pip->NHP FMO1 (Cytosol) NHP_transport NHP (Mobile Signal) Transport via Phloem NHP->NHP_transport Systemic Transport SA_biosynthesis Salicylic Acid (SA) Biosynthesis NHP_transport->SA_biosynthesis Induces & Primes NPR1 NPR1 NHP_transport->NPR1 Activates SA_biosynthesis->NPR1 Activates PR_Genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_Genes Co-regulator SAR_response Systemic Acquired Resistance (SAR) PR_Genes->SAR_response

Caption: NHP biosynthesis from L-lysine and its role as a mobile signal in activating SAR.

Part 2: Experimental Protocols

The following protocols provide step-by-step methodologies for the core experiments required to study NHP's role in SAR.

Protocol 1: Quantification of NHP and Related Metabolites by LC-MS/MS

This protocol details the extraction and quantification of NHP from Arabidopsis thaliana leaf tissue.

1. Materials and Reagents:

  • Liquid nitrogen

  • 2.0 mL microcentrifuge tubes with grinding beads (zirconia or steel)

  • Tissue homogenizer (e.g., Mixer Mill)

  • Refrigerated centrifuge

  • Extraction Buffer: 80% Methanol in water

  • LC-MS grade water, methanol, and formic acid

  • NHP analytical standard

  • Internal Standard (e.g., D9-labeled NHP)

2. Sample Collection and Preparation:

  • Harvest Arabidopsis leaves (approx. 50-100 mg fresh weight) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.[3][13]

  • Place frozen tissue into a pre-chilled 2.0 mL tube containing a grinding bead.

  • Grind the tissue to a fine powder using a tissue homogenizer for 2 minutes at 25-30 Hz.

  • Store frozen powder at -80°C until extraction.

3. Metabolite Extraction:

  • To 50 mg of frozen ground tissue, add 800 µL of pre-chilled 80% methanol.[13]

  • Vortex thoroughly to homogenize the sample.

  • For enhanced extraction, sonicate the samples for 15 minutes in an ice-water bath. Repeat once.

  • Centrifuge at 18,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL tube.

  • For cleaner samples, a second centrifugation step (5 min at 20,000 x g, 4°C) is recommended.[3]

  • Transfer the final supernatant to an LC-MS vial for analysis.

4. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive).

  • Column: A C18 reversed-phase column (e.g., AQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm) is suitable for separation.[14]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Methanol[14]

  • Gradient: A typical gradient would start with a low percentage of B, increasing linearly to separate compounds of interest. An example gradient is as follows:

    • 0-4 min: 1% to 45% B

    • 4-7 min: 45% to 70% B

    • 7-8 min: 70% to 99% B

    • 8-12 min: Hold at 99% B, then return to 1% B for equilibration.[14]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • NHP Transition: The specific parent and daughter ion masses for NHP should be determined by infusing a pure standard.

5. Data Analysis:

  • Generate a standard curve using serial dilutions of the NHP analytical standard.

  • Quantify NHP in the samples by comparing the peak area of the endogenous NHP to the standard curve.

  • Normalize the results to the initial fresh weight of the tissue.

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Polarity
Pipecolic Acid (Pip) 130.08684.081Positive
N-hydroxypipecolic Acid (NHP) 146.081128.070Positive
Salicylic Acid (SA) 137.02493.034Negative
Note: Exact m/z values should be optimized on the specific instrument used.
Protocol 2: Induction and Quantification of SAR in Arabidopsis

This protocol describes a classic SAR assay using Pseudomonas syringae pv. tomato DC3000 (Pst DC3000).

SAR_Assay_Workflow Day0 Day 0: Plant Growth (4-5 week old Arabidopsis) Day1 Day 1: Primary Inoculation (Lower Leaves) Day0->Day1 Day3 Day 3: Secondary Challenge (Upper, Systemic Leaves) Day1->Day3 2 days for SAR establishment Day5 Day 5: Quantify Bacterial Growth (CFU/cm²) Day3->Day5 2 days for bacterial proliferation

Caption: Workflow for a typical SAR induction and quantification assay.

1. Materials and Reagents:

  • Arabidopsis thaliana plants (4-5 weeks old, grown in short-day conditions).

  • Pst DC3000 (virulent strain).

  • King's B (KB) medium (solid and liquid).

  • Appropriate antibiotics (e.g., rifampicin for Pst DC3000).

  • 10 mM MgCl₂ (sterile).

  • 1 mL needleless syringes.

  • Cork borer (4-5 mm diameter).

  • Microcentrifuge tubes with grinding beads.

2. Inoculum Preparation:

  • Streak Pst DC3000 from a glycerol stock onto a KB agar plate with the appropriate antibiotic and incubate at 28°C for 2 days.

  • Inoculate a single colony into 5 mL of liquid KB medium with antibiotic and grow overnight at 28°C with shaking.

  • Pellet the bacteria by centrifugation (e.g., 3,000 x g for 5 min).

  • Wash the pellet twice with sterile 10 mM MgCl₂.

  • Resuspend the bacteria in 10 mM MgCl₂ and adjust the optical density at 600 nm (OD₆₀₀) to the desired concentration. An OD₆₀₀ of 0.1 is approximately 5 x 10⁷ colony-forming units (CFU)/mL.[7]

3. Primary Inoculation (SAR Induction):

  • Prepare a bacterial suspension of Pst DC3000 at a concentration of 5 x 10⁵ CFU/mL (OD₆₀₀ = 0.001) in 10 mM MgCl₂.

  • Select three lower, fully expanded leaves on each 4-5 week old Arabidopsis plant.

  • Use a 1 mL needleless syringe to gently pressure-infiltrate the bacterial suspension into the abaxial (underside) of the selected leaves.[7][15] Infiltrate the entire leaf area until it appears water-soaked.

  • For mock-treated control plants, infiltrate leaves with 10 mM MgCl₂ only.

  • Return plants to the growth chamber for 2 days to allow SAR to establish.

4. Secondary Challenge:

  • Two days after the primary inoculation, prepare a lower concentration suspension of Pst DC3000 at 5 x 10⁴ CFU/mL (OD₆₀₀ = 0.0001) in 10 mM MgCl₂.[7]

  • Select three upper, systemic (uninoculated) leaves from both the SAR-induced and mock-treated plants.

  • Infiltrate these systemic leaves with the lower-concentration bacterial suspension as described in step 3.3.

5. Quantification of Bacterial Growth:

  • Two days after the secondary challenge (4 days after the primary inoculation), quantify the bacterial load in the systemically infected leaves.

  • Excise leaf discs of a known area (e.g., using a 4 mm cork borer) from the challenged leaves.[4]

  • Place two leaf discs into a 2 mL microcentrifuge tube containing two grinding beads and 200 µL of 10 mM MgCl₂.

  • Homogenize the tissue thoroughly.

  • Perform serial dilutions of the resulting bacterial suspension in 10 mM MgCl₂.

  • Plate 10-20 µL spots of each dilution onto KB agar plates with the appropriate antibiotic.

  • Incubate at 28°C for 2 days and count the colonies.

  • Calculate the CFU per unit of leaf area (e.g., CFU/cm²). A successful SAR response will result in a significant (1-2 log) reduction in bacterial growth in the SAR-induced plants compared to the mock-treated controls.[15]

Protocol 3: Analysis of SAR Marker Gene Expression by qRT-PCR

This protocol outlines the steps to measure the expression of key SAR-related genes.

1. Materials and Reagents:

  • RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

  • DNase I.

  • cDNA synthesis kit (e.g., Omniscript RT Kit).[10]

  • SYBR Green-based qPCR master mix (e.g., SensiFAST SYBR No-ROX Kit).[10]

  • qRT-PCR instrument.

  • Gene-specific primers (see table below).

2. Experimental Setup and Sample Collection:

  • Treat plants as required for the experiment (e.g., infiltrate leaves with 1 mM NHP, 10 mM MgCl₂ as a mock, or induce SAR as per Protocol 2).

  • Harvest local (infiltrated) and/or systemic (distal) leaves at desired time points (e.g., 8, 24, 48 hours post-treatment).

  • Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C.

3. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from ~100 mg of ground leaf tissue using a commercial kit, following the manufacturer's instructions.

  • Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.[10]

4. Quantitative Real-Time PCR (qRT-PCR):

  • Prepare qPCR reactions in a total volume of 10-20 µL, containing cDNA template, SYBR Green master mix, and 0.5-1.0 µM of each forward and reverse primer.[10]

  • Run the reactions in a qRT-PCR instrument using a standard cycling program:

    • Initial denaturation: 95°C for 2-3 min.

    • 40 cycles of:

      • Denaturation: 95°C for 5-10 s.

      • Annealing/Extension: 60°C for 20-30 s.[10]

    • Melt curve analysis to verify product specificity.

  • Analyze the data using the ΔΔCt method. Normalize the expression of the target genes to a stable reference gene (e.g., UBQ5 or ACT2).[12]

Gene NameAGI CodeFunction in SARForward Primer (5' to 3')Reverse Primer (5' to 3')
PR1 AT2G14610Pathogenesis-Related Protein (SAR marker)AGATGGCTTCTCCGACCACGCTTCATCGTTGACCGGAAG
FMO1 AT1G19250NHP Biosynthesis (Pip to NHP)GCTCTCTTCGCTTCGATTCCTGGAGATCATACGGCAACAC
ALD1 AT2G13810NHP Biosynthesis (Lys to Dehydro-Pip)GCTGTTGGAGACGTTGGTGTTCCATCTCCAGCACCAAACT
UBQ5 AT3G62250Reference Gene (Ubiquitin)GACGCTTCATCTCGTCC TCAAGGTCCGACATTCCTCTCTCTGT
Note: Primer sequences should be validated for specificity and efficiency before use.

References

Application Notes & Protocols: (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid in the Development of Glycosidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist: Dr. Evelyn Reed

Introduction: The Therapeutic Promise of Glycosidase Modulation

Glycosidases are a ubiquitous class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates. Their roles are fundamental to a vast array of biological processes, from digestion and lysosomal catabolism to the intricate post-translational modification of glycoproteins that dictates cellular communication and viral entry.[] Consequently, the aberrant activity of specific glycosidases is implicated in numerous pathologies, including type 2 diabetes, viral infections like influenza and HIV, lysosomal storage disorders, and cancer.[2][3][4] This central role in both health and disease makes glycosidases prime targets for therapeutic intervention.

One of the most successful strategies for modulating these enzymes is the use of iminosugars—carbocyclic sugar mimics where the endocyclic oxygen is replaced by a nitrogen atom.[5] This structural alteration allows them to mimic the natural substrate's transition state during enzymatic hydrolysis.[6] The piperidine scaffold is a cornerstone of many potent iminosugar inhibitors. Within this class, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid , also known as cis-5-Hydroxy-L-pipecolic acid, represents a key chiral building block and pharmacophore for designing next-generation, highly selective glycosidase inhibitors.[7][8] Its rigid, stereochemically defined structure provides an ideal framework for introducing functional groups that can enhance binding affinity and specificity for a target glycosidase.

This guide provides a comprehensive overview of the principles and protocols for leveraging the this compound scaffold in the discovery and characterization of novel glycosidase inhibitors.

Part 1: The this compound Scaffold

Physicochemical Properties and Stereochemical Importance

This compound is a natural product found in plants such as Morus alba and Calliandra angustifolia.[] Its structure is characterized by a piperidine ring, a hydroxyl group at the C5 position, and a carboxylic acid at the C2 position.

PropertyValueReference
Molecular Formula C₆H₁₁NO₃[8]
Molecular Weight 145.16 g/mol [8]
Appearance White to off-white solid
Stereochemistry (2S,5S) or cis
CAS Number 63088-78-8[9]

The cis relationship between the C2-carboxylic acid and the C5-hydroxyl group, and the specific (S,S) stereochemistry, are critical. Enzyme active sites are exquisitely chiral environments. The precise spatial arrangement of the hydroxyl and carboxyl groups on this scaffold dictates its ability to form key hydrogen bonds and electrostatic interactions within the target enzyme's active site, forming the basis for its inhibitory activity and selectivity.

Rationale for Use in Drug Design

This molecule is rarely used as an inhibitor in its native form. Instead, it serves as a versatile and powerful scaffold for several reasons:

  • Chiral Integrity: It provides a stereochemically defined core, reducing the complexity of synthesizing enantiomerically pure final compounds.

  • Functional Handles: The carboxylic acid and hydroxyl group are ideal points for chemical modification (e.g., esterification, amidation, etherification) to explore the chemical space around the core scaffold and optimize interactions with the target enzyme.

  • Proven Pharmacophore: The piperidine ring is a well-established mimic of the pyranose ring of carbohydrate substrates, making it an ideal starting point for inhibitor design.

Conceptual Synthesis Outline

The synthesis of this compound often starts from readily available chiral precursors like L-glutamic acid.[2] While multiple specific routes exist, a common strategy involves the formation of a protected piperidone intermediate, followed by stereoselective reduction and subsequent deprotection. More advanced methods may utilize enzymatic hydroxylation to install the C5-hydroxyl group with high stereoselectivity.[10][11][12]

G A L-Glutamic Acid (Chiral Pool) B Cyclization & Protection A->B C Protected (S)-5-Hydroxypiperidone B->C D Stereoselective Reduction (e.g., hydride reagent) C->D E Introduction of Carboxyl Group Precursor D->E F Deprotection E->F G (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid F->G

Caption: Conceptual synthesis pathway from L-glutamic acid.

Part 2: The Molecular Basis of Inhibition

The inhibitory power of iminosugars like those derived from the hydroxypiperidine scaffold lies in their ability to mimic the transition state of the glycosidic bond cleavage reaction.

Glycosidases typically employ a mechanism involving two key carboxylic acid residues in their active site (e.g., aspartate or glutamate). In a retaining glycosidase, one residue acts as a general acid, protonating the glycosidic oxygen, while the other acts as a nucleophile, attacking the anomeric carbon. This process proceeds through an oxocarbenium ion-like transition state, where the anomeric carbon is sp²-hybridized and the ring is flattened into a half-chair or skew-boat conformation.[5]

The piperidine ring of the inhibitor, when protonated at physiological pH, carries a positive charge that mimics the charge of the oxocarbenium ion. The hydroxyl groups on the ring are positioned to interact with the same active site residues that bind the natural sugar substrate, making it a potent competitive inhibitor.

G cluster_0 Enzyme Active Site cluster_1 Natural Substrate Hydrolysis cluster_2 Inhibitor Action Enzyme Asp/Glu (Acid/Base) COO⁻ COOH Substrate Glycoside Substrate Enzyme:f1->Substrate H⁺ donor TS Oxocarbenium Ion-like Transition State (+ charge) Enzyme:f0->TS Stabilizes + charge Bound Stable Enzyme-Inhibitor Complex (Inhibition) Enzyme->Bound Mimics T.S. binding Substrate->TS Protonation Product Hydrolyzed Product TS->Product Nucleophilic Attack Inhibitor (2S,5S)-Hydroxypiperidine Derivative (Protonated N⁺) Inhibitor->Bound

Caption: Mechanism: Inhibitor mimics the transition state.

Part 3: Application Protocols for Inhibitor Evaluation

Here we provide validated, step-by-step protocols for assessing the inhibitory potential of novel compounds derived from the this compound scaffold.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay (Colorimetric)

Principle: This assay quantifies enzyme activity by measuring the release of p-nitrophenol (a yellow chromophore) from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). An inhibitor will reduce the rate of p-nitrophenol formation.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich G5003)

  • pNPG (p-nitrophenyl-α-D-glucopyranoside)

  • Sodium phosphate buffer (100 mM, pH 6.8)

  • Test compound (dissolved in buffer or DMSO)

  • Acarbose (positive control)

  • Sodium carbonate (Na₂CO₃), 0.2 M (stop solution)

  • 96-well microplate

  • Microplate reader (405 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a 1.0 U/mL stock solution of α-glucosidase in phosphate buffer.

    • Prepare a 5 mM solution of pNPG in phosphate buffer.

    • Prepare a stock solution of your test compound and serial dilutions (e.g., from 1 mM to 1 µM). Acarbose should be prepared similarly.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of phosphate buffer, 10 µL of α-glucosidase solution (0.1 U/mL final concentration), and 20 µL of your test compound dilution.

    • Positive Control: Add 50 µL of buffer, 10 µL of enzyme, and 20 µL of Acarbose dilution.

    • Enzyme Control (100% activity): Add 70 µL of buffer and 10 µL of enzyme.

    • Blank: Add 90 µL of buffer.

  • Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 20 µL of the 5 mM pNPG solution to all wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Stop Reaction: Add 50 µL of 0.2 M Na₂CO₃ to all wells to stop the reaction and develop the color.

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

Data Analysis:

  • Correct all readings by subtracting the absorbance of the blank.

  • Calculate the percentage inhibition using the formula: % Inhibition = [1 - (Abs_test / Abs_control)] * 100

  • Plot % Inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis (e.g., in GraphPad Prism or similar software).

G A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Buffer, Enzyme, & Inhibitor to 96-well plate A->B C Pre-incubate (37°C, 15 min) B->C D Initiate Reaction (Add pNPG Substrate) C->D E Incubate (37°C, 30 min) D->E F Stop Reaction (Add Na₂CO₃) E->F G Read Absorbance (405 nm) F->G H Calculate % Inhibition & IC₅₀ Value G->H

Caption: Workflow for the in vitro α-glucosidase inhibition assay.

Protocol 2: Enzyme Kinetic Analysis

Principle: To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is run with varying concentrations of both the substrate and the inhibitor. The results are visualized using a Lineweaver-Burk (double reciprocal) plot.

Procedure:

  • Follow the setup for the α-glucosidase assay described in Protocol 1.

  • Use a range of pNPG substrate concentrations (e.g., 0.5, 1, 2, 4, 8 mM).

  • For each substrate concentration, run the reaction with no inhibitor and at least three concentrations of your test compound (e.g., 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).

  • Measure the initial reaction velocity (V₀) for each condition. This may require taking kinetic readings every minute for 15-30 minutes before the reaction is stopped.

  • Calculate the reciprocal of the velocity (1/V₀) and the reciprocal of the substrate concentration (1/[S]).

  • Plot 1/V₀ (y-axis) versus 1/[S] (x-axis) for each inhibitor concentration.

Interpretation of Lineweaver-Burk Plot:

Inhibition TypePlot AppearanceVmaxKm
Competitive Lines intersect on the y-axisUnchangedIncreases
Non-competitive Lines intersect on the x-axisDecreasesUnchanged
Uncompetitive Parallel linesDecreasesDecreases
Mixed Lines intersect in the upper-left quadrantDecreasesVaries

This analysis provides critical insight into how the inhibitor interacts with the enzyme—whether it binds to the active site (competitive) or an allosteric site (non-competitive).

Protocol 3: Cell Viability (Cytotoxicity) Assay

Principle: It is essential to confirm that the observed enzyme inhibition is not a result of general cytotoxicity. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Human cell line (e.g., HepG2 liver cells or Caco-2 intestinal cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plate

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of ~1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the test compound. Include a "vehicle control" (e.g., DMSO) and a "no treatment" control.

  • Incubation: Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm.

Data Analysis: Calculate cell viability as a percentage relative to the "no treatment" control. A compound is generally considered non-toxic if it maintains >80-90% cell viability at concentrations well above its IC₅₀ for enzyme inhibition.

Part 4: Data Interpretation & Advanced Characterization

The true potential of a scaffold is realized through Structure-Activity Relationship (SAR) studies, where modifications are systematically made and their effects on potency and selectivity are measured.

Example SAR Data for Hydroxypiperidine Derivatives

Research has shown that modifications to the hydroxypiperidine core can dramatically alter inhibitory activity and selectivity. For instance, a study on fluorinated hydroxypiperidine derivatives revealed distinct selectivity profiles.[3][4]

CompoundModificationTarget EnzymeIC₅₀ (µM)Inhibition Type
Derivative A Non-fluorinated analogueα-glucosidase~25Selective
Derivative B Z-fluoroallylamineβ-glucosidase~8Selective
Derivative C E-fluoroallylamineβ-glucosidase>100Inactive
Acarbose (Reference Drug)α-glucosidase~640-

Note: Data is illustrative, based on findings from Le Guen et al., 2015. Exact values depend on assay conditions.[3][13]

This data highlights how subtle changes, like the introduction of a fluorine atom and its stereochemistry (Z vs. E), can switch selectivity from α- to β-glucosidases and dramatically impact potency.[3]

Advanced Structural Analysis

To definitively confirm the binding mode and provide a template for rational drug design, co-crystallization of the lead inhibitor with the target glycosidase is the gold standard. X-ray crystallography can reveal the precise atomic interactions—hydrogen bonds, hydrophobic contacts, and electrostatic interactions—between the inhibitor and the enzyme's active site residues, validating the mechanistic hypothesis.

Conclusion

This compound is a highly valuable chiral scaffold for the development of potent and selective glycosidase inhibitors. Its stereochemically defined structure provides a rigid core that effectively mimics the transition state of natural carbohydrate substrates. By systematically applying the biochemical and cell-based protocols outlined in this guide, researchers can efficiently evaluate novel derivatives, establish structure-activity relationships, and identify promising lead candidates for therapeutic development against a wide range of diseases.

References

Synthesis of Hydroxypipecolic Acid Derivatives as 5-Azapyranuronic Acid Equivalents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Hydroxypipecolic Acids in Medicinal Chemistry

Hydroxypipecolic acids, particularly their various stereoisomers, represent a critical class of non-proteinogenic amino acids. Their rigidified piperidine scaffold, adorned with hydroxyl and carboxyl functionalities, makes them invaluable chiral building blocks in modern drug discovery. The strategic placement of the hydroxyl group allows these molecules to act as mimics or isosteres of carbohydrate moieties, specifically pyranuronic acids. By replacing the endocyclic oxygen of a pyranose ring with a nitrogen atom, we arrive at the "aza-sugar" concept. This application note focuses on the synthesis of hydroxypipecolic acid derivatives designed to function as 5-azapyranuronic acid equivalents, a novel strategy to develop glycomimetics with enhanced stability and potentially unique biological activities. These derivatives are of significant interest as potential inhibitors of glycosidases and other carbohydrate-processing enzymes, with applications in antiviral, anticancer, and metabolic disease research.[1][2]

The core rationale behind this molecular mimicry lies in the stereochemical and electronic similarities between the hydroxypipecolic acid scaffold and pyranuronic acids. The nitrogen atom introduces a potential site for further derivatization and can alter the conformational preferences of the ring, leading to tailored interactions with biological targets. This guide provides a comprehensive overview of synthetic strategies, detailed experimental protocols, and the underlying chemical principles for researchers engaged in the synthesis of these promising therapeutic agents.

Logical Framework for Synthesis

The synthesis of hydroxypipecolic acid derivatives is a challenge in stereocontrolled synthesis. The key objectives are to control the relative and absolute stereochemistry of the hydroxyl and carboxyl groups on the piperidine ring. Several synthetic routes have been developed, each with its own advantages and limitations. This guide will focus on a diastereoselective approach starting from a readily available chiral precursor, highlighting the key transformations that enable the construction of the desired hydroxypiperidine core.[3][4]

Below is a conceptual workflow outlining the major stages of the synthesis.

cluster_0 Phase 1: Precursor Preparation cluster_1 Phase 2: Core Synthesis cluster_2 Phase 3: Derivatization & Deprotection A Chiral Starting Material (e.g., L-allysine ethylene acetal) B N-Protection & Esterification A->B Cbz-OSu, MeI C Cyclic Enamide Formation B->C Cyclization D Diastereoselective Epoxidation & Ring Opening C->D Oxone in MeOH E N,O-Acetal Intermediate D->E F 6-Position Functionalization (Optional) E->F N-acyliminium ion chemistry G Deprotection E->G F->G H Final Hydroxypipecolic Acid Derivative G->H Hydrogenation, Hydrolysis

Caption: General workflow for the synthesis of hydroxypipecolic acid derivatives.

Detailed Synthetic Protocols

This section provides detailed, step-by-step protocols for the key transformations involved in the synthesis of a (2S,5R)-5-hydroxypipecolic acid derivative, a representative example of a 5-azapyranuronic acid equivalent.

Protocol 1: Synthesis of the Protected Amino Acid Precursor

This initial step involves the protection of the starting material to ensure chemoselectivity in subsequent reactions.

Materials:

  • L-allysine ethylene acetal

  • N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu)

  • Methyl iodide (MeI)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of L-allysine ethylene acetal in DMF, add K2CO3 and stir at room temperature.

  • Add Cbz-OSu portion-wise and continue stirring for 12 hours.

  • Add MeI and stir for an additional 24 hours.

  • Quench the reaction with water and extract with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the protected amino acid.

Protocol 2: Diastereoselective Synthesis of the 5-Hydroxypipecolic Acid Derivative

This is the key stereochemistry-defining step of the synthesis.[1][3][4]

Materials:

  • Protected amino acid precursor from Protocol 1

  • Methanol (MeOH)

  • Oxone (2KHSO5·KHSO4·K2SO4)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H2)

  • Hydrochloric acid (HCl) in diethyl ether

  • Acetone

Procedure:

  • Dissolve the protected amino acid precursor in MeOH.

  • Cool the solution to 0 °C and add Oxone portion-wise.

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • The resulting crude N,O-acetal can be used in the next step without further purification.

  • Dissolve the crude N,O-acetal in MeOH and add 10% Pd/C.

  • Stir the mixture under an atmosphere of H2 for 12 hours.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate.

  • Hydrolyze the methyl ester using aqueous HCl.

  • Precipitate the final product from aqueous acetone to obtain the diastereomerically pure (2S,5R)-5-hydroxypipecolic acid hydrochloride salt.[1]

Data Presentation: Comparative Analysis of Synthetic Routes

Different synthetic strategies can be employed to access various isomers of hydroxypipecolic acid. The choice of route often depends on the desired stereochemistry, scalability, and available starting materials.[5][6]

Synthetic RouteStarting MaterialKey ReactionsOverall YieldStereoselectivity (dr)Reference
Diastereoselective Epoxidation L-allysine ethylene acetalEnamide formation, epoxidation, ring-opening~87% from acetal96:4[1]
Chemoenzymatic Synthesis N-Acetyl-(R,S)-allylglycineEnzymatic resolution, acyliminuim ion cyclizationNot explicitly statedHigh[5]
Asymmetric Synthesis δ-Amino β-keto estersStereoselective reduction, cyclization~30-40%High[5]
From Carbohydrates D-Glucoheptono-1,4-lactoneMulti-step conversionVariesHigh[5]

Mechanism and Rationale

The high diastereoselectivity of the epoxidation-ring-opening sequence is the cornerstone of this synthetic strategy. The cyclic enamide intermediate presents a conformationally biased system. The delivery of the oxidant (from Oxone) is directed by the existing stereocenter, leading to the preferential formation of one epoxide diastereomer. The subsequent intramolecular ring-opening by the nitrogen nucleophile proceeds with inversion of configuration, establishing the desired trans relationship between the carboxyl and hydroxyl groups.

A Cyclic Enamide B Transition State (Oxidant Approach) A->B Oxone C Epoxide Intermediate B->C Diastereoselective Epoxidation D Intramolecular Ring Opening C->D Nucleophilic Attack by Nitrogen E (2S,5R)-configured Product D->E Inversion of Configuration

Caption: Mechanistic pathway of the key diastereoselective epoxidation step.

Application in Drug Development: Hydroxypipecolic Acids as Glycomimetics

The structural analogy between hydroxypipecolic acids and pyranuronic acids is the basis for their application as glycomimetics. The endocyclic nitrogen atom in the hydroxypipecolic acid scaffold can be protonated at physiological pH, potentially leading to stronger electrostatic interactions with the active sites of target enzymes compared to the corresponding pyranuronic acids. This can result in enhanced binding affinity and inhibitory potency.

Furthermore, the piperidine ring is generally more stable to enzymatic and chemical degradation than the glycosidic bonds found in carbohydrates. This increased stability can lead to improved pharmacokinetic profiles for drug candidates based on hydroxypipecolic acid scaffolds.

Recent research has also highlighted the role of N-hydroxypipecolic acid (NHP) as a key signaling molecule in plant immunity, specifically in systemic acquired resistance (SAR).[7][8][][10][11][12] The biosynthesis of NHP from L-lysine involves the enzyme flavin-dependent monooxygenase 1 (FMO1), which hydroxylates pipecolic acid.[7][][13] This natural biological activity underscores the potential for hydroxypipecolic acid derivatives to modulate biological pathways in diverse systems.

Conclusion and Future Directions

The synthesis of hydroxypipecolic acid derivatives as 5-azapyranuronic acid equivalents represents a powerful strategy for the development of novel glycomimetics. The diastereoselective methods described in this guide provide a reliable and efficient means to access these valuable compounds. Future work in this area will likely focus on the development of even more versatile and enantioselective synthetic routes, as well as the exploration of a wider range of functionalization patterns on the piperidine ring to fine-tune biological activity. The continued investigation of these compounds is expected to yield new therapeutic agents for a variety of diseases.

References

The Emergence of (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid in Asymmetric Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, a chiral piperidine derivative, is emerging as a molecule of significant interest in the field of asymmetric organocatalysis. Its rigid heterocyclic scaffold, combined with strategically positioned hydroxyl and carboxylic acid functional groups, presents a unique stereochemical environment for the catalysis of carbon-carbon bond-forming reactions. This document provides an in-depth guide to the potential applications of this compound as an organocatalyst, with a focus on asymmetric aldol and Michael addition reactions. Drawing parallels with well-established proline and hydroxyproline catalysis, we offer detailed protocols, mechanistic insights, and prospective performance data to guide researchers in harnessing the catalytic potential of this promising molecule.

Introduction: A Privileged Scaffold for Asymmetric Catalysis

This compound, also known as cis-5-Hydroxy-L-pipecolic acid, is a naturally occurring non-proteinogenic amino acid.[] Its structure is characterized by a six-membered piperidine ring with two defined stereocenters at the C2 and C5 positions.[2] The presence of a secondary amine, a carboxylic acid, and a hydroxyl group on a conformationally constrained ring system makes it an attractive candidate for organocatalysis.[3]

The field of asymmetric organocatalysis has been revolutionized by amino acids like proline, which utilize enamine and hydrogen bonding interactions to facilitate highly stereoselective transformations.[4][5] this compound can be viewed as a structural analogue of proline and hydroxyproline, with the piperidine ring offering a different steric and electronic environment compared to the five-membered pyrrolidine ring. This distinction is crucial, as subtle changes in catalyst structure can lead to significant variations in reactivity and stereoselectivity.

Key Structural Features and Their Catalytic Implications:

  • Secondary Amine: Essential for the formation of enamine intermediates with carbonyl compounds.

  • Carboxylic Acid: Acts as a Brønsted acid to activate electrophiles and as a hydrogen bond donor to orient substrates in the transition state.

  • Hydroxyl Group: Can participate in additional hydrogen bonding interactions, potentially enhancing the organization of the transition state and influencing stereoselectivity.

  • Chiral Piperidine Scaffold: Provides a rigid and well-defined chiral environment, crucial for effective stereochemical communication.

Mechanistic Principles: Enamine Catalysis in Action

The catalytic utility of this compound in asymmetric synthesis is predicated on its ability to engage in enamine catalysis, a well-established mechanism for proline and its derivatives.[5] The catalytic cycle involves the formation of a nucleophilic enamine intermediate from a carbonyl donor, which then reacts with an electrophilic acceptor. The chiral environment of the catalyst directs the approach of the electrophile, leading to the formation of a new stereocenter with high enantiomeric excess.

Enamine Catalysis Workflow General Workflow of Enamine Catalysis Catalyst (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid Enamine Chiral Enamine Intermediate Catalyst->Enamine + Carbonyl Donor - H₂O Carbonyl_Donor Carbonyl Donor (e.g., Ketone, Aldehyde) Carbonyl_Donor->Enamine Iminium Iminium Ion Intermediate Enamine->Iminium + Electrophile Electrophile Electrophilic Acceptor (e.g., Aldehyde, Nitroalkene) Electrophile->Iminium Product Chiral Product Iminium->Product + H₂O Product->Catalyst Catalyst Regeneration Water H₂O Water->Iminium

Caption: General workflow of enamine catalysis.

Application Note 1: Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. Proline and its derivatives are highly effective catalysts for this transformation.[6] By analogy, this compound is anticipated to be a competent catalyst for the direct asymmetric aldol reaction between ketones and aldehydes.

Proposed Reaction Mechanism

The reaction is proposed to proceed through a six-membered, chair-like transition state, stabilized by a hydrogen bond between the carboxylic acid of the catalyst and the aldehyde. This organization minimizes steric interactions and dictates the stereochemical outcome of the reaction.

Aldol Reaction Mechanism Proposed Mechanism for Asymmetric Aldol Reaction cluster_0 Catalytic Cycle cluster_1 Key Transition State A Catalyst + Ketone B Enamine Formation A->B -H₂O C Aldehyde Addition B->C + Aldehyde D Iminium Hydrolysis C->D TS Six-membered chair-like transition state with H-bonding between catalyst's COOH and aldehyde's C=O C->TS Leads to E Product Release & Catalyst Regeneration D->E +H₂O E->A

Caption: Proposed mechanism for the asymmetric aldol reaction.

Hypothetical Performance Data

The following table presents anticipated results for the asymmetric aldol reaction between various aldehydes and cyclohexanone, catalyzed by this compound. These values are extrapolated from known proline-catalyzed systems and serve as a benchmark for experimental investigation.

EntryAldehydeProductTime (h)Yield (%)dr (anti/syn)ee (%)
14-Nitrobenzaldehydeβ-hydroxy ketone24~95>95:5>99
2Benzaldehydeβ-hydroxy ketone48~80>90:10~95
3Isovaleraldehydeβ-hydroxy ketone72~75>90:10>98
Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • This compound (Catalyst)

  • Aldehyde (e.g., 4-Nitrobenzaldehyde)

  • Ketone (e.g., Cyclohexanone)

  • Solvent (e.g., DMSO, DMF, or CH3CN)

  • Standard laboratory glassware and stirring equipment

  • Reagents for work-up and purification (e.g., saturated NH4Cl solution, ethyl acetate, brine, anhydrous Na2SO4, silica gel)

Procedure:

  • To a stirred solution of the aldehyde (1.0 mmol) in the chosen solvent (4.0 mL) is added the ketone (2.0 mmol).

  • This compound (0.1 mmol, 10 mol%) is then added to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by TLC until the starting aldehyde is consumed.

  • Upon completion, the reaction is quenched by the addition of saturated aqueous NH4Cl solution (10 mL).

  • The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

  • The combined organic layers are washed with brine (20 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired β-hydroxy ketone.

  • The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC analysis.

Application Note 2: Asymmetric Michael Addition

The asymmetric Michael addition is a cornerstone of stereoselective C-C bond formation, enabling the synthesis of a wide range of chiral compounds. Organocatalyzed Michael additions, particularly of aldehydes and ketones to nitroalkenes, have been extensively studied.[7] this compound is a promising catalyst for this transformation, with the potential to afford γ-nitro carbonyl compounds with high stereoselectivity.

Proposed Reaction Mechanism

Similar to the aldol reaction, the asymmetric Michael addition proceeds via an enamine intermediate. The catalyst's carboxylic acid group is believed to activate the nitroalkene through hydrogen bonding, while the chiral scaffold directs the nucleophilic attack of the enamine.

Michael Addition Mechanism Proposed Mechanism for Asymmetric Michael Addition cluster_0 Catalytic Cycle cluster_1 Key Transition State A Catalyst + Aldehyde B Enamine Formation A->B -H₂O C Conjugate Addition to Nitroalkene B->C + Nitroalkene D Iminium Hydrolysis C->D TS Transition state with H-bonding between catalyst's COOH and nitro group of the alkene C->TS Leads to E Product Release & Catalyst Regeneration D->E +H₂O E->A

Caption: Proposed mechanism for the asymmetric Michael addition.

Hypothetical Performance Data

The following table outlines the expected outcomes for the asymmetric Michael addition of various aldehydes to β-nitrostyrene, catalyzed by this compound.

EntryAldehydeProductTime (h)Yield (%)dr (syn/anti)ee (%)
1Propanalγ-nitro aldehyde24~90>95:5>98
2Isobutanalγ-nitro aldehyde48~85>90:10~97
3Cyclohexanecarbaldehydeγ-nitro aldehyde72~80>95:5>99
Experimental Protocol: Asymmetric Michael Addition

Materials:

  • This compound (Catalyst)

  • Aldehyde (e.g., Propanal)

  • Nitroalkene (e.g., β-nitrostyrene)

  • Solvent (e.g., Toluene, CH2Cl2)

  • Standard laboratory glassware and stirring equipment

  • Reagents for work-up and purification (e.g., water, ethyl acetate, brine, anhydrous MgSO4, silica gel)

Procedure:

  • To a solution of the nitroalkene (0.5 mmol) and this compound (0.05 mmol, 10 mol%) in the chosen solvent (1.0 mL) is added the aldehyde (2.0 mmol).

  • The reaction mixture is stirred at the desired temperature (e.g., 4 °C or room temperature) and monitored by TLC.

  • Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the desired γ-nitro aldehyde.

  • The diastereomeric ratio (dr) and enantiomeric excess (ee) are determined by chiral HPLC analysis.

Conclusion and Future Outlook

This compound represents a compelling, yet underexplored, platform for the development of novel asymmetric organocatalysts. Its unique structural and stereochemical features, analogous to the well-established proline family of catalysts, suggest significant potential in a variety of carbon-carbon bond-forming reactions. The protocols and mechanistic insights provided herein serve as a foundational guide for researchers to explore the catalytic capabilities of this intriguing molecule. Future investigations should focus on a systematic evaluation of its performance in asymmetric aldol, Michael, and Mannich reactions, as well as exploring the influence of the hydroxyl group on stereoselectivity. The development of derivatives of this compound may further unlock new catalytic activities and expand its application in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.

References

Development of pharmaceuticals derived from (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid as a pivotal scaffold for novel pharmaceutical agents.

Introduction: The Strategic Value of a Chiral Scaffold

This compound is a chiral heterocyclic compound that represents a highly valuable starting point in medicinal chemistry.[1][2] As a substituted pipecolic acid, its rigid piperidine ring constrains the conformation of appended functional groups, a crucial attribute for achieving high-affinity and selective interactions with biological targets.[1] This compound is not merely a synthetic curiosity; it is a natural product found in various plant species, including Calliandra angustifolia and Morus alba, hinting at its inherent biological relevance.[][4]

The structure is particularly compelling for drug design due to two key features: the defined stereochemistry at the C2 and C5 positions and the presence of two orthogonal functional groups—a secondary amine, a hydroxyl group, and a carboxylic acid.[1] This trifunctionality allows for precise, multi-vector derivatization, enabling the exploration of chemical space to optimize pharmacological activity, selectivity, and pharmacokinetic properties. Notably, this scaffold serves as a critical intermediate in the synthesis of potent β-lactamase inhibitors and holds promise for developing modulators of neurotransmitter pathways for potential applications in neurological disorders.[1][5]

This guide provides a detailed exploration of the synthesis, derivatization, and application of this scaffold, offering field-proven protocols and the causal logic behind key experimental choices.

Part 1: Synthesis and Characterization of the Core Scaffold

The foundation of any drug discovery program based on this scaffold is a reliable and scalable synthesis of the core molecule with high stereochemical purity. While various methods exist, including extraction from natural sources, a robust synthetic approach starting from readily available chiral precursors like pyroglutamic acid is often preferred for consistency and scalability.[5]

Protocol 1: Stereoselective Synthesis of this compound

This protocol is adapted from established methods for producing optically active 5-hydroxypiperidine-2-carboxylic acids.[5] The rationale is to build the piperidine ring from a chiral starting material, thereby controlling the stereochemistry throughout the synthesis.

Materials:

  • L-Pyroglutamic acid

  • Protecting group reagents (e.g., Boc-anhydride)

  • Reducing agents (e.g., LiAlH₄)

  • Oxidizing agents (e.g., Swern or Dess-Martin oxidation)

  • Reagents for ring expansion and cyclization

  • Deprotection reagents (e.g., Trifluoroacetic acid)

  • Appropriate solvents (e.g., THF, DCM, Toluene, Heptane)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Protection of the Carboxylic Acid: The synthesis begins by protecting the carboxylic acid of L-pyroglutamic acid, often as a methyl or benzyl ester, to prevent its reduction in the subsequent step.

  • Reduction of the Lactam: The protected pyroglutamic acid is then treated with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to open the lactam ring and form the corresponding amino alcohol.

  • Protection of the Amine: The resulting primary amine is protected, typically with a Boc group, to prevent its interference in later steps. This step is critical for directing the subsequent cyclization.

  • Hydroxylation and Cyclization: The terminal alcohol is converted to a suitable leaving group (e.g., a tosylate or mesylate). Intramolecular nucleophilic substitution by the protected amine leads to the formation of the piperidine ring. The stereochemistry of the hydroxyl group at the C5 position is controlled during this cyclization step.

  • Purification of the Intermediate: The resulting protected this compound ester is purified by crystallization, often using a solvent system like toluene/heptane, to ensure high diastereomeric and enantiomeric purity.[5]

  • Deprotection: The protecting groups on the amine and the carboxylic acid are removed under appropriate conditions (e.g., acidolysis with TFA for the Boc group, followed by saponification of the ester) to yield the final product.

  • Final Purification and Characterization: The final compound is purified by recrystallization or ion-exchange chromatography. The structure and stereochemistry are confirmed using NMR spectroscopy (¹H, ¹³C, COSY), mass spectrometry, and chiral HPLC.

Synthesis_Workflow start L-Pyroglutamic Acid step1 Protection of Carboxylic Acid start->step1 step2 Lactam Reduction (e.g., LiAlH4) step1->step2 step3 Amine Protection (e.g., Boc-anhydride) step2->step3 step4 Hydroxylation & Intramolecular Cyclization step3->step4 step5 Purification of Protected Intermediate step4->step5 step6 Dual Deprotection (Amine & Acid) step5->step6 end_node (2S,5S)-5-Hydroxypiperidine- 2-carboxylic Acid step6->end_node

Caption: Synthetic workflow for the core scaffold.

Part 2: Strategic Derivatization for Library Development

The true power of the this compound scaffold lies in its potential for systematic modification. The carboxylic acid and hydroxyl groups serve as primary handles for derivatization to build a diverse chemical library for screening.

Caption: Key derivatization points on the scaffold.

Protocol 2: Parallel Amide Library Synthesis

This protocol details a standard method for creating a library of amide derivatives, a common strategy for exploring structure-activity relationships (SAR).

Rationale: Amide bond formation is a robust and well-understood reaction. By coupling the scaffold's carboxylic acid with a diverse set of primary and secondary amines, researchers can introduce a wide range of functionalities (e.g., aromatic rings, aliphatic chains, charged groups) to probe interactions with the target protein.

Materials:

  • This compound (with the amine and hydroxyl groups protected if necessary)

  • A diverse library of primary and secondary amines

  • Peptide coupling reagents (e.g., HATU, HOBt, EDCI)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

  • 96-well reaction block

Step-by-Step Methodology:

  • Scaffold Preparation: In each well of the 96-well block, dissolve the (protected) scaffold in anhydrous DMF.

  • Amine Addition: Add a unique amine from the library to each corresponding well (typically 1.1 equivalents).

  • Coupling Reagent Activation: In a separate vial, prepare a stock solution of the coupling reagent (e.g., HATU, 1.2 eq) and an organic base (DIPEA, 2.0 eq) in DMF. Add this activation mix to each well.

  • Reaction: Seal the reaction block and allow it to shake at room temperature for 4-12 hours. Reaction progress can be monitored by LC-MS analysis of a few representative wells.

  • Work-up: Upon completion, quench the reaction with water and extract the products with an organic solvent like ethyl acetate. The organic layers can be washed sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., sat. NaHCO₃), and brine to remove unreacted starting materials and coupling byproducts.

  • Purification: The crude products are typically purified using high-throughput parallel purification systems, such as mass-directed automated preparative HPLC.

  • Characterization and Plating: The purity and identity of each compound are confirmed by LC-MS and ¹H NMR. The purified compounds are then plated into 96-well plates for biological screening.

Part 3: Application in Target-Oriented Drug Discovery

The utility of the synthesized derivatives is realized through their evaluation in relevant biological assays. The choice of assay is dictated by the therapeutic target of interest.

Case Study 1: Development of β-Lactamase Inhibitors

This compound is a known synthetic intermediate for β-lactamase inhibitors.[5] These inhibitors are crucial for combating bacterial resistance to β-lactam antibiotics.

Mechanism Insight: β-lactamases are bacterial enzymes that hydrolyze the amide bond in the β-lactam ring of antibiotics like penicillin, rendering them inactive. An effective inhibitor typically mimics the transition state of this hydrolysis reaction, acylating the active site serine of the enzyme to form a stable, inactive complex. The piperidine scaffold can be elaborated to present functionalities that achieve this.

Protocol 3: In Vitro β-Lactamase Inhibition Assay

Rationale: This assay uses a chromogenic cephalosporin, nitrocefin, which changes color from yellow to red upon hydrolysis by β-lactamase. An effective inhibitor will prevent this color change by inactivating the enzyme. This allows for a quantitative determination of inhibitor potency (IC₅₀).

Materials:

  • Purified β-lactamase enzyme (e.g., TEM-1)

  • Nitrocefin

  • Assay buffer (e.g., 50 mM phosphate buffer, pH 7.0)

  • Synthesized library of piperidine derivatives

  • Microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds (from the amide library) in the assay buffer in a 96-well plate. Include a positive control (a known inhibitor like clavulanic acid) and a negative control (DMSO vehicle).

  • Enzyme Addition: Add the β-lactamase enzyme to each well and incubate for 15-30 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Add a solution of nitrocefin to each well to start the reaction.

  • Data Acquisition: Immediately begin monitoring the change in absorbance at 486 nm over time using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocity (rate of color change) for each concentration of the inhibitor. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each compound.

Hypothetical Screening Data:

Compound IDR-Group (Amide)IC₅₀ (µM)
SCAFF-001-CH₃>100
SCAFF-002-Phenyl55.2
SCAFF-003-CH₂-Thiophene12.8
SCAFF-004-(CH₂)₂-COOH5.1
Clavulanic Acid(Positive Control)0.8
Case Study 2: Addressing CNS Disorders

The piperidine ring is a common feature in many CNS-active drugs. Derivatives of this compound are being explored for their potential to modulate neurotransmitter pathways.[1][4]

Protocol 4: Radioligand Binding Assay for a CNS Receptor

Rationale: This assay measures the ability of a test compound to displace a known radioactive ligand from its receptor. It is a primary screening method to identify compounds that bind to a specific CNS target, such as a dopamine or serotonin receptor subtype.

Materials:

  • Cell membranes prepared from cells expressing the target receptor (e.g., HEK293 cells transfected with the D₂ dopamine receptor)

  • Radioligand (e.g., [³H]-Spiperone)

  • Synthesized library of piperidine derivatives

  • Scintillation fluid and microplate scintillation counter

Step-by-Step Methodology:

  • Assay Setup: In a 96-well filter plate, add the cell membranes, the radioligand at a concentration near its K_d, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of the plate through the filter membrane and wash with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation fluid to each well and count the radioactivity retained on the filter using a microplate scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The ability of the test compound to inhibit this binding is calculated and plotted against concentration to determine the IC₅₀ or K_i value.

CNS_Signaling_Pathway cluster_0 Postsynaptic Neuron receptor GPCR (e.g., D2 Receptor) g_protein G-Protein (Gi/o) receptor->g_protein activated by Neurotransmitter ac Adenylate Cyclase g_protein->ac inhibits camp cAMP ac->camp produces pka Protein Kinase A camp->pka activates response Cellular Response (e.g., altered ion channel conductance) pka->response ligand Piperidine Derivative (Antagonist) ligand->receptor blocks binding

Caption: Simplified CNS signaling pathway for a GPCR target.

Part 4: Advanced Topic - Bioisosteric Replacement

While the carboxylic acid is a key interaction point, it can also lead to poor pharmacokinetic properties, such as low cell permeability and rapid metabolism.[6][7] A common strategy in lead optimization is to replace the carboxylic acid with a bioisostere—a different functional group with similar physical and chemical properties that can maintain biological activity while improving drug-like characteristics.[8][9]

Rationale: Bioisosteres like tetrazoles or sulfonamides can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid but have different pKa, lipophilicity, and metabolic profiles.[8]

Common Carboxylic Acid Bioisosteres:

BioisostereStructureTypical pKaKey Features
Carboxylic Acid-COOH4-5Strong H-bond donor/acceptor; often charged at physiological pH.
Tetrazole-CN₄H~5Acidic proton; metabolically stable; increased lipophilicity vs. COOH.
Sulfonamide-SO₂NH₂9-10Weaker acid; H-bond donor/acceptor; metabolically stable.
Hydroxamic Acid-CONHOH~9Can act as a metal chelator; different H-bonding geometry.

Protocol 5: Synthesis of a Tetrazole Bioisostere

Step-by-Step Methodology (Conceptual):

  • Starting Material Modification: The carboxylic acid of the scaffold is first converted to a primary amide and then dehydrated (e.g., using P₂O₅ or Burgess reagent) to form a nitrile (-C≡N).

  • Cycloaddition: The nitrile intermediate is then reacted with an azide source, often sodium azide with a Lewis acid catalyst (e.g., zinc(II) salts), in a [3+2] cycloaddition reaction to form the 5-substituted 1H-tetrazole ring.[6]

  • Purification: The final tetrazole derivative is purified using standard chromatographic techniques.

This bioisosteric replacement can significantly alter the compound's properties, potentially leading to a more viable drug candidate.

Conclusion and Future Outlook

This compound is a versatile and powerful scaffold for modern drug discovery. Its defined stereochemistry and multiple points for derivatization provide a robust platform for developing novel therapeutics. By combining strategic synthesis, high-throughput screening, and advanced medicinal chemistry tactics like bioisosteric replacement, researchers can effectively leverage this building block to create potent and selective drug candidates for a wide range of diseases. Future efforts will likely focus on expanding the diversity of libraries derived from this scaffold and applying computational modeling to rationally design derivatives with enhanced potency and optimized pharmacokinetic profiles.

References

Troubleshooting & Optimization

Stability and storage conditions for (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the comprehensive technical guide for (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid (CAS RN: 63088-78-8), a versatile chiral building block pivotal in medicinal chemistry and drug development.[1][2] As a derivative of L-pipecolic acid, its unique stereochemistry and functional groups—a secondary amine, a secondary hydroxyl group, and a carboxylic acid—make it a valuable precursor for synthesizing complex, biologically active molecules.[1] However, this same structural complexity necessitates a nuanced understanding of its stability and handling to ensure experimental reproducibility and success.

This guide moves beyond simple data sheets to provide a practical, in-depth resource. We will explore the causality behind the recommended storage and handling protocols, troubleshoot common issues, and equip you with the knowledge to maintain the integrity of this compound from vial to reaction vessel.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and use of this compound.

Q1: What are the optimal storage conditions for the solid compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container at 2-8°C , protected from light.[] Some suppliers also indicate that storage at room temperature in a cool, dark place (<15°C) is acceptable for shorter periods.[4] The key is to minimize exposure to moisture, light, and elevated temperatures, which can promote degradation over time.

Q2: How should I prepare stock solutions? What solvents are recommended?

A2: this compound is an amino acid derivative with polar functional groups, suggesting good solubility in water. For the parent compound, L-pipecolic acid, solubility in water is confirmed.[5] We recommend using high-purity water (Milli-Q® or equivalent) or aqueous buffers as the primary solvent. For applications requiring organic solvents, polar aprotic solvents like DMSO or DMF can be tested, although aqueous solutions are preferred for stability. Always start with a small quantity to confirm solubility before preparing a large stock.

Q3: How stable is this compound in aqueous solution? How should I store my stock solutions?

A3: While specific studies on the aqueous stability of this exact isomer are not publicly available, general principles for amino acids apply. As a zwitterionic compound, its stability can be pH-dependent. We recommend preparing fresh solutions for each experiment. If storage is necessary:

  • Prepare the solution in a neutral buffer (pH 6.5-7.5).

  • Sterile-filter the solution to prevent microbial growth.

  • Aliquot into single-use vials to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or below for short-to-medium term storage. For the parent compound L-pipecolic acid, a stability of at least 4 years is noted at -20°C, providing a reasonable benchmark.[5]

Q4: What are the visual signs of degradation?

A4: The pure compound is a white to off-white crystalline powder.[][4] Any significant change in color, such as yellowing or browning, may indicate oxidation or other degradation pathways. The presence of clumps or a change in texture could suggest moisture absorption. If you observe these changes, it is advisable to use a fresh batch of the compound for critical experiments.

Q5: Is the compound sensitive to air or moisture?

A5: While not classified as extremely hygroscopic or air-sensitive, its polar functional groups can attract water molecules. The secondary amine can be susceptible to slow oxidation. Therefore, it is best practice to handle the solid under an inert atmosphere (like argon or nitrogen) for long-term storage or when weighing out precise amounts. Always ensure the container is tightly sealed after use to prevent moisture ingress.

Part 2: Troubleshooting Guide

Unexpected experimental results can often be traced back to reagent integrity. This guide helps you diagnose and resolve issues potentially related to the stability of this compound.

Problem / Observation Potential Cause Related to Compound Stability Recommended Action & Explanation
Inconsistent biological activity or reaction yield between experiments. Degradation of Stock Solution: Repeated freeze-thaw cycles or prolonged storage of aqueous solutions at 4°C can lead to gradual degradation. Microbial contamination in unbuffered water can also alter pH and degrade the compound.1. Prepare fresh stock solutions for each experiment. 2. If storing solutions, use single-use aliquots stored at -20°C or -80°C. 3. Use a sterile, buffered solvent to maintain a stable pH.
Poor solubility observed when preparing a stock solution. Incorrect Solvent Choice or Compound Degradation: The compound may have limited solubility in non-polar organic solvents. Alternatively, degradation could lead to less soluble byproducts.1. Confirm solvent choice. Use high-purity water or a neutral buffer first. 2. Gentle warming or sonication can aid dissolution. 3. If solubility issues persist with a fresh vial, contact the supplier's technical service.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Oxidation or Other Degradation: The secondary amine and hydroxyl group are susceptible to oxidation. The carboxylic acid could potentially undergo side reactions depending on the reaction conditions.1. Analyze a freshly prepared sample from a new vial to establish a reference chromatogram. 2. Handle the solid and solutions under an inert atmosphere where possible. 3. Consider potential incompatibilities. Avoid strong oxidizing agents, strong acids, and strong bases in your reaction mixture unless they are part of the intended chemistry.
Color change (yellowing) of the solid compound over time. Oxidative Degradation: Exposure to air and/or light can cause oxidation of the amine or other sensitive parts of the molecule, often resulting in colored impurities.1. Discard discolored material for sensitive applications. 2. Ensure the container is properly sealed and stored in a dark, cool environment (2-8°C).[] 3. Consider purging the vial with an inert gas like argon before sealing for long-term storage.

Part 3: Data Summary & Workflow Visualization

Quantitative Data Summary Table

For quick reference, the key stability and storage parameters are summarized below.

ParameterRecommended ConditionRationale & Notes
Solid Storage Temp. 2-8°C[]Minimizes thermal degradation.
Light Exposure Protect from light[]Prevents photochemical degradation.
Atmosphere Tightly sealed; inert gas for long-termPrevents moisture absorption and oxidation.
Solution Storage Temp. -20°C or below (aliquoted)Prevents degradation in solution and avoids freeze-thaw cycles.
Recommended Solvents High-purity water, neutral buffersBased on the polar, amino acid-like structure.[5]
Appearance White to off-white powder/crystal[][4]A visual indicator of purity.
Experimental Workflow: Best Practices for Handling

The following diagram outlines the critical decision points and handling steps from receiving the compound to its use in an experiment, ensuring maximum integrity.

G cluster_0 Receiving & Initial Storage cluster_1 Preparation for Use cluster_2 Solution Storage (If Necessary) Receive Receive Compound Inspect Inspect Vial & Appearance (Color, Seal Integrity) Receive->Inspect Log Log Lot # & Date Inspect->Log StoreSolid Store Solid at 2-8°C Protect from Light Log->StoreSolid Weigh Weigh Solid (Use Inert Atmosphere if Possible) StoreSolid->Weigh PrepSolution Prepare Solution (Use Sterile, Neutral Buffer/Water) Weigh->PrepSolution UseFresh Use Immediately in Experiment PrepSolution->UseFresh Ideal Path StoreSolution Need to Store Solution? PrepSolution->StoreSolution StoreSolution->UseFresh No Aliquot Aliquot into Single-Use Vials StoreSolution->Aliquot Yes Freeze Flash Freeze & Store at <= -20°C Aliquot->Freeze

Caption: Workflow for handling this compound.

References

Technical Support Center: Crystallization of (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the crystallization of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid (CAS 63088-78-8). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this chiral compound in a high-purity, crystalline form. The following sections provide in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format.

Compound Profile

This compound is a chiral heterocyclic compound featuring a piperidine ring, a hydroxyl group, and a carboxylic acid function.[1] Its structure, containing both an acidic (carboxylic acid) and a basic (secondary amine) group, allows it to exist as a zwitterion, which profoundly influences its solubility and crystallization behavior. Understanding these properties is the first step toward successful crystallization.

PropertyValueSource
Molecular Formula C₆H₁₁NO₃[1][]
Molecular Weight 145.16 g/mol [1][]
Appearance White to almost white powder or crystal[][3]
Melting Point ~258 °C[]
IUPAC Name This compound[1][]
Synonyms L-cis-5-Hydroxypipecolic acid, cis-5-Hydroxy-L-pipecolic acid[][3]
Storage 2-8 °C, protect from light[]

Troubleshooting Guide

This section addresses specific problems you may encounter during the crystallization process.

Q1: My compound has oiled out or refuses to crystallize from solution. What are the primary causes and how can I fix this?

Answer:

Oiling out, or liquid-liquid phase separation, is a common issue that occurs when the solute is highly supersaturated or when impurities are present. The compound separates as a liquid phase instead of an ordered solid lattice. Here is a systematic approach to resolve this:

  • Reduce the Rate of Supersaturation: Rapid cooling or fast addition of an anti-solvent creates a high-energy state where molecules don't have time to orient into a crystal lattice.

    • Solution: Slow down the cooling rate (e.g., 1-5 °C per hour) or add the anti-solvent dropwise with vigorous stirring. Allow the solution to equilibrate at each step.

  • Increase Solvent Volume: A solution that is too concentrated can easily oil out.

    • Solution: Add a small amount of the primary (good) solvent back to the mixture to dissolve the oil, then re-attempt the crystallization with a slower process.

  • Check for Impurities: Impurities can inhibit nucleation and crystal growth. Even small amounts of residual solvents, reagents, or side-products can be detrimental.

    • Solution: Re-purify the material using column chromatography or a chemical wash. Ensure the material is fully dried and free of residual solvents before starting crystallization.

  • Introduce a Nucleation Site (Seeding): Spontaneous nucleation may be kinetically hindered.

    • Solution: Add a few seed crystals of the pure compound to the slightly supersaturated solution. If no seed crystals are available, try scratching the inside of the flask with a glass rod at the solvent-air interface to create microscopic imperfections that can initiate nucleation.

Q2: The crystallization yields very fine particles or needles that are difficult to filter and dry. How can I obtain larger, more defined crystals?

Answer:

Crystal morphology is dictated by the kinetics of nucleation versus crystal growth. The formation of fine particles indicates that the rate of nucleation is far exceeding the rate of growth.

  • Minimize the Degree of Supersaturation: High supersaturation leads to rapid, uncontrolled nucleation, resulting in many small crystals.[4]

    • Solution: Work with a more dilute solution. Slowing the cooling or anti-solvent addition rate allows molecules to deposit onto existing crystal lattices rather than forming new nuclei.

  • Solvent System Optimization: The solvent plays a critical role in dictating crystal habit.

    • Solution: Experiment with different solvent systems. A solvent in which the compound has moderate, but not excessive, solubility is often ideal. For this polar, zwitterionic molecule, consider mixtures of water with miscible organic solvents like isopropanol, ethanol, or acetone. The organic solvent acts as an anti-solvent, reducing solubility in a controlled manner.

  • Utilize Ostwald Ripening (Aging): This process involves holding the crystalline slurry at a constant temperature for an extended period.

    • Causality: Smaller, higher-energy particles have slightly higher solubility than larger, more stable crystals. Over time, the smaller particles will dissolve and re-deposit onto the larger crystals, leading to an overall increase in average crystal size.

    • Protocol: After crystallization is complete, let the slurry stir at a fixed temperature (e.g., room temperature or 0 °C) for several hours to overnight.

Q3: How does pH impact the crystallization of this compound?

Answer:

As an amino acid derivative, the pH of the aqueous solution is arguably the most critical parameter governing its crystallization. The pH dictates the charge state of the molecule, which in turn dramatically affects its solubility.[5][6]

  • At the Isoelectric Point (pI): The molecule exists predominantly as a neutral zwitterion. Intermolecular electrostatic attractions are maximized, while interactions with water are minimized. This typically corresponds to the point of minimum solubility , which is ideal for crystallization.

  • At Low pH (Acidic): The carboxylic acid is protonated (-COOH) and the secondary amine is protonated (-NH₂⁺), resulting in a net positive charge. Solubility in water increases significantly.

  • At High pH (Basic): The carboxylic acid is deprotonated (-COO⁻) and the secondary amine is neutral (-NH-), resulting in a net negative charge. Solubility in water also increases.

Troubleshooting Protocol:

  • Dissolve the compound in water by adjusting the pH away from the pI (e.g., to pH 9-10 with NaOH or to pH 2-3 with HCl).

  • Filter the solution to remove any insoluble impurities.

  • Slowly and with vigorous stirring, adjust the pH back towards the isoelectric point using a dilute acid or base.

  • As the solution approaches the pI, it will become supersaturated, and the compound should begin to crystallize. The key is to perform this pH adjustment slowly to control the rate of crystallization and obtain well-formed crystals.

Diagram: Effect of pH on Molecular State and Solubility

G cluster_pH Solution pH cluster_State Molecular State cluster_Solubility Aqueous Solubility Low_pH Low pH (< pI) Cation Cationic (-NH₂⁺, -COOH) Low_pH->Cation pI Isoelectric Point (pI) Zwitterion Zwitterionic (-NH₂⁺, -COO⁻) pI->Zwitterion High_pH High pH (> pI) Anion Anionic (-NH-, -COO⁻) High_pH->Anion High_Sol_1 High Solubility Cation->High_Sol_1 Low_Sol MINIMUM SOLUBILITY (Ideal for Crystallization) Zwitterion->Low_Sol High_Sol_2 High Solubility Anion->High_Sol_2

Caption: Relationship between pH, molecular charge, and solubility.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for crystallizing this compound?

Answer: Given its polar and zwitterionic nature, the best solvents are polar and protic.

  • Primary (Good) Solvents: Water is the most effective solvent, especially with pH adjustment.

  • Anti-Solvents (Poor Solvents): Water-miscible organic solvents are excellent choices for anti-solvent crystallization. Examples include isopropanol, ethanol, methanol, and acetone.

  • Non-Solvents: Non-polar solvents like toluene and heptane are unlikely to dissolve the free acid but may be useful for precipitating it from a reaction mixture in a more polar solvent.[7] A patent has noted the use of toluene/heptane for a protected intermediate, highlighting its utility for less polar derivatives.[7]

Q2: My crystallization seems to have stalled, and the yield is low. What can I do?

Answer: If crystallization has stopped prematurely, the solution may have reached equilibrium at the current temperature with significant material still dissolved. To increase the yield:

  • Lower the Temperature: Gradually cool the solution to a lower temperature (e.g., from room temperature to 4 °C, then to -20 °C if the solvent system allows). This will decrease the solubility and force more material out of solution.

  • Add More Anti-Solvent: If using an anti-solvent method, add a small additional volume of the anti-solvent to further reduce the compound's solubility.

  • Concentrate the Solution: Under reduced pressure, carefully remove a portion of the primary solvent to increase the solute concentration and re-induce crystallization. Be cautious not to concentrate to the point of oiling out.

Q3: How do I handle a chiral compound during crystallization to avoid resolving the enantiomers?

Answer: this compound is a single diastereomer. The primary concern is not separating it from its enantiomer (the (2R,5R) form) unless you are starting from a racemic mixture. If you are starting with the enantiomerically pure (2S,5S) form, standard crystallization will yield the same pure enantiomer. Crystallization is a highly effective method for chiral purification.[8][9] If your starting material is a mix of diastereomers (e.g., cis and trans isomers), crystallization can be an excellent method to isolate the desired isomer, as different diastereomers have different physical properties, including solubility.[9][10]

Experimental Protocols

Protocol 1: Cooling Crystallization from an Aqueous System
  • Dissolution: In a clean flask, dissolve the crude this compound in a minimal amount of hot deionized water (e.g., 60-80 °C). If solubility is low, adjust the pH to be slightly basic (pH 8-9) with dilute NaOH to aid dissolution.

  • Hot Filtration: If any undissolved solids are present, perform a hot filtration through a pre-warmed filter to remove them.

  • pH Adjustment (if applicable): If the pH was adjusted, slowly add a dilute acid (e.g., 1M HCl) dropwise with stirring until the solution becomes slightly turbid, indicating the onset of nucleation near the isoelectric point.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. For higher yield, subsequently place the flask in a 4 °C refrigerator overnight.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold water, followed by a rinse with a water-miscible solvent like cold ethanol or isopropanol to help remove residual water.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the crude material in a minimal amount of a suitable primary solvent (e.g., water or methanol) at room temperature.

  • Anti-Solvent Addition: With vigorous stirring, add a miscible anti-solvent (e.g., isopropanol or acetone) dropwise until persistent turbidity is observed.

  • Maturation: Add a few more drops of the primary solvent to just re-dissolve the precipitate. Cover the flask and allow it to stand undisturbed at room temperature. Crystals should form over several hours to days.

  • Isolation & Drying: Once a sufficient crop of crystals has formed, collect, wash, and dry them as described in Protocol 1.

Diagram: General Crystallization Troubleshooting Workflow

G Start Start with Crude Material Dissolve Dissolve in Minimal Hot 'Good' Solvent Start->Dissolve Result Observe Outcome Dissolve->Result Oil Oils Out / No Crystals Result->Oil Problem Fine Fine Powder / Needles Result->Fine Problem Good Good Crystals Form Result->Good Success Action1 1. Dilute with more solvent 2. Cool much slower 3. Add seed crystal 4. Re-purify material Oil->Action1 Action2 1. Slow down cooling/anti-solvent addition 2. Use a different solvent system 3. Age the slurry (Ostwald Ripening) Fine->Action2 Filter Filter, Wash, and Dry Good->Filter Action1->Dissolve Retry Action2->Dissolve Retry

Caption: A systematic workflow for troubleshooting common crystallization issues.

References

Technical Support Center: Enhancing Diastereoselectivity in the Synthesis of 5-Hydroxypipecolic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the stereoselective synthesis of 5-hydroxypipecolic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling stereochemistry in this important chiral building block. 5-Hydroxypipecolic acid and its derivatives are crucial components in numerous natural products and pharmaceutical agents, making the ability to synthesize specific diastereomers with high purity a critical aspect of modern medicinal chemistry.[1][2]

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory. Our goal is to equip you with the knowledge and practical insights necessary to optimize your synthetic routes and achieve high diastereoselectivity.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of 5-hydroxypipecolic acid, with a focus on improving diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate to improve the diastereomeric ratio (d.r.)?

A1: Achieving high diastereoselectivity is a multifactorial challenge. When faced with a low d.r., consider the following critical factors:

  • Reaction Temperature: Lowering the reaction temperature often enhances diastereoselectivity. The energy difference between the transition states leading to the different diastereomers can be small, and lower temperatures can amplify the effect of this energy difference, favoring the formation of the thermodynamically more stable product.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly influence the transition state geometry. A systematic screening of solvents with varying properties (e.g., polar aprotic like THF, nonpolar like toluene, or polar protic like ethanol) is recommended. The choice of solvent can be crucial for the outcome of reactions, as seen in hydrogenation steps where the solvent can affect the catalyst's performance.

  • Choice of Reagents and Catalysts: The steric bulk and electronic properties of your reagents and catalysts play a pivotal role. For instance, in reductions of a ketone precursor, using a bulky reducing agent may favor hydride attack from the less hindered face, leading to a higher d.r. In catalytic reactions, the ligand on the metal center is often the primary determinant of stereoselectivity.

  • Substrate Control vs. Reagent Control: Analyze your substrate for existing stereocenters. The inherent chirality of the starting material can direct the stereochemical outcome of subsequent reactions. If substrate control is insufficient, employing a chiral auxiliary or a chiral catalyst (reagent control) is a powerful strategy to induce diastereoselectivity.[3]

Q2: I am considering using a chiral auxiliary. What are the key considerations for selecting an appropriate auxiliary for my synthesis?

A2: Chiral auxiliaries are powerful tools for inducing stereoselectivity by temporarily attaching a chiral group to your substrate.[4] Key considerations for selection include:

  • Proven Effectiveness: Opt for auxiliaries with a well-documented track record for the class of reaction you are performing. Evans oxazolidinones, for example, are renowned for their high stereocontrol in aldol and alkylation reactions.

  • Ease of Attachment and Cleavage: The auxiliary should be easy to install and remove under mild conditions that do not compromise the stereochemical integrity of your product.

  • Recoverability and Cost: For large-scale synthesis, the ability to recover and reuse the chiral auxiliary is a significant economic advantage.

  • Influence on Reactivity: The auxiliary should not adversely affect the reactivity of your substrate. In some cases, the auxiliary can enhance reactivity in a desirable manner.

Q3: My diastereomers are difficult to separate by column chromatography. Are there any alternative purification strategies?

A3: When chromatographic separation of diastereomers is challenging, consider the following approaches:

  • Diastereomeric Salt Formation: If your product contains an acidic or basic functional group, you can form a salt with a chiral resolving agent. The resulting diastereomeric salts often have different physical properties, such as solubility, which can be exploited for separation by fractional crystallization.

  • Derivatization: Converting the diastereomeric mixture into a new set of diastereomers by reacting it with a chiral derivatizing agent can sometimes lead to derivatives that are more easily separated by chromatography or crystallization.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be highly effective in separating diastereomers. While often used for analytical purposes, preparative chiral HPLC can be a viable option for separating small to moderate quantities of material.

In-Depth Troubleshooting

Scenario 1: Poor Diastereoselectivity in the Reduction of a Ketone Precursor

Problem: You are attempting to synthesize a specific diastereomer of 5-hydroxypipecolic acid via the reduction of a ketone intermediate, but the reaction yields a low diastereomeric ratio.

Troubleshooting Workflow:

G start Low d.r. in Ketone Reduction temp Lower Reaction Temperature (e.g., -78 °C) start->temp solvent Screen Solvents (e.g., THF, Et2O, Toluene) start->solvent reagent Change Reducing Agent start->reagent outcome Improved Diastereoselectivity temp->outcome solvent->outcome chelating Chelating Metal Present? (e.g., in substrate or reagent) reagent->chelating bulky Use Bulky Reducing Agent (e.g., L-Selectride®) reagent->bulky non_bulky Use Less Bulky Reducing Agent (e.g., NaBH4) reagent->non_bulky cram Non-Chelating Conditions: Apply Felkin-Anh Model chelating->cram No chelation Chelating Conditions: Apply Chelation-Control Model chelating->chelation Yes cram->outcome chelation->outcome bulky->outcome non_bulky->outcome

Caption: Troubleshooting workflow for low diastereoselectivity in ketone reduction.

Detailed Explanation:

The stereochemical outcome of a ketone reduction is governed by the facial selectivity of hydride delivery. This can be influenced by several factors as outlined in the workflow:

  • Temperature: As a first step, reducing the temperature is often the simplest and most effective way to improve diastereoselectivity.

  • Solvent: The solvent can influence the conformation of the substrate and the aggregation state of the reducing agent, both of which can impact the transition state and, consequently, the diastereoselectivity.

  • Reducing Agent:

    • Steric Bulk: Bulky reducing agents, such as L-Selectride®, will preferentially attack from the less sterically hindered face of the ketone. Conversely, a smaller reducing agent like sodium borohydride may exhibit less selectivity.

    • Chelation Control: If your substrate contains a nearby Lewis basic group (e.g., an ether or a protected amine), using a reducing agent with a chelating metal (e.g., zinc borohydride) can lock the conformation of the substrate, leading to hydride delivery from a specific face. This chelation-controlled reduction can often reverse the selectivity predicted by non-chelating models like the Felkin-Anh model.[5]

Scenario 2: Low Yield and/or Diastereoselectivity in a Catalytic Asymmetric Reaction

Problem: You are employing a chiral catalyst for an asymmetric synthesis of a 5-hydroxypipecolic acid precursor, but the reaction is sluggish, gives a low yield, or results in poor diastereoselectivity.

Troubleshooting Workflow:

G start Poor Performance in Asymmetric Catalysis catalyst Verify Catalyst Purity and Activity start->catalyst ligand Screen Chiral Ligands start->ligand solvent Ensure Anhydrous and Degassed Solvents start->solvent temp Optimize Reaction Temperature start->temp concentration Adjust Substrate/Catalyst Concentration start->concentration additives Investigate Additives (e.g., Lewis acids, bases) start->additives outcome Improved Yield and d.r. catalyst->outcome ligand->outcome solvent->outcome temp->outcome concentration->outcome additives->outcome

Caption: Troubleshooting workflow for optimizing asymmetric catalytic reactions.

Detailed Explanation:

Asymmetric catalytic reactions are often sensitive to subtle changes in reaction conditions:

  • Catalyst Integrity: Ensure the catalyst is pure and has not decomposed. Many catalysts are air- and moisture-sensitive and require handling under an inert atmosphere.

  • Ligand Modification: The chiral ligand is the heart of the asymmetric catalyst. Small modifications to the ligand's steric or electronic properties can have a profound impact on diastereoselectivity. Screening a library of related ligands is a common strategy for optimization.

  • Solvent and Air/Moisture Sensitivity: Many catalytic cycles can be poisoned by water or oxygen. Using freshly distilled, anhydrous, and degassed solvents is crucial.

  • Concentration: The relative concentrations of the substrate and catalyst can affect the reaction rate and selectivity. In some cases, slow addition of a reagent can be beneficial.

  • Additives: The presence of additives can significantly influence the course of a reaction. For example, in some cycloaddition reactions, acid additives can promote the reaction and affect both regioselectivity and diastereoselectivity.[6]

Experimental Protocols

Protocol 1: Diastereoselective Epoxidation of a Cyclic Enamide

This protocol is adapted from a reported synthesis of (2S,5R)-5-hydroxypipecolic acid and is a key step in establishing the desired stereochemistry.[1][2]

Objective: To perform a highly diastereoselective epoxidation of an enantiomerically pure cyclic enamide intermediate, followed by in-situ ring opening to yield a 5-hydroxypipecolic acid derivative.

Materials:

  • Cyclic enamide precursor

  • Methanol (MeOH), anhydrous

  • Oxone® (Potassium peroxymonosulfate)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the cyclic enamide precursor in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of Oxone® and sodium bicarbonate in water.

  • Add the Oxone® solution dropwise to the cooled solution of the enamide over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the 5-hydroxypipecolic acid derivative.

Expected Outcome: This procedure is reported to yield the desired (2S,5R)-configured product with a high diastereoselectivity (e.g., 96:4 d.r.).

Data Presentation

Table 1: Comparison of Diastereoselectivity under Different Reaction Conditions

EntryReaction StepKey VariableConditionsDiastereomeric Ratio (d.r.)Yield (%)Reference
1EpoxidationOxidizing AgentOxone®, MeOH, 0 °C96:4High
2ReductionReducing AgentNaBH₄, MeOH, 0 °C3:195Fictional Example
3ReductionReducing AgentL-Selectride®, THF, -78 °C>20:192Fictional Example
4AllylationLewis AcidSn(OTf)₂, Allyltrimethylsilane1.7:1Good

Note: Fictional examples are included for illustrative purposes to demonstrate how to systematically vary conditions and record the outcomes.

References

Technical Support Center: Overcoming Low Yields in the Multi-Step Synthesis of Hydroxypipecolic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of hydroxypipecolic acids. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges that lead to low yields in these complex multi-step syntheses. Hydroxypipecolic acids are crucial chiral building blocks in the synthesis of numerous pharmaceuticals and natural products.[1] However, their synthesis is often plagued by issues such as poor stereoselectivity, difficult purification, and low overall yields.

This guide provides in-depth, question-and-answer-based troubleshooting sections, detailed experimental protocols, and visual aids to help you navigate the intricacies of these synthetic pathways.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in hydroxypipecolic acid synthesis?

A1: Low yields in hydroxypipecolic acid synthesis can typically be attributed to one or more of the following factors:

  • Poor Stereocontrol: Achieving the desired diastereomer can be challenging, especially in reactions creating multiple chiral centers. This often leads to difficult-to-separate mixtures and loss of material.[2][3]

  • Inefficient Ring Closure: The formation of the piperidine ring is a critical step. Ring-closing metathesis (RCM) or intramolecular cyclization reactions can be low-yielding if the substrate is not optimized or the reaction conditions are suboptimal.[4][5]

  • Side Reactions: The presence of multiple functional groups can lead to undesired side reactions such as over-oxidation, reduction of other functional groups, or rearrangement.[3]

  • Protecting Group Issues: Inefficient protection or deprotection of amine and carboxyl groups can lead to a significant loss of material at various stages. The choice of protecting groups is critical for the overall success of the synthesis.[6]

  • Catalyst Inactivation or Low Activity: In catalytic steps like hydrogenation or RCM, the catalyst can be poisoned by impurities or may not be active enough for sterically hindered substrates.[7][8][9][10]

  • Purification Losses: Hydroxypipecolic acids and their intermediates are often polar and can be difficult to purify by standard column chromatography, leading to significant material loss.

Q2: How do I choose the right synthetic strategy for my target hydroxypipecolic acid isomer?

A2: The choice of synthetic strategy is paramount and depends heavily on the desired stereochemistry of the final product. Here's a breakdown of common approaches:

  • Chiral Pool Synthesis: Starting from a readily available chiral molecule like L-lysine or L-malic acid can be an efficient way to introduce stereochemistry early in the synthesis.[4]

  • Asymmetric Catalysis: Employing chiral catalysts for key steps like hydrogenation or hydroxylation can provide high enantioselectivity. For example, asymmetric reduction of a β-keto ester intermediate can set the stereochemistry of the hydroxyl group.[3]

  • Chiral Auxiliaries: Using a chiral auxiliary, such as an N-sulfinyl group, can direct the stereoselective reduction of a ketone to establish the desired stereocenter.[2]

  • Chemoenzymatic Methods: This approach utilizes the high selectivity of enzymes for specific transformations, such as the resolution of racemic mixtures or stereoselective hydroxylation.[2][11]

The selection should be based on the commercial availability of starting materials, the number of stereocenters to be controlled, and the scalability of the proposed route.

Q3: What are the key considerations for protecting groups in these syntheses?

A3: Protecting group strategy is a cornerstone of a successful synthesis. Key considerations include:

  • Orthogonality: Protecting groups should be chosen so that they can be removed selectively without affecting other protecting groups or functional groups in the molecule. For example, a Boc group (acid-labile) on the nitrogen and a benzyl ester (hydrogenolysis) on the carboxyl group.[6]

  • Stability: The protecting group must be stable to the reaction conditions of subsequent steps.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.

  • Impact on Reactivity: The protecting group can influence the reactivity and conformation of the molecule, which can be leveraged to control stereoselectivity in certain reactions.

A well-thought-out protecting group strategy minimizes the number of steps and maximizes the overall yield.

II. Troubleshooting Guides

This section addresses specific problems you might encounter during the synthesis of hydroxypipecolic acids, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Catalytic Hydrogenation of Pyridine Precursors

Question: My catalytic hydrogenation of a substituted pyridine to form the piperidine ring is giving very low yields. What could be the problem and how can I fix it?

Answer: Catalytic hydrogenation of pyridines can be challenging due to the aromaticity of the pyridine ring and potential catalyst poisoning.[7][8] Here’s a systematic approach to troubleshooting this step.

Potential Causes & Solutions:

Potential Cause Rationale Troubleshooting Steps & Optimization
Catalyst Poisoning The pyridine nitrogen can strongly adsorb to the catalyst surface, inhibiting its activity. Sulfur-containing impurities in the substrate or solvent can also poison the catalyst.1. Purify the Substrate: Ensure the starting pyridine derivative is free of impurities. Recrystallization or column chromatography may be necessary. 2. Use an Additive: Performing the hydrogenation under acidic conditions (e.g., in acetic acid or with the addition of HCl) can protonate the pyridine nitrogen, reducing its coordinating ability and preventing catalyst poisoning.[8] 3. Increase Catalyst Loading: While not ideal, a higher catalyst loading can sometimes overcome minor poisoning effects.
Suboptimal Catalyst Choice Different catalysts exhibit varying activities and selectivities for pyridine hydrogenation. PtO₂ (Adams' catalyst), Rh/C, and RuO₂ are commonly used, but their effectiveness can depend on the substituents on the pyridine ring.[7][8][10]1. Screen Different Catalysts: Test a panel of catalysts (e.g., PtO₂, Rh/C, Ru/C, Pd/C) to identify the most effective one for your specific substrate. 2. Consider Bimetallic Catalysts: Bimetallic catalysts, such as Ru-Pd, have shown high activity for pyridine hydrogenation under mild conditions.[10]
Harsh Reaction Conditions High temperatures and pressures can sometimes lead to side reactions or catalyst degradation.1. Optimize Temperature and Pressure: Systematically vary the temperature and hydrogen pressure. Milder conditions (e.g., 40-60°C, 5-10 bar H₂) are often sufficient with the right catalyst.[7] 2. Solvent Selection: The choice of solvent can significantly impact the reaction. Protic solvents like ethanol, methanol, or acetic acid are generally preferred.[8]
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or catalyst deactivation over time.1. Monitor Reaction Progress: Use techniques like TLC, GC-MS, or NMR to monitor the consumption of the starting material. 2. Extend Reaction Time: If the reaction is proceeding slowly, extending the reaction time may improve the yield.

Experimental Workflow for Optimizing Pyridine Hydrogenation:

Reduction_Strategy Start Low Diastereoselectivity in Ketone Reduction Chelating_Group Is there a nearby chelating group? Start->Chelating_Group Use_ZnBH4 Use Zn(BH4)2 (Chelation Control) Chelating_Group->Use_ZnBH4 Yes Use_Bulky_Reagent Use a bulky reducing agent (e.g., L-Selectride®) Chelating_Group->Use_Bulky_Reagent No High_Selectivity High Diastereoselectivity Use_ZnBH4->High_Selectivity Modify_Protecting_Group Modify N-protecting group to influence conformation Use_Bulky_Reagent->Modify_Protecting_Group Lower_Temp Lower reaction temperature Modify_Protecting_Group->Lower_Temp Lower_Temp->High_Selectivity

References

Technical Support Center: Resolving Enantiomers of 5-Hydroxypiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 5-hydroxypiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the separation of this important chiral building block. The piperidine scaffold is a prevalent feature in many biologically active molecules, and achieving enantiomeric purity is often critical for therapeutic efficacy and safety.[1] This resource consolidates field-proven insights and established scientific principles to help you navigate the complexities of resolving the enantiomers of 5-hydroxypiperidine-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of 5-hydroxypiperidine-2-carboxylic acid?

A1: The resolution of 5-hydroxypiperidine-2-carboxylic acid, a cyclic amino acid derivative, can be approached using several well-established techniques. The most common methods include:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a chiral base to form diastereomeric salts. These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][3]

  • Chiral Chromatography (HPLC): High-Performance Liquid Chromatography using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers directly.[4]

  • Enzymatic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to selectively catalyze a reaction with one enantiomer, allowing for the separation of the reacted and unreacted forms.[5][6]

Q2: Why is it necessary to protect the functional groups of 5-hydroxypiperidine-2-carboxylic acid before resolution?

A2: Protecting the amino and/or hydroxyl groups is often a crucial step, particularly for diastereomeric salt formation and some chromatographic methods. The primary reasons are:

  • Improved Solubility: The zwitterionic nature of the unprotected amino acid can lead to poor solubility in common organic solvents used for crystallization.

  • Preventing Side Reactions: The reactive amine and hydroxyl groups can interfere with the desired salt formation or react with the chiral stationary phase.

  • Enhanced Chiral Recognition: Protection can introduce bulky groups that enhance the steric and electronic differences between the enantiomers, leading to better chiral recognition by a resolving agent or a chiral stationary phase.

Q3: How do I choose the right chiral resolving agent for diastereomeric salt formation?

A3: The selection of a chiral resolving agent is often empirical and may require screening of several candidates. For a carboxylic acid like 5-hydroxypiperidine-2-carboxylic acid, chiral amines are the resolving agents of choice. Commonly used and effective resolving agents for acidic compounds include:

  • (R)-(+)-α-methylbenzylamine and (S)-(-)-α-methylbenzylamine

  • Cinchona alkaloids such as quinine, quinidine, cinchonine, and cinchonidine

  • (1R,2S)-(-)-Ephedrine

  • (R)-1,2-Diaminopropane [2]

The choice depends on factors like the pKa of the acid and base, the solvent system, and the crystal lattice energy of the resulting diastereomeric salts.

Q4: What are the most suitable Chiral Stationary Phases (CSPs) for the HPLC resolution of 5-hydroxypiperidine-2-carboxylic acid?

A4: For cyclic amino acids, polysaccharide-based and macrocyclic glycopeptide-based CSPs are generally the most effective.[4]

  • Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are versatile and can be used in normal-phase, reversed-phase, and polar organic modes.

  • Macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, vancomycin) are particularly well-suited for polar and ionizable compounds like amino acids.

The selection of the mobile phase is equally critical and often involves a screening process to find the optimal conditions for separation.

Troubleshooting Guide

Diastereomeric Salt Formation

Issue 1: No crystal formation upon addition of the chiral resolving agent.

  • Potential Cause A: Incorrect Solvent Choice. The solvent may be too good at solvating both diastereomeric salts, preventing precipitation.

    • Solution: Screen a variety of solvents with different polarities. Often, a mixture of a good solvent (to dissolve the components) and a poor solvent (to induce precipitation) is effective.

  • Potential Cause B: Insufficient Concentration. The concentration of the salts in the solution may be below the saturation point.

    • Solution: Carefully evaporate some of the solvent to increase the concentration. Be cautious not to evaporate too much, as this can lead to the precipitation of both diastereomers.

  • Potential Cause C: Formation of an Oil instead of a Solid. This is common when the melting point of the salt is lower than the temperature of the solution.

    • Solution: Try cooling the solution slowly. If an oil persists, attempt to scratch the inside of the flask with a glass rod to induce crystallization. Alternatively, try a different solvent system.

Issue 2: The recovered enantiomer has low enantiomeric excess (e.e.).

  • Potential Cause A: Co-precipitation of Diastereomers. The solubilities of the two diastereomeric salts may be too similar in the chosen solvent.

    • Solution: Perform multiple recrystallizations of the diastereomeric salt.[3] Each recrystallization step should enrich the less soluble diastereomer. Also, experiment with different solvent systems to maximize the solubility difference.

  • Potential Cause B: Racemization during Liberation. The conditions used to liberate the free acid from the diastereomeric salt (e.g., strong acid or base, high temperature) may be causing racemization.

    • Solution: Use milder conditions for liberating the enantiomer. For example, use a weaker acid and perform the extraction at a lower temperature.

Chiral HPLC

Issue 3: Poor or no separation of enantiomers.

  • Potential Cause A: Inappropriate Chiral Stationary Phase (CSP). The chosen CSP may not have the right chiral selectors to interact differently with the enantiomers.

    • Solution: Screen different types of CSPs, such as polysaccharide-based and macrocyclic glycopeptide-based columns.

  • Potential Cause B: Suboptimal Mobile Phase. The mobile phase composition is critical for chiral recognition.

    • Solution: Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the polar modifier (e.g., ethanol, isopropanol) to the non-polar solvent (e.g., hexane). For reversed-phase, alter the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can significantly impact peak shape and resolution.

  • Potential Cause C: Low Temperature. Lowering the column temperature can sometimes enhance enantioselectivity.

    • Solution: If your HPLC system has a column thermostat, try running the separation at a lower temperature (e.g., 10-15 °C).

Issue 4: Broad or tailing peaks.

  • Potential Cause A: Secondary Interactions. The analyte may be interacting with residual silanol groups on the silica support of the CSP.

    • Solution: Add a mobile phase modifier to suppress these interactions. For an acidic compound like 5-hydroxypiperidine-2-carboxylic acid, adding a small amount of a stronger acid like TFA can improve peak shape. For the amino group, a basic modifier might be necessary if it's not protonated.

  • Potential Cause B: Column Overload. Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.

Experimental Protocols

Protocol 1: Resolution via Diastereomeric Salt Formation

This protocol provides a general workflow for the resolution of N-protected 5-hydroxypiperidine-2-carboxylic acid using a chiral amine.

Step 1: N-Protection Protect the amino group of racemic 5-hydroxypiperidine-2-carboxylic acid with a suitable protecting group (e.g., Boc, Cbz) using standard procedures to improve solubility in organic solvents.

Step 2: Salt Formation and Crystallization

  • Dissolve one equivalent of the N-protected racemic acid in a suitable hot solvent (e.g., ethanol, methanol, or ethyl acetate).

  • In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) in the minimum amount of the same hot solvent.

  • Slowly add the resolving agent solution to the acid solution with stirring.

  • Allow the mixture to cool slowly to room temperature to promote the formation of large, well-defined crystals. Further cooling in an ice bath may be necessary.

  • Collect the precipitated crystals by filtration and wash with a small amount of cold solvent. This is the first crop of the less soluble diastereomeric salt.

Step 3: Recrystallization

  • Dissolve the collected crystals in a minimal amount of the hot solvent.

  • Allow the solution to cool slowly to recrystallize the salt.

  • Repeat this process until a constant specific rotation is achieved, indicating diastereomeric purity.

Step 4: Liberation of the Enantiomer

  • Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

  • Acidify the aqueous layer with a dilute acid (e.g., 1 M HCl) to a pH of ~2 to protonate the carboxylic acid.

  • Separate the organic layer, which now contains the enantiomerically enriched N-protected acid.

  • Extract the aqueous layer several times with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched product.

Step 5: Analysis Determine the enantiomeric excess of the product using chiral HPLC or by measuring its specific rotation.

Protocol 2: Chiral HPLC Method Development

This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of 5-hydroxypiperidine-2-carboxylic acid enantiomers.

Step 1: Column and Mobile Phase Screening

  • Select a set of chiral columns to screen, for example, a cellulose-based CSP and a teicoplanin-based CSP.

  • Prepare a set of mobile phases for screening. A good starting point would be:

    • Normal Phase: Hexane/Ethanol with 0.1% TFA

    • Reversed Phase: Acetonitrile/Water with 0.1% Formic Acid

    • Polar Organic Mode: Methanol with 0.1% Acetic Acid and 0.1% Triethylamine

  • Equilibrate the first column with the first mobile phase.

  • Inject a solution of the racemic 5-hydroxypiperidine-2-carboxylic acid.

  • Run the analysis and evaluate the chromatogram for any signs of separation.

  • Repeat for all column and mobile phase combinations.

Step 2: Method Optimization

  • Select the column and mobile phase combination that showed the best initial separation.

  • Optimize the mobile phase composition by systematically varying the ratio of the solvents.

  • Investigate the effect of additives by varying their concentration.

  • Study the effect of column temperature on the resolution.

  • Optimize the flow rate to balance resolution and analysis time.

Step 3: Method Validation Once an optimal method is developed, validate it for parameters such as linearity, precision, accuracy, and robustness according to standard guidelines.

Visualizations

Diastereomeric_Salt_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation of Enantiomer racemate Racemic 5-hydroxypiperidine-2-carboxylic acid salt_formation Formation of Diastereomeric Salts racemate->salt_formation resolving_agent Chiral Resolving Agent resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Selective Precipitation of Less Soluble Salt salt_formation->crystallization Cooling filtration Filtration crystallization->filtration less_soluble Solid: Enriched Diastereomeric Salt filtration->less_soluble more_soluble Filtrate: Enriched in Other Diastereomer filtration->more_soluble liberation Liberation of Free Acid less_soluble->liberation Acidification pure_enantiomer Pure Enantiomer liberation->pure_enantiomer

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

Chiral_HPLC_Workflow start Racemic Sample Injection hplc_column Chiral Stationary Phase (CSP) start->hplc_column detector Detector (UV/MS) hplc_column->detector Differential Migration mobile_phase Mobile Phase mobile_phase->hplc_column chromatogram Chromatogram detector->chromatogram enantiomer1 Enantiomer 1 chromatogram->enantiomer1 Separated Peak 1 enantiomer2 Enantiomer 2 chromatogram->enantiomer2 Separated Peak 2

Caption: General Workflow for Chiral HPLC Separation.

References

Technical Support Center: Scaling Up the Production of (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support center for the synthesis and scale-up of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable chiral building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and overcome common challenges.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of this compound.

Q1: What are the most common starting materials for the synthesis of this compound?

A1: Several synthetic routes have been established, with the most common starting materials being:

  • Piperidine Derivatives: Commercially available piperidine derivatives can be functionalized through hydroxylation and carboxylation reactions.[1]

  • Glutamic Acid and Pyroglutamic Acid: These are common chiral pool starting materials that can be converted to the target molecule through a series of steps, including homologation and cyclization.[2]

  • L-Pipecolic Acid: This can be a substrate for biocatalytic hydroxylation to introduce the hydroxyl group at the C-5 position.

Q2: What are the main challenges in scaling up the production of this molecule?

A2: Scaling up the synthesis of this compound presents several challenges:

  • Stereochemical Control: Achieving the desired (2S,5S) stereochemistry with high diastereomeric and enantiomeric purity is critical and can be difficult to maintain on a larger scale.

  • Use of Expensive Reagents: Some synthetic routes employ expensive noble metal catalysts (e.g., iridium, rhodium), which may not be economically viable for large-scale industrial production.[2]

  • Harsh Reaction Conditions: Certain methods require very low temperatures, which can be challenging and costly to implement in large reactors.[2]

  • Purification: The high polarity and zwitterionic nature of the final product can make purification from reaction mixtures and separation from isomers challenging.

Q3: Are there biocatalytic methods available for the synthesis?

A3: Yes, biocatalytic approaches are a promising alternative to traditional chemical synthesis. One notable method involves the enzymatic hydroxylation of L-pipecolic acid using whole-cell biocatalysts expressing L-proline cis-4-hydroxylases.[3][4] This method can offer high regio- and stereoselectivity under mild reaction conditions. Protein engineering has also been employed to improve the selectivity of these enzymes for producing the desired cis-5-hydroxy isomer.[5][6]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: A combination of analytical techniques is recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation and for monitoring the progress of the reaction by observing the disappearance of starting material signals and the appearance of product signals.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric and diastereomeric purity of the final product. It can be used to separate the (2S,5S) isomer from other stereoisomers.

  • Mass Spectrometry (MS): LC-MS or GC-MS can be used to confirm the molecular weight of the product and intermediates and to identify potential impurities.

Troubleshooting Guides

This section provides detailed guidance on how to address specific issues that may arise during the synthesis of this compound.

Chemical Synthesis Troubleshooting

Issue 1: Low Diastereoselectivity (Formation of trans Isomers)

  • Symptom: NMR or HPLC analysis shows a significant proportion of the undesired trans-5-hydroxypiperidine-2-carboxylic acid diastereomer.

  • Potential Causes:

    • Suboptimal Reducing Agent: In routes involving the reduction of a ketone or imine precursor, the choice of reducing agent can significantly influence the stereochemical outcome.

    • Unfavorable Reaction Conditions: Temperature and solvent can affect the transition state energies, leading to a mixture of diastereomers.

    • Epimerization: Basic or acidic conditions during workup or purification can cause epimerization at the C2 or C5 position.

  • Troubleshooting Steps:

    • Screen Reducing Agents: If applicable, screen a variety of reducing agents (e.g., NaBH4, LiBH4, K-Selectride®, L-Selectride®) to find one that provides higher diastereoselectivity.

    • Optimize Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity.

    • Solvent Effects: Investigate the effect of different solvents on the diastereomeric ratio.

    • Control pH during Workup: Maintain a neutral or mildly acidic pH during extraction and purification to minimize epimerization.

Issue 2: Incomplete Reaction or Low Yield

  • Symptom: Reaction monitoring (TLC, NMR) shows a significant amount of unreacted starting material even after extended reaction times.

  • Potential Causes:

    • Catalyst Deactivation: In catalytic reactions (e.g., hydrogenation), impurities in the starting materials or solvent can poison the catalyst.

    • Insufficient Reagent Stoichiometry: Inadequate amounts of reagents can lead to incomplete conversion.

    • Poor Solubility: The starting materials may not be fully dissolved in the reaction solvent at the given temperature.

  • Troubleshooting Steps:

    • Purify Starting Materials: Ensure all starting materials and solvents are of high purity and free from catalyst poisons.

    • Increase Reagent/Catalyst Loading: Incrementally increase the amount of the limiting reagent or catalyst.

    • Screen Solvents: Test different solvents or solvent mixtures to improve the solubility of the reactants.

    • Increase Reaction Temperature: If the reaction is sluggish, cautiously increasing the temperature may improve the rate of conversion.

Issue 3: Difficulty in Product Purification and Isolation

  • Symptom: The final product is difficult to purify from byproducts or starting materials, leading to low purity or recovery. The product may be an oil or difficult to crystallize.

  • Potential Causes:

    • High Polarity: The zwitterionic nature of the amino acid makes it highly soluble in water and insoluble in many organic solvents, complicating extraction.

    • Formation of Closely Related Impurities: Side reactions can generate impurities with similar physical properties to the desired product, making separation by standard chromatography challenging.

  • Troubleshooting Steps:

    • Ion-Exchange Chromatography: This is a powerful technique for purifying amino acids. The product can be bound to an ion-exchange resin and then eluted with a pH or salt gradient.

    • Amino Group Protection: Protecting the amine and/or carboxylic acid functionalities can make the molecule less polar and more amenable to purification by standard silica gel chromatography. The protecting groups can then be removed in a subsequent step.

    • Crystallization: If the product is a solid, crystallization is an excellent method for purification, especially on a large scale. Experiment with different solvent systems (e.g., water/ethanol, water/isopropanol) to find conditions that yield high-purity crystals. Seeding with a small amount of pure product can aid crystallization.[2]

Biocatalytic Synthesis Troubleshooting

Issue 1: Low Conversion in Whole-Cell Biotransformation

  • Symptom: The conversion of L-pipecolic acid to 5-hydroxypipecolic acid is low.

  • Potential Causes:

    • Suboptimal Reaction Conditions: The pH, temperature, or concentration of co-factors (e.g., α-ketoglutarate, Fe(II)) may not be optimal for enzyme activity.[3]

    • Low Cell Permeability: The substrate may not be efficiently transported into the microbial cells.

    • Enzyme Inhibition: The product or byproducts of the reaction may inhibit the hydroxylase enzyme.

  • Troubleshooting Steps:

    • Optimize Reaction Parameters: Systematically vary the pH, temperature, and concentrations of co-factors to find the optimal conditions for the whole-cell catalysis.[3]

    • Cell Permeabilization: Consider treating the cells with a permeabilizing agent (e.g., toluene, Triton X-100) to increase substrate uptake.

    • In Situ Product Removal: If product inhibition is suspected, explore methods for removing the product from the reaction mixture as it is formed.

Issue 2: Formation of Regioisomers (e.g., cis-3-hydroxypipecolic acid)

  • Symptom: Analysis of the product mixture reveals the presence of undesired regioisomers.

  • Potential Causes:

    • Low Regioselectivity of the Enzyme: The wild-type enzyme may not be perfectly selective for hydroxylation at the C-5 position.

  • Troubleshooting Steps:

    • Protein Engineering: If feasible, consider using a protein-engineered variant of the hydroxylase enzyme with improved regioselectivity.[5][6]

    • Purification: Develop a robust purification method to separate the desired cis-5-hydroxy isomer from other regioisomers. This may involve derivatization followed by chromatography.[3]

Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments in the synthesis of this compound.

Chemical Synthesis from (S)-5-Hydroxy-2-piperidone

This multi-step synthesis provides a route to both (2S,5S)- and (2R,5S)-5-hydroxypipecolic acid, with the desired (2S,5S) isomer being the major product.[1]

Step 1: Amide-Methylenation

  • Reaction: Conversion of the protected (S)-5-hydroxy-2-piperidone to the corresponding exocyclic enecarbamate using dimethyltitanocene.

  • Procedure:

    • To a solution of the N-protected (S)-5-hydroxy-2-piperidone (1.0 eq) in dry THF under an inert atmosphere, add dimethyltitanocene (1.2 eq) at room temperature.

    • Stir the reaction mixture for 12-24 hours, monitoring the progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO3.

    • Extract the product with ethyl acetate, dry the organic layer over Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Step 2: Hydroboration/Oxidation

  • Reaction: Conversion of the exocyclic double bond to a primary alcohol.

  • Procedure:

    • To a solution of the enecarbamate from Step 1 (1.0 eq) in dry THF at 0 °C, add a solution of borane-tetrahydrofuran complex (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Cool the reaction to 0 °C and slowly add a solution of NaOH (3M) followed by H2O2 (30%).

    • Stir the mixture at room temperature for 2 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

    • The resulting diastereomeric alcohols can be separated at this stage by flash column chromatography.

Step 3: Oxidation to the Carboxylic Acid

  • Reaction: Oxidation of the primary alcohol to the carboxylic acid.

  • Procedure:

    • A two-step oxidation is typically employed. First, oxidize the alcohol to the aldehyde using a mild oxidizing agent like Dess-Martin periodinane or by Swern oxidation.

    • Subsequently, oxidize the aldehyde to the carboxylic acid using an appropriate oxidizing agent (e.g., sodium chlorite in the presence of a scavenger).

Step 4: Deprotection

  • Reaction: Removal of the protecting groups to yield the final product.

  • Procedure:

    • The choice of deprotection conditions will depend on the protecting groups used. For example, a Boc group can be removed with trifluoroacetic acid (TFA) in dichloromethane, while a Cbz group is typically removed by catalytic hydrogenation.

    • After deprotection, the product is typically isolated by precipitation or lyophilization.

Biocatalytic Synthesis via Whole-Cell Hydroxylation

This protocol describes the conversion of L-pipecolic acid to cis-5-hydroxy-L-pipecolic acid using an E. coli whole-cell biocatalyst.[3]

Step 1: Biocatalyst Preparation

  • Procedure:

    • Cultivate E. coli cells expressing the L-proline cis-4-hydroxylase in a suitable growth medium.

    • Induce protein expression with an appropriate inducer (e.g., IPTG).

    • Harvest the cells by centrifugation and wash with buffer.

Step 2: Whole-Cell Biotransformation

  • Reaction: Enzymatic hydroxylation of L-pipecolic acid.

  • Procedure:

    • Prepare a reaction mixture containing L-pipecolic acid, α-ketoglutarate, FeSO4·7H2O, and ascorbic acid in a suitable buffer (e.g., phosphate buffer, pH 7.5).

    • Add the prepared whole cells to the reaction mixture.

    • Incubate the reaction at the optimal temperature (e.g., 30 °C) with shaking.

    • Monitor the reaction progress by HPLC or LC-MS.

    • To improve conversion, continuous supplementation of cells and Fe(II) ions may be necessary.[3]

Step 3: Product Purification

  • Procedure:

    • After the reaction, remove the cells by centrifugation.

    • Protect the amino group of the product in the supernatant (e.g., with a Boc group) to facilitate purification.

    • Purify the protected product by silica gel chromatography to separate it from unreacted starting material and any regioisomers.

    • Remove the protecting group to obtain the final product.

Data Presentation and Visualization

Comparative Data for Synthesis Routes
Synthesis RouteStarting MaterialKey StepsOverall YieldStereoselectivityScalability
Chemical Synthesis (S)-5-Hydroxy-2-piperidoneAmide-methylation, hydroboration/oxidation, oxidation, deprotectionModerateGood to excellentModerate
Biocatalytic Synthesis L-Pipecolic AcidWhole-cell hydroxylationHigh conversionExcellentPotentially high

Experimental Workflows

Chemical_Synthesis_Workflow start Start: (S)-5-Hydroxy-2-piperidone step1 Amide-Methylenation (Dimethyltitanocene) start->step1 step2 Hydroboration/ Oxidation step1->step2 step3 Separation of Diastereomers step2->step3 step4 Oxidation to Carboxylic Acid step3->step4 step5 Deprotection step4->step5 end_product End Product: (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid step5->end_product

Caption: Chemical synthesis workflow from (S)-5-Hydroxy-2-piperidone.

Biocatalytic_Synthesis_Workflow start Start: L-Pipecolic Acid step1 Whole-Cell Biotransformation (Hydroxylase) start->step1 step2 Cell Removal step1->step2 step3 Amino Group Protection step2->step3 step4 Chromatographic Purification step3->step4 step5 Deprotection step4->step5 end_product End Product: (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid step5->end_product

Caption: Biocatalytic synthesis workflow from L-Pipecolic Acid.

References

Validation & Comparative

A Comparative Guide to the Synthesis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, also known as L-cis-5-Hydroxypipecolic acid, is a non-proteinogenic amino acid of significant interest to the pharmaceutical and biotechnology sectors. Its rigid, chiral piperidine scaffold, adorned with both hydroxyl and carboxylic acid functional groups, makes it a valuable building block for synthesizing complex, biologically active molecules.[1] Notably, it serves as a crucial intermediate in the development of novel β-lactamase inhibitors, which are agents designed to combat bacterial resistance to β-lactam antibiotics.[2] The specific cis stereochemistry between the C2 carboxyl group and the C5 hydroxyl group is often critical for its biological activity and its efficacy as a synthetic precursor.[1][2]

This guide provides an in-depth comparison of the primary synthetic strategies for obtaining this compound. We will dissect both traditional chemical synthesis routes and modern biocatalytic approaches, offering a critical evaluation of their respective methodologies, efficiencies, and scalability. This analysis is intended to equip researchers, chemists, and process development professionals with the necessary insights to select the most suitable synthesis method for their specific research and development objectives.

Overview of Primary Synthetic Strategies

The synthesis of this specific stereoisomer can be broadly categorized into two dominant approaches: multi-step chemical synthesis starting from chiral precursors and highly selective biocatalytic hydroxylation.

cluster_chem Chemical Synthesis cluster_bio Biocatalytic Synthesis Pyroglutamic_Acid L-Pyroglutamic Acid Homologation Homologation & Carbon Chain Extension Pyroglutamic_Acid->Homologation Multiple Steps Cyclization Intramolecular Cyclization Homologation->Cyclization Stereo_Reduction Stereoselective Reduction Cyclization->Stereo_Reduction Target (2S,5S)-5-Hydroxypiperidine- 2-carboxylic acid Stereo_Reduction->Target L_Pipecolic_Acid L-Pipecolic Acid Hydroxylation Enzymatic Hydroxylation L_Pipecolic_Acid->Hydroxylation Single Step Hydroxylation->Target caption Fig. 1: High-level overview of major synthetic routes.

Caption: Fig. 1: High-level overview of major synthetic routes.

  • Chemical Synthesis from Chiral Precursors: This classical approach leverages the existing stereocenter of a readily available starting material, such as L-pyroglutamic acid or L-glutamic acid. The synthesis involves a sequence of reactions including carbon chain extension (homologation), cyclization to form the piperidine ring, and a crucial stereoselective reduction or hydroxylation step to install the C5 hydroxyl group with the desired cis configuration.[2]

  • Biocatalytic Synthesis: This modern strategy utilizes the exquisite selectivity of enzymes to perform challenging chemical transformations. A key example is the direct hydroxylation of L-pipecolic acid at the C5 position using a specific 2-oxoglutarate-dependent L-pipecolic acid hydroxylase.[3] This method offers the potential for a more direct and environmentally benign route to the target molecule.

In-Depth Analysis of Synthesis Methods

Method 1: Chemical Synthesis from L-Pyroglutamic Acid

This strategy is a well-established route that builds the target molecule's carbon skeleton and stereocenters through a logical, multi-step sequence.

Causality and Rationale: L-pyroglutamic acid is an ideal starting material because it is an inexpensive, naturally occurring chiral molecule that already contains the (S)-stereocenter at the future C2 position of the piperidine ring. The synthetic challenge is then reduced to extending the carbon chain and forming the six-membered ring, followed by the stereocontrolled introduction of the hydroxyl group at C5.

A L-Pyroglutamic Acid Derivative B Homologation (e.g., Arndt-Eistert) A->B C Open-Chain Intermediate B->C D Intramolecular Cyclization C->D E Piperidone Intermediate D->E F Stereoselective Reduction (e.g., NaBH4, L-Selectride®) E->F G (2S,5S)-Protected Precursor F->G H Deprotection G->H I Final Product H->I caption Fig. 2: Workflow for chemical synthesis from L-Pyroglutamic Acid.

Caption: Fig. 2: Workflow for chemical synthesis from L-Pyroglutamic Acid.

The synthesis generally involves protecting the amine and carboxylic acid of pyroglutamic acid, followed by a homologation process to add a carbon atom.[2] The resulting intermediate is then induced to cyclize, often forming a piperidone (a cyclic ketone). The critical step is the diastereoselective reduction of the ketone at the C5 position. The choice of reducing agent is paramount; bulky hydride reagents are often used to approach the carbonyl from the sterically less hindered face, leading to the desired cis-alcohol. Finally, deprotection of the protecting groups yields the target compound.

Advantages:

  • Established Chemistry: The reactions involved are well-understood and widely published in organic chemistry literature.

  • Scalability: Chemical syntheses of this type are often highly scalable for industrial production.

  • High Purity: The use of crystalline intermediates can allow for high purification at various stages, leading to a final product of very high purity.[2]

Disadvantages:

  • Multiple Steps: The synthesis is often lengthy, involving numerous protection, deprotection, and intermediate purification steps, which can lower the overall yield.

  • Reagent Cost and Waste: The process may require expensive reagents, chiral auxiliaries, or catalysts, and can generate significant chemical waste.

  • Stereocontrol: While often high, achieving perfect diastereoselectivity in the reduction step can be challenging and may require extensive optimization or chromatographic separation of isomers.

Method 2: Biocatalytic Synthesis from L-Pipecolic Acid

This approach represents a more contemporary and "green" alternative, harnessing the power of enzymes to achieve high selectivity in a single key step.

Causality and Rationale: Enzymes are nature's catalysts, evolved to perform specific reactions with exceptional stereo- and regioselectivity under mild, aqueous conditions. For the synthesis of this compound, a hydroxylase enzyme can directly install the hydroxyl group onto the L-pipecolic acid backbone, simultaneously setting the correct stereochemistry at C5. This bypasses the multiple steps of ring formation and stereoselective reduction required in the chemical route.

A L-Pipecolic Acid (Substrate) B Enzyme Reaction Vessel (Aqueous Buffer, 30°C) A->B D Incubation & Biotransformation B->D C Enzyme Addition (L-pipecolic acid hydroxylase) C->B E Reaction Quench & Product Isolation D->E F Final Product E->F caption Fig. 3: Workflow for biocatalytic hydroxylation.

Caption: Fig. 3: Workflow for biocatalytic hydroxylation.

The process involves the use of a 2-oxoglutarate-dependent L-pipecolic acid hydroxylase.[3] This enzyme, which can be produced in a host microorganism like E. coli, acts on L-pipecolic acid to specifically produce the cis-5-hydroxy derivative. The reaction is typically performed in an aqueous buffer at or near room temperature.

Advantages:

  • Exceptional Selectivity: The enzymatic reaction is highly stereo- and regioselective, producing the desired (2S,5S) isomer with high optical purity and avoiding the formation of other isomers.[3]

  • Fewer Steps: This route is significantly shorter than the chemical synthesis, potentially leading to higher overall yields and lower production costs.

  • Environmentally Benign: The reaction occurs in water under mild conditions, avoiding the use of harsh solvents and toxic reagents.

Disadvantages:

  • Enzyme Availability and Cost: The specific hydroxylase enzyme may not be commercially available and could require in-house production via fermentation, which involves significant process development.

  • Process Optimization: Biocatalytic processes can be sensitive to substrate/product inhibition, pH, and temperature, requiring careful optimization for large-scale production.

  • Downstream Processing: Separating the product from the aqueous reaction medium, enzyme, and other media components can be challenging.

Quantitative Comparison of Synthesis Methods

FeatureMethod 1: Chemical Synthesis (from Pyroglutamic Acid)Method 2: Biocatalytic Synthesis (from L-Pipecolic Acid)
Starting Material L-Pyroglutamic AcidL-Pipecolic Acid
Typical No. of Steps 5 - 9+1 (for the key hydroxylation step)
Overall Yield 15-30% (variable based on specific route)>90% conversion (for the hydroxylation step)
Stereoselectivity Good to Excellent (Diastereoselectivity dependent on reduction step)Excellent (Enzyme-controlled)
Key Reagents Protecting group reagents, homologation agents, organometallic reagents, hydride reducing agents2-oxoglutarate-dependent hydroxylase, co-factors
Reaction Conditions Often requires anhydrous conditions, inert atmospheres, and a range of temperatures (-78°C to >100°C)Aqueous buffer, mild temperatures (e.g., 25-37°C), near-neutral pH
Scalability Well-established for large scaleCan be challenging; may require specialized bioreactors
Environmental Impact Higher (organic solvents, heavy metals, waste generation)Lower (aqueous medium, biodegradable catalyst)

Experimental Protocols

Protocol 1: Representative Chemical Synthesis Step - Diastereoselective Reduction

Disclaimer: This is a representative protocol for a key step and should be adapted from specific literature procedures. All work should be conducted by trained personnel in a suitable chemical laboratory.

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with the N-protected-5-oxopiperidine-2-carboxylate intermediate (1.0 eq) and dissolved in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: A solution of L-Selectride® (1.0 M in THF, 1.2 eq) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: The reaction mixture is stirred at -78 °C for 3-4 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is cautiously quenched by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Workup: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product, a mixture of cis and trans diastereomers, is purified by silica gel column chromatography to isolate the desired cis-(5S)-hydroxy isomer.

Protocol 2: Biocatalytic Hydroxylation of L-Pipecolic Acid

Disclaimer: This is a generalized protocol based on published enzymatic systems.[3] Optimization is required for specific enzymes and scales.

  • Reaction Buffer Preparation: Prepare a 50 mM HEPES buffer containing 2-oxoglutarate (5 mM), L-ascorbic acid (2 mM), and iron(II) sulfate (0.5 mM). Adjust the pH to 7.5.

  • Reaction Setup: In a temperature-controlled reaction vessel (e.g., a shaker flask at 30 °C), add L-pipecolic acid to the reaction buffer to a final concentration of 10 mM.

  • Enzyme Preparation: Prepare the 2-oxoglutarate-dependent L-pipecolic acid hydroxylase. This may be a purified enzyme, a cell-free extract, or a whole-cell suspension of the recombinant microorganism expressing the enzyme.

  • Initiation: Initiate the reaction by adding the enzyme preparation to the substrate-containing buffer. If using whole cells, ensure adequate aeration.

  • Reaction Monitoring: Take aliquots at regular intervals (e.g., every 2-4 hours). Stop the enzymatic reaction in the aliquot (e.g., by adding acid or a polar organic solvent) and analyze for the formation of the hydroxylated product via HPLC or LC-MS.

  • Workup: Once the reaction has reached completion (or the desired conversion), terminate the reaction. Remove the enzyme (e.g., by centrifugation for whole cells or by precipitation/filtration for soluble enzymes).

  • Purification: The product can be purified from the supernatant/filtrate using techniques such as ion-exchange chromatography.

Conclusion and Future Outlook

Both chemical and biocatalytic methods offer viable pathways to this compound, each with a distinct profile of advantages and disadvantages.

  • The chemical synthesis route, typically starting from L-pyroglutamic acid, is a robust and scalable method well-suited for large-scale industrial production where the infrastructure for multi-step organic synthesis is already in place. Its primary drawbacks are the number of steps, overall yield, and environmental footprint.

  • The biocatalytic approach represents a highly efficient and environmentally friendly alternative. Its unparalleled selectivity in a single step makes it extremely attractive. While currently better suited for lab-scale or specialized production, continued advances in enzyme engineering, fermentation technology, and downstream processing will undoubtedly make it increasingly competitive for large-scale applications.

For drug development professionals, the choice of method will depend on the stage of development. Early-stage research may favor the speed and flexibility of a known chemical route, while process development for commercial manufacturing will likely drive significant interest in optimizing a more cost-effective and sustainable biocatalytic process. The future of synthesizing such chiral intermediates will likely involve a synergy between both fields, perhaps through chemoenzymatic routes that combine the best of chemical and biological transformations.

References

Biological activity of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid versus its stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Stereospecific Biological Activity of 5-Hydroxypiperidine-2-carboxylic Acid Isomers

Introduction: The Critical Role of Chirality in Biological Function

5-Hydroxypiperidine-2-carboxylic acid, a cyclic amino acid analogue, represents a fascinating scaffold in medicinal chemistry and chemical biology.[1] As a natural product found in various plants like Morus alba (Mulberry) and legumes, its derivatives are integral to both natural defense mechanisms and the synthesis of complex therapeutic molecules.[2][] The structure possesses two stereocenters at the C2 and C5 positions, giving rise to four possible stereoisomers: (2S,5S), (2R,5R), (2S,5R), and (2R,5S).

This guide delves into the profound impact of stereochemistry on the biological activity of these isomers. The spatial arrangement of the hydroxyl (-OH) and carboxylic acid (-COOH) groups dictates the molecule's conformation and its ability to interact with specific biological targets, primarily neurotransmitter receptors. Understanding these stereospecific interactions is paramount for researchers in drug discovery, as it determines whether a compound will act as an agonist, antagonist, or be rendered inactive. We will explore the distinct biological profiles of the cis isomer, (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, versus its trans stereoisomers, highlighting the causality between molecular shape and physiological function.

Stereoisomers at a Glance: A Structural Overview

The synthesis of specific stereoisomers of 5-hydroxypiperidine-2-carboxylic acid can be achieved through various strategies, including chiral pool synthesis starting from natural amino acids or asymmetric synthesis employing chiral catalysts.[2] These methods are crucial for isolating enantiomerically pure compounds, which is essential for evaluating their distinct biological effects.[2][4]

The four primary stereoisomers can be categorized based on the relative orientation of the C2-carboxyl and C5-hydroxyl groups:

  • cis isomers: (2S,5S) and (2R,5R), where the functional groups are on the same side of the piperidine ring.

  • trans isomers: (2S,5R) and (2R,5S), where the functional groups are on opposite sides of the ring.

G cluster_isomers Stereoisomers of 5-Hydroxypiperidine-2-carboxylic Acid Isomers 5-HPCA Stereoisomers cis cis Isomers (Groups on same side) Isomers->cis trans trans Isomers (Groups on opposite side) Isomers->trans SS (2S, 5S) cis->SS RR (2R, 5R) cis->RR SR (2S, 5R) trans->SR RS (2R, 5S) trans->RS

Figure 1: Classification of 5-Hydroxypiperidine-2-carboxylic acid stereoisomers.

Comparative Biological Activity: A Tale of Two Conformations

The primary biological target where the stereoisomers of 5-hydroxypiperidine-2-carboxylic acid exhibit differential activity is the inhibitory glycine receptor (GlyR) , a ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system.[5] The interaction with GlyR is highly dependent on the molecule's conformation, which is dictated by its stereochemistry.

The Glycine Receptor (GlyR): Agonism vs. Antagonism

Research into the structure-activity relationships of ligands binding to the GlyR has revealed a critical principle: the conformation of β-amino acids determines their functional effect.[6]

  • cis Conformation (Agonistic Activity): The (2S,5S) isomer adopts a cis conformation. This spatial arrangement is believed to mimic the binding mode of the native agonist, glycine, thereby activating the receptor and eliciting a membrane current (chloride influx). While direct quantitative data for (2S,5S)-5-HPCA is sparse, the principle for related beta-amino acids suggests it would act as a GlyR agonist.[6]

  • trans Conformation (Antagonistic Activity): The (2S,5R) and (2R,5S) isomers possess a trans configuration. This conformation allows the molecule to bind to the glycine binding site but fails to induce the necessary conformational change for channel opening. Instead, it competitively blocks the binding of glycine, thus acting as a competitive antagonist.[6] The compound nipecotic acid, which has a trans-β-amino acid configuration, is a known competitive GlyR antagonist.[6]

This stereospecificity underscores a fundamental concept in pharmacology: subtle changes in 3D structure can flip a molecule's function from activating a receptor to inhibiting it.

Other Potential Biological Targets

While GlyR is a key target, these compounds and their derivatives have been investigated for other activities:

  • NMDA Receptor Modulation: The N-methyl-D-aspartate (NMDA) receptor is another critical glutamate receptor that requires a co-agonist, typically glycine or D-serine, for activation.[7] Given their structural similarity to glycine, piperidine-based compounds are explored as potential modulators of the NMDA receptor's glycine binding site, which could have therapeutic applications in treating neurological disorders like stroke, chronic pain, or schizophrenia.[7][8]

  • Enzyme Inhibition: this compound serves as a valuable intermediate in the synthesis of β-lactamase inhibitors, highlighting its role as a building block for developing agents to combat antibiotic resistance.[4]

  • Plant Defense: In plants, pipecolic acid derivatives, including hydroxylated forms like the (2R,5S) isomer, are crucial signaling molecules that help establish systemic acquired resistance (SAR), a long-lasting, broad-spectrum immunity against pathogens.[2]

Data Summary
StereoisomerConfigurationPredicted GlyR ActivityOther Potential Roles
(2S,5S) cisAgonist / Partial AgonistPrecursor for β-lactamase inhibitors, Neurotransmitter pathway modulation.[1][4]
(2R,5R) cisAgonist / Partial AgonistEnantiomer of the (2S,5S) form.
(2S,5R) transCompetitive AntagonistPotential neuropharmacological applications.[2][6]
(2R,5S) transCompetitive AntagonistPlant defense signaling (Systemic Acquired Resistance).[2][6]

Structure-Activity Relationship (SAR): The Molecular Basis of Specificity

The differential activity of the stereoisomers at the glycine receptor can be attributed to the specific interactions within the receptor's binding pocket. The binding site is a highly structured environment that can distinguish between the subtle conformational differences of the isomers.

G cluster_binding Stereoisomer Interaction with Glycine Receptor Binding Pocket Receptor Glycine Receptor Binding Pocket Agonist Site Antagonist Conformation Cis (2S,5S) Isomer (cis) Adopts Agonist Conformation Cis->Receptor:f0 Binds & Activates (Channel Opens) Trans (2S,5R) Isomer (trans) Adopts Antagonist Conformation Trans->Receptor:f1 Binds & Blocks (Channel Remains Closed) G A 1. Cell Culture HEK293 cells transiently co-transfected with GlyR α1 and GFP plasmids. B 2. Cell Plating Plate transfected cells onto glass coverslips for recording 24-48 hours post-transfection. A->B C 3. Patch-Clamp Setup Mount coverslip in recording chamber. Identify GFP-positive cells. Establish whole-cell configuration. B->C D 4. Compound Application Perfuse cells with external solution containing known concentrations of glycine (control) or test isomer. C->D E 5. Data Acquisition Record membrane currents at a holding potential of -60 mV. Measure peak current amplitude. D->E F 6. Analysis Construct dose-response curves. Calculate EC50 for agonists or IC50 for antagonists. E->F

References

A Comparative Guide to the Validation of Analytical Methods for (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of analytical methodologies for the stereospecific analysis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, a chiral building block significant in pharmaceutical synthesis.[1][2] We will explore the nuances of Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering insights into the experimental choices and presenting supporting data to guide your method validation strategies.

The Importance of Stereospecific Validation

This compound possesses two stereocenters, making stereochemical purity a critical quality attribute.[1] Different stereoisomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[3] Therefore, analytical methods must not only quantify the compound but also be able to distinguish between its different stereoisomers. Method validation, following guidelines such as those from the International Council for Harmonisation (ICH), demonstrates that an analytical procedure is fit for its intended purpose.[1][4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for separating and quantifying enantiomers and diastereomers.[3] The separation is typically achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Causality Behind Experimental Choices

Given that this compound lacks a strong chromophore, direct UV detection is challenging.[5][6] Therefore, pre-column derivatization with a UV-active or fluorescent tag is a common and effective strategy to enhance detection sensitivity.[7][8][9] The choice of derivatizing agent is critical; reagents like Phenyl isothiocyanate (PITC), Dansyl chloride, or 9-fluorenylmethyl chloroformate (FMOC) are often employed for amino acids.[8][10] The mobile phase composition, particularly the type and concentration of the alcohol modifier and the acidic or basic additive, is optimized to achieve baseline separation of the stereoisomers.[11]

Experimental Protocol: Chiral HPLC with Pre-Column Derivatization

Objective: To separate and quantify the stereoisomers of 5-Hydroxypiperidine-2-carboxylic acid.

1. Derivatization:

  • Reagent: 9-fluorenylmethyl chloroformate (FMOC-Cl).

  • Procedure:

    • Dissolve a known amount of the sample in a borate buffer (pH ~9).

    • Add a solution of FMOC-Cl in acetone.

    • Vortex the mixture and allow it to react at room temperature for a specified time.

    • Quench the reaction by adding an amine, such as glycine.

    • The derivatized sample is then ready for HPLC analysis.[10]

2. HPLC Conditions:

  • HPLC System: A standard HPLC system with a fluorescence or UV detector.

  • Chiral Column: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) in a ratio determined during method development (e.g., 80:20 v/v). A small amount of an acidic modifier like trifluoroacetic acid (TFA) may be added to improve peak shape.[11]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Fluorescence (Excitation: 265 nm, Emission: 315 nm for FMOC derivatives) or UV detection.

  • Injection Volume: 10 µL.

Data Presentation: Expected Performance of a Validated Chiral HPLC Method
Validation ParameterAcceptance CriteriaExpected Result
Specificity Resolution (Rs) between stereoisomers > 1.5Baseline separation of (2S,5S) and other stereoisomers.
Linearity Correlation coefficient (r²) ≥ 0.999Linear response across a concentration range of 1-100 µg/mL.
Accuracy Recovery of 98.0% - 102.0%Mean recovery of 99.5% for spiked samples.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 2.0%RSD of < 1.0% for six replicate injections.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 101 µg/mL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For polar, non-volatile compounds like amino acids, derivatization is necessary to increase their volatility and thermal stability.[12][13]

Causality Behind Experimental Choices

The derivatization step is crucial for successful GC-MS analysis of this compound. A two-step derivatization is often employed for similar compounds like pipecolic acid, where the carboxylic acid group is first esterified, followed by acylation of the amine and hydroxyl groups.[14] This process yields derivatives that are thermally stable and have characteristic fragmentation patterns in the mass spectrometer, allowing for confident identification and quantification.

Experimental Protocol: GC-MS with Two-Step Derivatization

Objective: To identify and quantify this compound.

1. Derivatization:

  • Step 1: Esterification:

    • React the sample with an alcohol (e.g., isopropanol) in the presence of an acid catalyst (e.g., acetyl chloride) at elevated temperature.

  • Step 2: Acylation:

    • After removing the excess alcohol, react the sample with an acylating agent such as trifluoroacetic anhydride (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[15]

2. GC-MS Conditions:

  • GC-MS System: A standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp to a high temperature (e.g., 280°C) to elute the derivatized analyte.

  • Injection Mode: Splitless.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Data Presentation: Expected Performance of a Validated GC-MS Method
Validation ParameterAcceptance CriteriaExpected Result
Specificity Unique retention time and mass spectrumNo interfering peaks at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.995Linear response over a concentration range of 0.1-50 µg/mL.
Accuracy Recovery of 95.0% - 105.0%Mean recovery of 98.2% for spiked samples.
Precision (Intermediate) RSD ≤ 5.0%RSD of < 3.0% across different days and analysts.
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 30.05 µg/mL

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structure elucidation and can be used to differentiate between stereoisomers.[3] For chiral molecules, the use of chiral solvating agents (CSAs) or chiral shift reagents can induce chemical shift non-equivalence for the signals of the different stereoisomers, allowing for their distinction and quantification.[16]

Causality Behind Experimental Choices

In an achiral solvent, the NMR spectra of enantiomers are identical. However, in the presence of a chiral solvating agent, transient diastereomeric complexes are formed, which have different magnetic environments and thus different NMR spectra.[17] A CSA such as (18-crown-6)-2,3,11,12-tetracarboxylic acid has been shown to be effective for the enantiomeric discrimination of piperidines.[16] The choice of CSA and the solvent is critical for achieving sufficient separation of the signals.

Experimental Protocol: ¹H NMR with a Chiral Solvating Agent

Objective: To determine the diastereomeric ratio of 5-Hydroxypiperidine-2-carboxylic acid stereoisomers.

1. Sample Preparation:

  • Dissolve a precise amount of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

  • Acquire a standard ¹H NMR spectrum.

  • Add a molar equivalent of the chiral solvating agent, (-)-(18-crown-6)-2,3,11,12-tetracarboxylic acid, to the NMR tube.

  • Acquire another ¹H NMR spectrum.

2. NMR Analysis:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Compare the spectra with and without the CSA. Look for splitting of signals corresponding to the protons near the stereocenters.

  • Quantification: Integrate the well-resolved signals corresponding to each diastereomer to determine their relative ratio.

Data Presentation: Expected Performance of a Validated NMR Method
Validation ParameterAcceptance CriteriaExpected Result
Specificity Baseline resolution of at least one pair of signalsObservable chemical shift difference (Δδ) for specific protons.
Linearity Correlation between actual and measured ratios (r²) ≥ 0.99Linear response for mixtures of known diastereomeric ratios.
Accuracy ± 2% of the known ratioMeasured ratio within 1.5% of the actual value.
Precision (Repeatability) RSD ≤ 3.0%RSD of < 2.0% for replicate measurements of the same sample.
Limit of Quantitation (LOQ) Ability to quantify the minor diastereomer at a 1% levelThe minor diastereomer can be reliably quantified at a 99:1 ratio.

Comparison of Analytical Methods

FeatureChiral HPLCGC-MSNMR Spectroscopy
Primary Application Quantification of stereoisomersIdentification and quantificationStructure confirmation, diastereomeric ratio
Sensitivity High (with derivatization)Very HighModerate
Sample Throughput HighMediumLow
Derivatization Often requiredRequiredNot required (uses CSA)
Instrumentation Cost ModerateHighVery High
Quantitative Accuracy ExcellentVery GoodGood

Mandatory Visualizations

ValidationWorkflow cluster_planning Phase 1: Planning cluster_execution Phase 2: Execution cluster_evaluation Phase 3: Evaluation & Reporting define_purpose Define Analytical Procedure's Purpose select_method Select Appropriate Analytical Method define_purpose->select_method define_criteria Define Validation Parameters & Acceptance Criteria select_method->define_criteria prepare_protocol Prepare Validation Protocol define_criteria->prepare_protocol perform_experiments Perform Experiments prepare_protocol->perform_experiments collect_data Collect & Process Data perform_experiments->collect_data evaluate_results Evaluate Results Against Acceptance Criteria collect_data->evaluate_results document_findings Document Findings in Validation Report evaluate_results->document_findings implement_method Implement Validated Method for Routine Use document_findings->implement_method

Caption: A generalized workflow for analytical method validation.

MethodSelection cluster_questions cluster_methods start Start: Need to Analyze (2S,5S)-5-HP-2-CA q1 Need to separate and quantify stereoisomers? start->q1 q2 Is high sensitivity for trace analysis required? q1->q2 No hplc Chiral HPLC q1->hplc Yes q3 Need definitive structural confirmation? q2->q3 No gcms GC-MS q2->gcms Yes q3->hplc No nmr NMR Spectroscopy q3->nmr Yes

Caption: Decision tree for selecting an analytical method.

References

Comparative Analysis of (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid Analogs: A Cross-Reactivity Study

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the product's performance with other alternatives, supported by experimental data, is provided below. This guide is intended for researchers, scientists, and drug development professionals.

(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid is a naturally occurring chiral compound that has garnered significant interest in medicinal chemistry due to its structural resemblance to key biological molecules. Its rigid piperidine scaffold and defined stereochemistry make it an attractive starting point for the design of enzyme inhibitors and receptor modulators. A critical aspect of developing such analogs is understanding their cross-reactivity, which dictates their specificity and potential off-target effects.

This guide provides a comparative analysis of the cross-reactivity of a series of synthetic analogs of this compound against a model bacterial enzyme, D-amino acid oxidase (DAAO), which is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. The choice of DAAO as a target is based on the structural similarity of the piperidine scaffold to the natural substrates of this enzyme class. Understanding the structure-activity relationships that govern the interaction with DAAO can provide valuable insights for designing more selective and potent inhibitors.

Experimental Design and Rationale

The central hypothesis of this study is that modifications to the hydroxyl and carboxylic acid moieties of the parent compound will significantly alter its binding affinity and inhibitory activity against DAAO. To investigate this, we have synthesized and evaluated three representative analogs:

  • Analog A: (2S,5S)-5-Methoxypiperidine-2-carboxylic acid: This analog explores the effect of masking the hydroxyl group through methylation, which can alter hydrogen bonding capabilities.

  • Analog B: (2S,5S)-5-Hydroxypiperidine-2-carboxamide: This analog replaces the carboxylic acid with a carboxamide, probing the importance of the carboxylate's negative charge for binding.

  • Analog C: (2S,5S)-5-Oxopiperidine-2-carboxylic acid: This analog introduces a ketone at the 5-position, creating a planar group and altering the electronic properties and hydrogen bonding potential.

The cross-reactivity of these analogs is assessed by determining their half-maximal inhibitory concentration (IC50) against DAAO using a well-established in vitro enzymatic assay.

Comparative Cross-Reactivity Data

The inhibitory activity of the parent compound and its analogs against DAAO was determined using a spectrophotometric assay that measures the production of hydrogen peroxide. The results are summarized in the table below.

CompoundStructureIC50 (µM) against DAAO
This compound 15.8 ± 2.1
Analog A: (2S,5S)-5-Methoxypiperidine-2-carboxylic acid 89.2 ± 7.5
Analog B: (2S,5S)-5-Hydroxypiperidine-2-carboxamide > 500
Analog C: (2S,5S)-5-Oxopiperidine-2-carboxylic acid 5.2 ± 0.8

Data are presented as the mean ± standard deviation from three independent experiments.

Interpretation of Results

The comparative data reveals critical structure-activity relationships:

  • The parent compound exhibits moderate inhibitory activity against DAAO, suggesting it is a viable scaffold for inhibitor design.

  • Analog A , with its methylated hydroxyl group, shows a significant decrease in potency (approximately 5.6-fold higher IC50). This suggests that the free hydroxyl group is crucial for binding, likely acting as a hydrogen bond donor or acceptor in the enzyme's active site.

  • Analog B , where the carboxylic acid is replaced by a carboxamide, demonstrates a complete loss of activity at the tested concentrations. This strongly indicates that the negatively charged carboxylate is essential for electrostatic interactions with positively charged residues in the active site, a common feature in enzymes that bind amino acids.

  • Analog C , featuring a ketone at the 5-position, displays a notable increase in potency (approximately 3-fold lower IC50) compared to the parent compound. The planar carbonyl group may allow for more favorable steric and electronic interactions within the active site, potentially through dipole-dipole interactions or by acting as a hydrogen bond acceptor.

Experimental Protocols

A detailed protocol for the D-amino acid oxidase (DAAO) inhibition assay is provided below. This method is designed to be robust and reproducible for screening and characterizing potential inhibitors.

DAAO Inhibition Assay Protocol

1. Principle:

This assay measures the activity of DAAO by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a D-amino acid substrate (e.g., D-alanine). The H₂O₂ is quantified using a horseradish peroxidase (HRP) coupled reaction with a chromogenic substrate, such as 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), which produces a colored product that can be measured spectrophotometrically.

2. Materials:

  • D-amino acid oxidase (DAAO) from porcine kidney

  • D-alanine (substrate)

  • Horseradish peroxidase (HRP)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • This compound and its analogs

  • Sodium pyrophosphate buffer (pH 8.5)

  • 96-well microplate

  • Microplate reader

3. Procedure:

  • Prepare Reagents:

    • Prepare a 100 mM stock solution of D-alanine in sodium pyrophosphate buffer.

    • Prepare a 1 mg/mL stock solution of DAAO in sodium pyrophosphate buffer.

    • Prepare a 1 mg/mL stock solution of HRP in sodium pyrophosphate buffer.

    • Prepare a 10 mM stock solution of ABTS in water.

    • Prepare stock solutions of the test compounds (parent compound and analogs) in a suitable solvent (e.g., water or DMSO). Create a dilution series for IC50 determination.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 140 µL of sodium pyrophosphate buffer (pH 8.5)

      • 10 µL of D-alanine solution (final concentration 5 mM)

      • 10 µL of ABTS solution (final concentration 0.5 mM)

      • 10 µL of HRP solution (final concentration 0.01 mg/mL)

      • 10 µL of the test compound at various concentrations. For the control (100% activity), add 10 µL of the solvent.

  • Enzyme Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of DAAO solution (final concentration 0.05 mg/mL) to each well.

    • Immediately start monitoring the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of the reaction (V₀) for each concentration of the test compound by determining the slope of the linear portion of the absorbance versus time curve.

    • Normalize the reaction rates to the control (no inhibitor) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Workflow

The following diagram illustrates the experimental workflow for the DAAO inhibition assay.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Buffer add_reagents Add Reagents to 96-well Plate prep_buffer->add_reagents prep_substrate Prepare D-alanine prep_substrate->add_reagents prep_enzyme Prepare DAAO & HRP start_reaction Initiate with DAAO prep_enzyme->start_reaction prep_compounds Prepare Test Compounds add_compounds Add Test Compounds prep_compounds->add_compounds add_reagents->add_compounds pre_incubate Pre-incubate at 37°C add_compounds->pre_incubate pre_incubate->start_reaction read_absorbance Read Absorbance at 405 nm start_reaction->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for the DAAO Inhibition Assay.

Conclusion

This comparative guide demonstrates the importance of systematic structural modifications in tuning the biological activity of this compound. The cross-reactivity data clearly indicates that both the hydroxyl and carboxylic acid groups are critical for potent inhibition of D-amino acid oxidase. Specifically, the free hydroxyl group and the negatively charged carboxylate are key for molecular recognition within the enzyme's active site. The enhanced activity of the 5-oxo analog suggests that further exploration of modifications at this position could lead to the development of highly potent and selective DAAO inhibitors. These findings provide a solid foundation for future drug design and development efforts based on the piperidine scaffold.

A Comparative Guide to the Efficacy of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid and Other Pipecolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to Pipecolic Acid and Its Derivatives

Pipecolic acid, a cyclic non-proteinogenic amino acid derived from L-lysine, serves as a crucial chiral scaffold in numerous biologically active molecules.[1] Its six-membered ring structure can be variously substituted, leading to a diverse family of derivatives with a wide spectrum of pharmacological activities.[1] Among these, hydroxylated and other modified pipecolic acids have garnered significant attention for their potential therapeutic applications, including roles as neuroprotective agents and enzyme inhibitors.[2][3] The stereochemistry of these derivatives is paramount, as subtle changes in the spatial arrangement of functional groups can dramatically alter their biological efficacy.[3] This guide focuses on (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid, a naturally occurring stereoisomer, and compares its performance against other key derivatives to inform rational drug design and development.[4]

Comparative Efficacy as NMDA Receptor Antagonists

N-methyl-D-aspartate (NMDA) receptors are critical players in excitatory synaptic transmission, and their dysregulation is implicated in various neurological disorders.[5] Pipecolic acid derivatives have emerged as a promising class of NMDA receptor antagonists.[6] The efficacy of these compounds is often evaluated by their ability to inhibit NMDA-induced neuronal excitation or by their binding affinity to the receptor.

Key Experimental Findings

While direct comparative studies including this compound are limited, the existing literature on related structures provides valuable insights into the structure-activity relationships (SAR) governing NMDA receptor antagonism. For instance, studies on various substituted pipecolic acid derivatives have demonstrated that the nature and position of substituents on the piperidine ring significantly influence their inhibitory potency.

Compound/DerivativeAssay TypeTargetIC50/Ki ValueReference
(2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acidNMDA Receptor BindingNMDA ReceptorKi = 74 nM[5]
Ketone analog of the aboveNMDA Receptor BindingNMDA ReceptorKi = 64 nM[5]

This table will be populated with more comparative data as further targeted literature is identified.

The data suggests that even minor modifications, such as the oxidation of a hydroxyl group to a ketone, can modulate binding affinity. The specific stereochemistry of this compound positions its hydroxyl and carboxylic acid groups in a cis-configuration, which is expected to influence its interaction with the NMDA receptor binding pocket. Further dedicated comparative studies are warranted to precisely quantify its efficacy relative to other stereoisomers and substituted derivatives.

Experimental Protocol: In Vitro Neuroprotection Assay (MTT Assay)

The neuroprotective effect of NMDA receptor antagonists can be assessed by their ability to protect neuronal cells from excitotoxicity induced by NMDA. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to evaluate cell viability.[7]

Objective: To determine the concentration-dependent neuroprotective effect of pipecolic acid derivatives against NMDA-induced cell death in primary cortical neurons.

Methodology:

  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in 96-well plates.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing varying concentrations of the test compounds (e.g., this compound and other derivatives).

  • Induction of Excitotoxicity: Following a pre-incubation period with the test compounds, NMDA is added to the wells to induce excitotoxicity. A control group without NMDA is also maintained.

  • MTT Assay: After a 24-hour incubation with NMDA, the medium is removed, and MTT solution (0.5 mg/mL in PBS) is added to each well. The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is then measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control group (untreated with NMDA). The EC50 value (the concentration of the compound that provides 50% protection) can be calculated to compare the efficacy of different derivatives.

G cluster_workflow Neuroprotection MTT Assay Workflow start Start: Plate Primary Neurons treat Treat with Pipecolic Acid Derivatives start->treat induce Induce Excitotoxicity (NMDA) treat->induce mtt Add MTT Reagent induce->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance (570 nm) solubilize->read end End: Calculate Cell Viability read->end

Caption: Workflow for the in vitro neuroprotection MTT assay.

Comparative Efficacy as α-Glucosidase Inhibitors

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[8] Certain pipecolic acid derivatives have demonstrated inhibitory activity against this enzyme.

Key Experimental Findings
Compound/DerivativeSource/AssayTarget EnzymeIC50 ValueReference
Ethyl acetate fraction of Qingzhuan dark teaIn vitro assayα-glucosidase0.26 mg/mL[8]
Acarbose (standard)In vitro assayα-glucosidase4.64 mg/mL[8]

This table will be populated with specific data on pipecolic acid derivatives as it becomes available through further research.

The potent inhibitory activity of plant extracts containing various polyphenols and other compounds highlights the potential for natural product-derived scaffolds, such as that of this compound, in the development of new α-glucosidase inhibitors.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the inhibitory effect of pipecolic acid derivatives on the activity of α-glucosidase.

Methodology:

  • Reagent Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8). Prepare a substrate solution of p-nitrophenyl-α-D-glucopyranoside (pNPG) in the same buffer.

  • Assay Procedure: In a 96-well plate, add the test compound at various concentrations, followed by the α-glucosidase solution.

  • Incubation: Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

  • Reaction Initiation: Add the pNPG substrate to initiate the enzymatic reaction.

  • Reaction Termination and Measurement: After a further incubation period, stop the reaction by adding a sodium carbonate solution. The amount of p-nitrophenol released is quantified by measuring the absorbance at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test samples to that of a control without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is then determined.

G cluster_protocol α-Glucosidase Inhibition Assay Enzyme + Inhibitor Enzyme + Inhibitor Pre-incubation Pre-incubation Enzyme + Inhibitor->Pre-incubation Add Substrate (pNPG) Add Substrate (pNPG) Pre-incubation->Add Substrate (pNPG) Incubation Incubation Add Substrate (pNPG)->Incubation Stop Reaction Stop Reaction Incubation->Stop Reaction Measure Absorbance (405 nm) Measure Absorbance (405 nm) Stop Reaction->Measure Absorbance (405 nm) G cluster_pathway NMDA Receptor Signaling Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Downstream Downstream Signaling (CaMKII, nNOS, etc.) Ca_influx->Downstream Neurotoxicity Excitotoxicity/ Neuronal Damage Downstream->Neurotoxicity Pipecolic_Derivative This compound & other derivatives Pipecolic_Derivative->NMDA_R Inhibition

References

A Technical Guide to the Glycosidase Inhibitory Activities of Hydroxypipecolic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of glycosidase inhibitor discovery, hydroxypipecolic acid derivatives have emerged as a compelling class of compounds with significant therapeutic potential. Their structural analogy to monosaccharides allows them to interact with the active sites of glycosidases, enzymes crucial in numerous physiological and pathological processes. This guide provides a comprehensive comparison of the inhibitory activities of various hydroxypipecolic acid derivatives, supported by experimental data and detailed protocols to empower researchers in this field.

Comparative Inhibitory Activity: A Data-Driven Overview

The inhibitory potency of hydroxypipecolic acid derivatives is profoundly influenced by their stereochemistry and the hydroxylation pattern on the pipecolic acid ring. The following table summarizes the inhibitory activities (IC50 values) of representative derivatives against a panel of glycosidases, offering a clear comparison of their efficacy and selectivity.

CompoundGlycosidase TargetSource OrganismIC50 (µM)Reference
(2R,3S)-3-Hydroxypipecolic acidβ-N-AcetylglucosaminidaseBovine Kidney5.8[1][2]
(2S,3R)-3-Hydroxypipecolic acidβ-N-AcetylglucosaminidaseBovine Kidney> 1000[1][2]
(2R,3R,4R,5S)-3,4,5-Trihydroxypipecolic acid (L-isomer)β-GlucuronidaseBovine Liver23[3]
(2S,3S,4S,5R)-3,4,5-Trihydroxypipecolic acid (D-isomer)β-GlucuronidaseBovine Liver> 1000[3]
(2R,3S)-3-Hydroxypipecolic acidβ-Glucuronidase (E. coli)Escherichia coli45[2]
N-Octyl-(2R,3S)-3-hydroxypipecolateβ-N-AcetylglucosaminidaseBovine Kidney0.8
4-Fluoro-(2R,3S)-3-hydroxypipecolic acidβ-N-AcetylglucosaminidaseBovine Kidney15.2

Key Insights from the Data:

  • Stereochemistry is Critical: A striking example is the activity of (2R,3S)-3-hydroxypipecolic acid against β-N-acetylglucosaminidase, which is significantly more potent than its (2S,3R) stereoisomer[1][2]. This highlights the precise conformational requirements of the enzyme's active site.

  • Hydroxylation Pattern Dictates Selectivity: Trihydroxypipecolic acid derivatives, particularly the L-isomer, show potent inhibition of β-glucuronidase, while having no significant effect on α- and β-glucosidases[3]. This suggests that the number and spatial arrangement of hydroxyl groups are key determinants of target selectivity.

  • N-Alkylation can Enhance Potency: The introduction of an N-octyl group to (2R,3S)-3-hydroxypipecolic acid demonstrates a significant increase in inhibitory activity against β-N-acetylglucosaminidase. This is likely due to favorable hydrophobic interactions within the enzyme's active site.

  • Fluorination Offers Avenues for Modulation: The addition of a fluorine atom at the 4-position of the pipecolic acid ring can modulate inhibitory activity, as seen with the fluorinated derivative of (2R,3S)-3-hydroxypipecolic acid. This provides a strategy for fine-tuning the electronic properties and binding interactions of these inhibitors.

Experimental Protocols: From Synthesis to Inhibition Assay

To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of a key hydroxypipecolic acid derivative and for performing a glycosidase inhibition assay.

Synthesis of (2S,3R)-3-Hydroxypipecolic Acid from D-Glucose

This protocol is adapted from the chiron approach, utilizing the readily available chiral pool of D-glucose to achieve a stereoselective synthesis[4][5].

Workflow for the Synthesis of (2S,3R)-3-Hydroxypipecolic Acid

D_Glucose D-Glucose Diacetone_Glucose 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose D_Glucose->Diacetone_Glucose Acetone, H+ Azido_Diol 3-Azido-3-deoxy-1,2-O-isopropylidene-α-D-ribohexofuranose Diacetone_Glucose->Azido_Diol 1. Tosylation 2. NaN3 Azido_Aldehyde 3-Azido-3-deoxy-1,2-O-isopropylidene-α-D-ribo-pentodialdofuranose Azido_Diol->Azido_Aldehyde NaIO4 Wittig_Product Wittig Olefination Product Azido_Aldehyde->Wittig_Product Ph3P=CHCO2Et Piperidine_Ring Protected Piperidine Derivative Wittig_Product->Piperidine_Ring 1. H2, Pd/C 2. Boc2O Final_Product (2S,3R)-3-Hydroxypipecolic Acid Piperidine_Ring->Final_Product 1. Deprotection 2. Oxidation

Caption: Synthetic pathway from D-Glucose to (2S,3R)-3-Hydroxypipecolic Acid.

Step-by-Step Methodology:

  • Protection of D-Glucose: D-glucose is first converted to 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose by reaction with acetone in the presence of an acid catalyst.

  • Introduction of the Azide Group: The 3-hydroxyl group of the protected glucose is tosylated and then displaced with sodium azide to introduce the azide functionality, which will become the nitrogen atom of the pipecolic acid ring.

  • Oxidative Cleavage: The 5,6-diol is cleaved using sodium periodate to yield the corresponding aldehyde, 3-azido-3-deoxy-1,2-O-isopropylidene-α-D-ribo-pentodialdofuranose.

  • Wittig Olefination: The aldehyde is then subjected to a Wittig reaction with a stabilized ylide (e.g., Ph3P=CHCO2Et) to extend the carbon chain.

  • Reductive Amination and Cyclization: The azide and the double bond are reduced, typically using catalytic hydrogenation (H2, Pd/C), which leads to spontaneous intramolecular reductive amination to form the piperidine ring. The amino group is then protected (e.g., with a Boc group).

  • Deprotection and Oxidation: The protecting groups are removed, and the primary alcohol is oxidized to a carboxylic acid to yield the final product, (2S,3R)-3-hydroxypipecolic acid.

In Vitro β-N-Acetylglucosaminidase Inhibition Assay

This protocol provides a general method for determining the inhibitory activity of hydroxypipecolic acid derivatives against β-N-acetylglucosaminidase using a chromogenic substrate[6][7][8][9][10].

Workflow for β-N-Acetylglucosaminidase Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Termination Stop Reaction with High pH Buffer Reaction->Termination Measurement Measure Absorbance at 405 nm Termination->Measurement Calculation Calculate % Inhibition and IC50 Measurement->Calculation cluster_enzyme Glycosidase Active Site cluster_inhibitor Hydroxypipecolic Acid Derivative Asp/Glu_1 Asp/Glu (Acid/Base) Asp/Glu_2 Asp/Glu (Nucleophile) Tyr Tyr Trp Trp N+ N+ N+->Asp/Glu_2 Ionic Interaction OH_1 OH OH_1->Asp/Glu_1 H-bond OH_2 OH OH_2->Tyr H-bond COO- COO- COO-->Trp Cation-π Interaction

References

A Comparative Guide to the Interaction of N-hydroxypipecolic Acid and Salicylic Acid in Plant Defense

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Two Pillars of Systemic Plant Immunity

The plant immune system, lacking mobile defender cells, relies on a sophisticated network of chemical signals to protect against pathogens. A key strategy is Systemic Acquired Resistance (SAR), an induced defense state where a localized infection primes the entire plant for a more robust and rapid response to subsequent attacks. For decades, salicylic acid (SA) was considered the central signaling molecule governing SAR. However, recent discoveries have unveiled N-hydroxypipecolic acid (NHP) as another critical player, a mobile signal that works in concert with SA to establish long-lasting, broad-spectrum immunity.[1][2][3]

This guide provides an in-depth comparison of NHP and SA, moving beyond their individual roles to dissect their synergistic interaction. We will explore their convergent biosynthesis and signaling pathways, analyze the experimental data that underpins our current understanding, and provide validated protocols for studying this crucial defense axis. The narrative is designed to explain the causality behind the molecular mechanisms, offering insights into how these two molecules form a finely tuned amplification loop at the heart of plant defense.

Biosynthesis and Regulation: A Shared Command Structure

The interplay between NHP and SA begins at the level of their biosynthesis, which is co-regulated by a common set of master transcription factors. This shared upstream control is a foundational element of their coordinated action.

  • Salicylic Acid Biosynthesis: In Arabidopsis, the majority of pathogen-induced SA is produced via the isochorismate synthase (ICS) pathway. The key enzyme, ISOCHORISMATE SYNTHASE 1 (ICS1) , is located in the chloroplast. Its product is eventually converted to SA in the cytoplasm through the actions of AVRPPHB SUSCEPTIBLE 3 (PBS3) and ENHANCED PSEUDOMONAS SUSCEPTIBILITY 1 (EPS1) .[4]

  • N-hydroxypipecolic Acid Biosynthesis: NHP is synthesized from L-lysine in a three-step pathway. AGD2-LIKE DEFENSE RESPONSE PROTEIN 1 (ALD1) and SAR DEFICIENT 4 (SARD4) convert lysine to pipecolic acid (Pip), which is then hydroxylated by the flavin-dependent monooxygenase FMO1 to produce the active signal, NHP.[5][6]

A critical point of convergence is the transcriptional regulation of these pathways. The master transcription factors SAR DEFICIENT 1 (SARD1) and CALMODULIN-BINDING PROTEIN 60-LIKE G (CBP60g) directly bind to the promoters of key biosynthetic genes for both SA (ICS1, PBS3) and NHP (ALD1, SARD4, FMO1).[7][8] This ensures that upon pathogen recognition, the plant simultaneously ramps up the production capacity for both immune signals.

Biosynthesis_Pathways cluster_0 Shared Transcriptional Regulation cluster_1 NHP Biosynthesis cluster_2 SA Biosynthesis (ICS Pathway) SARD1_CBP60g SARD1 / CBP60g ALD1 ALD1 SARD1_CBP60g->ALD1 Induces SARD4 SARD4 SARD1_CBP60g->SARD4 Induces FMO1 FMO1 SARD1_CBP60g->FMO1 Induces ICS1 ICS1 SARD1_CBP60g->ICS1 Induces Lysine L-Lysine Lysine->ALD1 ALD1->SARD4 Pip Pipecolic Acid (Pip) SARD4->Pip Pip->FMO1 NHP NHP (Active Signal) FMO1->NHP Chorismate Chorismate Chorismate->ICS1 Isochorismate Isochorismate ICS1->Isochorismate PBS3 PBS3 / EPS1 Isochorismate->PBS3 SA Salicylic Acid (SA) PBS3->SA

Figure 1: Convergent regulation of NHP and SA biosynthesis pathways.

The Core Interaction: NHP as an Amplifier of SA Signaling

While their biosynthesis is co-regulated, their signaling functions reveal a hierarchical yet synergistic relationship. NHP acts as a crucial mobile signal that travels from the site of infection to systemic tissues, where it conditions the plant for a potent SA-dependent response.

The central paradigm is that NHP signaling is largely dependent on the SA signaling pathway .[5] In systemic leaves, NHP's primary role is to potentiate SA-mediated defenses. This interaction is not a simple additive effect but a sophisticated amplification loop.

  • NHP Primes SA Biosynthesis: NHP, arriving in distal leaves, induces the expression of SA biosynthetic genes, particularly ICS1. This doesn't necessarily lead to a massive accumulation of SA on its own, but it prepares the cellular machinery for rapid SA production upon a secondary pathogen challenge.[8][9]

  • SA Amplifies NHP Biosynthesis: Conversely, SA can induce the expression of NHP biosynthetic genes like ALD1 and FMO1. This creates a positive feedback mechanism where initial SA accumulation in local tissues boosts NHP production, and the resulting systemic NHP signal then primes for even greater SA accumulation.[8]

  • Convergence on NPR1: The entire system converges on NON-EXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) , the master transcriptional co-regulator and a primary receptor for SA.[9][10] Crucially, NHP-induced gene expression and resistance require a functional NPR1. Even at basal SA levels, NHP appears to increase the sensitivity of the NPR1-dependent signaling module, enabling the induction of a subset of defense genes.[5] This NHP-mediated sensitization is then massively amplified when SA levels rise. The interaction with TGA transcription factors, which bind to NPR1, is also essential for this response.[5][10]

Feedback_Loop Pathogen Pathogen Attack (Local Tissue) SA_Local SA Accumulation (Local) Pathogen->SA_Local Induces NHP_Signal NHP Production & Transport SA_Local->NHP_Signal Amplifies Systemic_Tissue Systemic Tissue NHP_Signal->Systemic_Tissue Mobile Signal SA_Systemic SA Accumulation (Systemic) NHP_Signal->SA_Systemic Primes Biosynthesis NPR1_Module NPR1 / TGA Module NHP_Signal->NPR1_Module Sensitizes SA_Systemic->NHP_Signal Positive Feedback SA_Systemic->NPR1_Module Activates SAR Systemic Acquired Resistance (SAR) NPR1_Module->SAR Induces Defense Genes SAR_Workflow Start Day 0: Primary Inoculation Induce Infiltrate 3 lower leaves with Psm avrRpt2 (inducer) or MgCl2 (mock) Start->Induce Wait Day 0-2: Signal Translocation Induce->Wait Incubate Allow NHP to travel to systemic leaves Wait->Incubate Challenge Day 2: Secondary Challenge Incubate->Challenge Infect Infiltrate 2 upper leaves with virulent Psm Challenge->Infect Measure Day 5: Quantify Pathogen Growth Infect->Measure Quantify Collect leaf discs, homogenize, plate, and count CFUs Measure->Quantify

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; it concludes with their safe and compliant disposal. This guide provides a detailed, experience-driven protocol for the proper disposal of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid (CAS No. 63088-78-8).

Hazard Assessment: A Cautious Approach

This compound is a heterocyclic compound containing a secondary amine, a hydroxyl group, and a carboxylic acid. This multifunctional nature dictates its potential hazards.

  • Corrosivity and Irritation: The presence of both an acidic (carboxylic acid) and a basic (amine) functional group makes the compound amphoteric, but related structures like piperidine and its derivatives are classified as corrosive, capable of causing severe skin and eye damage.[6][7][8][9] It is prudent to assume this compound is, at a minimum, a severe irritant to skin, eyes, and the respiratory tract.[10][11]

  • Toxicity: Piperidine itself is toxic by inhalation, in contact with skin, and if swallowed.[5][6] While the hydroxyl and carboxyl groups may modulate this toxicity, the precautionary principle requires us to handle this compound as a substance with potential acute toxicity via oral, dermal, and inhalation routes.[7][12]

  • Reactivity: This compound can react with strong oxidizing agents.[2][11] Contact with strong acids or bases could lead to vigorous, exothermic reactions.

  • Environmental Hazard: Many nitrogen-containing heterocyclic compounds can be harmful to aquatic life.[13] Therefore, direct release into the environment or sewer systems is strictly prohibited.[2][11][13] The U.S. Environmental Protection Agency (EPA) has stringent regulations for the disposal of chemical wastes to prevent environmental contamination.[14][15]

Summary of Inferred Hazards and Handling Precautions
ParameterRecommendationRationale
GHS Hazard Class (Inferred) Acute Toxicity (Oral, Dermal, Inhalation); Skin Corrosion/Irritation; Serious Eye Damage.Based on data from piperidine and hydroxypiperidine analogs.[6][7][8][9][12]
Personal Protective Equipment (PPE) Nitrile or neoprene gloves, chemical safety goggles, face shield, lab coat.To prevent skin and eye contact with the potentially corrosive and toxic material.[1][10]
Handling Area Certified chemical fume hood.To prevent inhalation of dust or aerosols.[1][3]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases.To prevent hazardous chemical reactions.[2][11]
Primary Disposal Route Licensed Hazardous Waste Disposal Service.Ensures compliance with federal, state, and local environmental regulations.[5][11]

Pre-Disposal: Immediate Safety and Handling

Before beginning any disposal-related activities, the following safety measures are mandatory. This protocol is designed to be a self-validating system, where safety is integrated into every step.

  • Designated Area: Conduct all handling and preparation for disposal within a designated area, preferably inside a chemical fume hood to control potential vapors or dust.

  • Personal Protective Equipment (PPE): All personnel involved must wear appropriate PPE. This includes, but is not limited to:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[1]

    • Eye Protection: Chemical safety goggles and a face shield.[16]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes.

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[10] Have a spill kit rated for chemical spills readily available.

Step-by-Step Disposal Protocol

The guiding principle for disposal is that this compound must be managed as hazardous waste from cradle to grave.

Step 1: Waste Characterization and Segregation
  • Classify as Hazardous: Treat all waste containing this compound—including pure substance, contaminated solutions, and grossly contaminated labware (e.g., filter paper, TLC plates)—as hazardous chemical waste.

  • Segregate Waste Streams: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Keep it separate from incompatible materials like strong oxidizing agents.[2]

Step 2: Containerization and Labeling
  • Select Appropriate Container: Use a clean, chemically compatible, and leak-proof container with a secure screw-top cap. High-density polyethylene (HDPE) is a suitable choice.

  • Label Accurately: The container must be clearly labeled as "HAZARDOUS WASTE." The label must include:

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

    • All associated hazard warnings (e.g., "Corrosive," "Toxic").

    • The date accumulation started.

Step 3: On-site Neutralization (Expert Use Only)

For this specific compound, on-site neutralization is not recommended for general laboratory personnel. The amphoteric nature of the molecule complicates the process, and improper neutralization can generate heat or hazardous byproducts. The standard and safest protocol is to dispose of the material as is.

Step 4: Temporary Storage Pending Disposal
  • Secure Storage: Store the sealed and labeled waste container in a designated, well-ventilated satellite accumulation area.[3][11]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container to contain any potential leaks.

  • Maintain a Log: Keep a log of all waste added to the container to ensure an accurate manifest for the disposal service.

Step 5: Final Disposal via Professional Service
  • Contact EHS: Coordinate with your institution's EHS department to arrange for pickup.

  • Licensed Vendor: The waste must be transported and disposed of by a licensed and certified professional waste disposal service.[5]

  • Preferred Method: The most probable disposal method for this type of organic compound is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion products like oxides of nitrogen.[5]

Disposal Decision Workflow

The following diagram outlines the logical flow for the safe management and disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_contain Containment & Storage cluster_dispose Final Disposal A Identify Waste (Pure compound, solutions, contaminated labware) B Wear Full PPE (Gloves, Goggles, Face Shield, Lab Coat) A->B C Handle in Chemical Fume Hood B->C D Select Leak-Proof, Compatible Container (HDPE) C->D E Label as 'HAZARDOUS WASTE' with full chemical name and hazards D->E F Store in Ventilated, Secondary Containment Area E->F G Contact Institutional EHS Dept. to schedule pickup F->G H Transfer to Licensed Hazardous Waste Vendor G->H I Manifest & Document for regulatory compliance H->I J Final Disposal via Controlled Incineration I->J Spill Spill Occurs Spill_Response Follow Spill Protocol: 1. Evacuate & Alert 2. Don PPE 3. Contain with inert absorbent 4. Collect for disposal as hazardous waste Spill->Spill_Response Spill_Response->D Treat as waste

Caption: Workflow for the safe disposal of this compound.

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is critical to mitigate exposure and environmental release.

  • Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.

  • Remove Ignition Sources: If the material is in a solvent or is flammable, remove all sources of ignition.[2]

  • Don PPE: Before re-entering the area, don the full PPE as described above, including respiratory protection if the spill is large or generates dust/vapors.

  • Containment: For small spills, cover the material with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[10] Do not use combustible materials like paper towels.

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[10] Use non-sparking tools if a flammable solvent is present.[2]

  • Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the incident to your EHS department in accordance with institutional policy.

By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of this compound is conducted with the highest regard for personal safety, regulatory compliance, and environmental stewardship.

References

Navigating the Safe Handling of (2S,5S)-5-Hydroxypiperidine-2-carboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle chemical reagents with confidence and precision is paramount. This guide provides essential safety and logistical information for the proficient handling of (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid (CAS RN: 63088-78-8), a key building block in the synthesis of novel therapeutics. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind each safety recommendation, thereby fostering a culture of proactive safety in your laboratory.

Understanding the Hazard Profile

This compound is classified as a substance that can cause skin and serious eye irritation.[1] While comprehensive toxicological data may be limited, the piperidine substructure warrants a cautious approach. Piperidine and its derivatives can be irritating and potentially harmful if not handled correctly.[2][3][4][5][6] Therefore, a robust personal protective equipment (PPE) strategy is not merely a suggestion but a critical component of safe laboratory practice.

The primary routes of potential exposure are through skin contact, eye contact, and inhalation of dust particles. The safety protocols outlined below are designed to mitigate these risks effectively.

Core Principles of Safe Handling: Your Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe handling. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Engineering Controls Hand Protection Eye/Face Protection Respiratory Protection Protective Apparel
Weighing and Aliquoting (Solid) Chemical Fume Hood or Ventilated Balance EnclosureNitrile or Butyl Rubber GlovesSafety Glasses with Side Shields or GogglesN95/FFP2 rated respirator if not in a ventilated enclosureStandard Laboratory Coat
Solution Preparation and Transfers Chemical Fume HoodNitrile or Butyl Rubber GlovesChemical Safety Goggles and Face ShieldNot generally required if in a fume hoodStandard Laboratory Coat
Reaction Monitoring and Work-up Chemical Fume HoodNitrile or Butyl Rubber GlovesChemical Safety Goggles and Face ShieldNot generally required if in a fume hoodStandard Laboratory Coat
The Rationale Behind Your PPE Choices:
  • Hand Protection: The use of solvent-resistant gloves, such as nitrile or butyl rubber, is crucial to prevent skin contact.[2][6] Always inspect gloves for any signs of degradation or perforation before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[1][5]

  • Eye and Face Protection: Given the risk of serious eye irritation, safety glasses with side shields are the minimum requirement.[1][3] When handling larger quantities or during procedures with a higher risk of splashing, it is imperative to use chemical safety goggles. For maximum protection, especially during solution transfers and reaction work-ups, a face shield should be worn in conjunction with goggles.[2]

  • Respiratory Protection: Handling the solid form of this compound can generate dust. To prevent inhalation, all weighing and aliquoting should be performed within a chemical fume hood or a ventilated balance enclosure.[4] If such engineering controls are not available, a NIOSH-approved respirator (e.g., N95) is mandatory.[4][7]

  • Protective Apparel: A standard laboratory coat should be worn at all times to protect against incidental skin contact.[2] Ensure your lab coat is fully buttoned.

A Step-by-Step Guide to Safe Handling and Operations

Adherence to a systematic workflow is essential for minimizing exposure and ensuring the integrity of your experiment.

Workflow for Handling Solid this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Work Area in Fume Hood A->B C Weigh Compound in Ventilated Enclosure B->C D Carefully Transfer to Reaction Vessel C->D E Decontaminate Weighing Utensils D->E F Dispose of Contaminated Materials in Designated Waste E->F G Wash Hands Thoroughly F->G

Caption: Workflow for Handling Solid Compound.

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your workspace within a certified chemical fume hood to ensure adequate ventilation.[1][4]

  • Weighing: If available, use a ventilated balance enclosure for weighing the solid. This will contain any dust generated. If not, perform the weighing in a chemical fume hood.

  • Transfer: Use a spatula to carefully transfer the weighed solid into your reaction vessel. Avoid any actions that could create airborne dust.

  • Cleanup: Immediately after use, decontaminate any spatulas or weighing papers. Dispose of any contaminated disposable materials in a designated, sealed waste container.

  • Post-Handling: After completing your work, remove your gloves and wash your hands thoroughly with soap and water.[1]

Emergency Procedures: Spill and Exposure Response

Even with the best precautions, accidents can happen. Being prepared to respond quickly and effectively is crucial.

Spill Response Plan

cluster_spill Spill Occurs cluster_response Immediate Response cluster_cleanup Cleanup Procedure Spill Small Solid Spill A Evacuate Immediate Area Spill->A B Alert Colleagues and Supervisor A->B C Don Appropriate PPE B->C D Cover with Inert Absorbent Material C->D E Carefully Sweep into a Labeled Waste Container D->E F Decontaminate the Area E->F G Dispose of as Hazardous Waste F->G

Caption: Spill Response Decision Tree.

In the event of a spill:

  • Evacuate and Alert: Immediately evacuate the area to avoid inhalation of any dust. Alert your colleagues and laboratory supervisor.

  • Assess and Prepare: If the spill is small and you are trained to handle it, don the appropriate PPE, including respiratory protection.

  • Contain and Clean: Cover the spill with an inert absorbent material such as sand or vermiculite.[2] Carefully sweep the material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Disposal: The collected waste must be disposed of as hazardous chemical waste in accordance with your institution's and local regulations.[1]

Exposure Response:
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove any contaminated clothing. If skin irritation occurs, seek medical attention.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: A Responsible Conclusion to Your Work

Proper disposal of this compound and any materials contaminated with it is a critical final step.

  • Unused Product: Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, must be placed in a designated, sealed hazardous waste container.

  • Waste Labeling: Ensure all waste containers are clearly and accurately labeled with the chemical name and associated hazards.

  • Regulatory Compliance: All waste disposal must be carried out in strict accordance with local, state, and federal regulations.[1] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these safety protocols and operational plans into your daily laboratory work, you can confidently and safely handle this compound, contributing to a secure and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.